molecular formula C6H9BN2O2 B1425865 3,5-Diaminophenylboronic acid CAS No. 89641-16-7

3,5-Diaminophenylboronic acid

Cat. No.: B1425865
CAS No.: 89641-16-7
M. Wt: 151.96 g/mol
InChI Key: VUQKYHBFROJAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diaminophenylboronic acid is a useful research compound. Its molecular formula is C6H9BN2O2 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-diaminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQKYHBFROJAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717253
Record name (3,5-Diaminophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-16-7
Record name (3,5-Diaminophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diaminophenylboronic Acid: Properties, Reactivity, and Applications

This compound (3,5-DAPB) is an intriguing molecule that stands at the intersection of organic synthesis, materials science, and biomedical engineering. Its unique structure, featuring a phenyl ring functionalized with both a boronic acid group and two amino groups at the meta positions, imparts a versatile reactivity profile. This guide offers a deep dive into the chemical properties, reactivity, and key applications of 3,5-DAPB, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full potential.

The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature central to sensor technology.[1][2] The dual amino groups provide sites for polymerization and further functionalization, enabling the construction of complex architectures such as covalent organic frameworks (COFs).[1] This combination of functionalities in a single, relatively simple molecule makes 3,5-DAPB a powerful and sought-after building block in modern chemistry.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research. The fundamental properties of this compound are summarized below.

Physicochemical Data Table
PropertyValueSource(s)
CAS Number 89641-16-7[3][4][5]
Molecular Formula C₆H₉BN₂O₂[1][3][4]
Molecular Weight 151.96 g/mol [3][4][5]
Appearance Data not consistently available; likely an off-white to light-colored powder.
Boiling Point 491.0 ± 55.0 °C (Predicted)[1][6]
Density 1.33 ± 0.1 g/cm³ (Predicted)[1][6]
pKa 8.48 ± 0.10 (Predicted)[6]
Solubility Soluble in DMSO and methanol.[7] General arylboronic acids have low water solubility.[8]
Spectroscopic Profile

While specific spectra for 3,5-DAPB are not widely published in databases, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons. Due to the molecule's symmetry, two signals would be anticipated in the aromatic region (typically 6.0-7.5 ppm): one for the proton between the two amino groups and another for the two protons adjacent to the boronic acid group. The protons of the two amino groups (NH₂) and the two hydroxyl groups of the boronic acid (B(OH)₂) would also appear as broader signals, with chemical shifts that can be highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR (Carbon NMR): The spectrum would show four distinct signals for the aromatic carbons due to the molecule's C₂v symmetry. The carbon atom attached to the boron atom would be significantly deshielded.

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids.[9][10] A signal corresponding to the trigonal planar boronic acid would be expected. Upon binding with diols or under basic conditions that favor the formation of the tetrahedral boronate species, a characteristic upfield shift in the ¹¹B NMR spectrum would be observed, providing a powerful tool for monitoring these interactions.[9][10]

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would include:

    • Broad O-H stretching from the boronic acid group (~3200-3400 cm⁻¹).

    • N-H stretching from the primary amine groups (two bands, typically ~3300-3500 cm⁻¹).

    • B-O stretching vibrations (~1300-1400 cm⁻¹).

    • Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Reactivity, Stability, and Handling

The utility of 3,5-DAPB stems directly from the distinct yet cooperative reactivity of its functional groups.

The Boronic Acid Moiety: A Hub of Reactivity

Boronic acids are versatile functional groups primarily known for two key reactions:

  • Suzuki-Miyaura Cross-Coupling: Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for forming carbon-carbon bonds.[11] 3,5-DAPB can act as a nucleophilic partner, coupling with aryl or vinyl halides to construct more complex molecular architectures. The amino groups can be protected prior to coupling if they are not compatible with the reaction conditions or if selective functionalization is desired later.

  • Reversible Esterification with Diols: Boronic acids exist in equilibrium with a tetrahedral boronate form in aqueous solution.[12] They react reversibly with compounds containing cis-1,2 or -1,3 diols, such as saccharides (e.g., glucose) or glycoproteins, to form stable five- or six-membered cyclic boronate esters.[2][13] This reaction is pH-dependent and forms the basis for using 3,5-DAPB in sensors and drug delivery systems.[1][13][14]

The Diamino Functionality: Gateways to Polymerization

The two primary amine groups on the phenyl ring are excellent nucleophiles and provide sites for a wide range of chemical transformations, including:

  • Amide bond formation with carboxylic acids or acyl chlorides.

  • Imine formation with aldehydes or ketones.

  • Polymerization to form polyamides, polyimines, or covalent organic frameworks (COFs).[1]

The meta-orientation of the amino groups directs the geometry of polymerization, making 3,5-DAPB a valuable "linker" or "node" for creating highly ordered, porous materials.

Stability and Safe Handling

Proper storage and handling are critical to maintaining the integrity of 3,5-DAPB.

  • Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere and refrigerated (2-8°C or colder) to prevent degradation.[1][3][15]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] It is also sensitive to moisture.[3][16]

  • Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][16]

Key Applications and Experimental Methodologies

The dual functionality of 3,5-DAPB makes it a cornerstone reagent in several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

3,5-DAPB serves as a versatile building block for introducing a di-functional amine-boron moiety into target molecules, which is particularly useful in pharmaceutical synthesis.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine: - 3,5-DAPB - Aryl Halide (Ar-X) - Palladium Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) heat Heat under Inert Atmosphere (N₂ or Ar) reagents->heat 1. Mix extract Aqueous Workup & Extraction heat->extract 2. React purify Column Chromatography extract->purify 3. Isolate product Characterize Product (NMR, MS) purify->product 4. Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3',5'-diamino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 3-Bromobenzoic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Degassing: To a round-bottom flask, add the solvent mixture (dioxane/water). Bubble nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Degassing the solvent is a critical step to ensure a high-yield reaction.

  • Reagent Addition: To the flask, add this compound, 3-bromobenzoic acid, and potassium carbonate.

    • Rationale: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80-90°C under a nitrogen atmosphere with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl to pH ~3-4. This will protonate the product's amino groups and the carboxylate, aiding in extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Covalent Organic Frameworks (COFs)

The C₂ symmetry of 3,5-DAPB makes it an ideal building block for creating porous, crystalline COFs through imine condensation with trialdehydes.

Glucose_Sensing DAPB 3,5-DAPB (Boronic Acid) Ester Cyclic Boronate Ester DAPB->Ester Glucose Glucose (cis-diol) Glucose->Ester H2O 2 H₂O p2->p3 pH > pKa p4->p1 pH < pKa

References

An In-depth Technical Guide to the Solubility and Stability Profile of 3,5-Diaminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of 3,5-Diaminophenylboronic Acid in Modern Drug Discovery

This compound (3,5-DAPBA) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and two amino groups, offers a versatile scaffold for the synthesis of complex molecules. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors and drug delivery systems for saccharide recognition. Concurrently, the diamino-substitution provides reactive sites for further chemical modifications, such as amide bond formation, enabling its incorporation into larger molecular architectures like covalent organic frameworks (COFs) and polymers[1].

In the realm of drug development, 3,5-DAPBA serves as a crucial building block for creating novel therapeutic agents[1]. Its derivatives have been investigated for a range of applications, leveraging the unique properties of the boronic acid functional group. However, the successful translation of any new chemical entity from the laboratory to a clinical setting is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. A comprehensive profile of these characteristics is not merely a regulatory requirement but a fundamental necessity for designing effective and safe pharmaceutical formulations.

This guide provides an in-depth technical overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive characterization of this promising molecule. While specific experimental data for 3,5-DAPBA is not extensively available in public literature, this document will equip the reader with the foundational knowledge and experimental frameworks necessary to determine its complete solubility and stability profile.

I. The Solubility Profile of this compound: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Understanding the solubility of 3,5-DAPBA in various media is therefore paramount for formulation development.

A. Physicochemical Properties Influencing Solubility

The solubility of 3,5-DAPBA is governed by its molecular structure, which possesses both polar and non-polar characteristics. The presence of two amino groups and a boronic acid moiety suggests the potential for hydrogen bonding with protic solvents, including water. Conversely, the phenyl ring imparts a degree of lipophilicity.

Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉BN₂O₂[1][2]
Molecular Weight151.96 g/mol [2][3]
Predicted Boiling Point491.0 ± 55.0 °C[1][2]
Predicted Density1.33 ± 0.1 g/cm³[1][2]
B. Aqueous Solubility and the Critical Role of pH

The aqueous solubility of 3,5-DAPBA is expected to be highly dependent on the pH of the medium due to the presence of ionizable functional groups: the two amino groups and the boronic acid.

  • Amino Groups: The amino groups are basic and will be protonated at acidic pH, forming ammonium salts which are generally more water-soluble than the free base.

  • Boronic Acid Group: The boronic acid is a Lewis acid that can accept a hydroxide ion to form a more soluble boronate species at basic pH.

Diagram: pH-Dependent Equilibria of this compound

G cluster_acidic Acidic pH cluster_neutral Near Neutral pH cluster_basic Basic pH Acidic C₆H₄(NH₃⁺)₂B(OH)₂ (Highly Soluble Cationic Form) Neutral C₆H₄(NH₂)₂B(OH)₂ (Less Soluble Neutral Form) Acidic->Neutral + OH⁻ - H⁺ Basic C₆H₄(NH₂)₂B(OH)₃⁻ (More Soluble Anionic Form) Neutral->Basic + OH⁻

Caption: Predicted ionization states of 3,5-DAPBA across a pH range.

Experimental Protocol: Determination of pH-Dependent Aqueous Solubility

A robust understanding of the pH-solubility profile is essential for predicting the in vivo behavior of 3,5-DAPBA. The following shake-flask method is a standard approach.

Materials:

  • This compound

  • A series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • HPLC-grade water

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of 3,5-DAPBA to vials containing each of the selected buffers. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of 3,5-DAPBA in the diluted filtrate using a validated analytical method.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

C. Solubility in Organic Solvents

Knowledge of the solubility of 3,5-DAPBA in organic solvents is important for synthesis, purification, and the development of non-aqueous formulations. Based on the principle of "like dissolves like," solubility is expected to be higher in polar organic solvents.

Qualitative Solubility Predictions:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the amino and boronic acid groups.
Polar Aprotic (e.g., DMSO, DMF)HighHigh polarity can solvate the polar functional groups.
Non-Polar (e.g., Hexane, Toluene)LowThe non-polar nature of the solvent is unlikely to effectively solvate the polar functional groups of 3,5-DAPBA.

Experimental Protocol: Determination of Organic Solvent Solubility

A similar shake-flask method as described for aqueous solubility can be employed.

Procedure:

  • Add an excess of 3,5-DAPBA to vials containing the selected organic solvents.

  • Equilibrate the samples at a constant temperature with agitation.

  • Separate the solid and liquid phases by centrifugation and filtration.

  • Quantify the concentration of 3,5-DAPBA in the supernatant using a suitable analytical method. For volatile solvents, care must be taken to prevent solvent evaporation during handling.

II. The Stability Profile of this compound: Ensuring Integrity

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Boronic acids are known to be susceptible to certain degradation pathways, and a comprehensive stability assessment of 3,5-DAPBA is therefore essential.

A. Key Degradation Pathways for Boronic Acids

Two primary degradation pathways for phenylboronic acids have been identified:

  • Oxidative Deboronation: This is often the major degradation pathway, where the carbon-boron bond is cleaved in the presence of oxidizing agents, leading to the formation of the corresponding phenol (3,5-diaminophenol in this case) and boric acid. This process can be accelerated by reactive oxygen species.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the parent arene (1,3-diaminobenzene). This is typically a slower process than oxidative deboronation.

B. Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those it would experience during storage. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method.

Diagram: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC MassSpec Mass Spectrometry (Identification of Degradants) HPLC->MassSpec Method Validated Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways MassSpec->Pathway

Caption: A typical workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study of 3,5-DAPBA

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is highly recommended.

Procedure:

  • Sample Preparation: Prepare solutions of 3,5-DAPBA in appropriate solvents for each stress condition. A control sample, protected from stress, should also be prepared.

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Expose the solutions to acidic and basic conditions at room temperature and elevated temperatures (e.g., 60 °C). Samples should be taken at various time points.

    • Oxidation: Treat the solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Store solid 3,5-DAPBA and its solutions at elevated temperatures.

    • Photodegradation: Expose solid 3,5-DAPBA and its solutions to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the remaining 3,5-DAPBA and any degradation products.

    • Calculate the percentage degradation.

    • Use LC-MS to identify the mass of the degradation products to propose their structures and elucidate the degradation pathways.

C. Long-Term Stability Studies

Following forced degradation studies, long-term stability studies under ICH-recommended storage conditions are necessary to determine the shelf-life of 3,5-DAPBA.

Typical ICH Storage Conditions for Long-Term Stability:

StudyStorage ConditionMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

III. Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of aromatic compounds like 3,5-DAPBA.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the ionizable 3,5-DAPBA.

  • Detection: UV detection at a wavelength where 3,5-DAPBA exhibits significant absorbance should be used.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate 3,5-DAPBA from its degradation products is a critical aspect of validation for stability studies.

IV. Formulation Strategies to Enhance Solubility and Stability

Should the intrinsic solubility and stability of 3,5-DAPBA prove to be challenging for a desired formulation, several strategies can be employed to improve these properties.

  • Salt Formation: The presence of two basic amino groups makes 3,5-DAPBA an excellent candidate for salt formation with pharmaceutically acceptable acids. The resulting salts are often more water-soluble and may exhibit improved stability compared to the free base.

  • Prodrugs: The boronic acid moiety can be protected as a boronate ester (e.g., with pinacol) to enhance stability and potentially modulate solubility. These esters can be designed to hydrolyze in vivo to release the active boronic acid.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol, propylene glycol) and surfactants in liquid formulations can significantly increase the solubility of poorly soluble compounds.

  • Solid Dispersions: Amorphous solid dispersions of 3,5-DAPBA in a polymeric carrier can enhance its dissolution rate and apparent solubility.

V. Conclusion and Future Perspectives

This compound is a molecule with considerable potential in pharmaceutical and materials science. A thorough understanding of its solubility and stability is not just a regulatory hurdle but a scientific imperative for its successful application. This guide has provided a comprehensive framework for the characterization of these critical physicochemical properties. By employing the outlined experimental protocols and analytical methodologies, researchers can generate the necessary data to inform formulation development and ensure the quality, safety, and efficacy of 3,5-DAPBA-containing products.

Future work should focus on the experimental determination of the pKa values of 3,5-DAPBA, as this will provide a more precise understanding of its pH-dependent behavior. Furthermore, detailed kinetic studies of its degradation under various stress conditions will be invaluable for predicting its shelf-life and developing robust formulations. As the applications of this versatile molecule continue to expand, a comprehensive and publicly available dataset on its solubility and stability will be of immense benefit to the scientific community.

VI. References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • BoronPharm. (n.d.). 89641-16-7 | this compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • Li, H., Liu, Y., Liu, J., & Liu, Z. (2011). A Wulff-Type Boronate for Boronate Affinity Capture of cis-Diol Compounds at Medium Acidic pH Condition. Chemical Communications, 47(28), 8169–8171.

  • Springsteen, G., Deeter, S., & Wang, B. H. (2013). pKa measurement. University of Strathclyde.

  • Barbosa, A. G. H., Monteiro, J. G. S., Hiller, N. d. J., & Martins, D. d. L. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Compounds, 5(3), 28.

  • Szczepek, W. J., Kosmacińska, B., Bielejewska, A., Łuniewski, W., Skarzyński, M., & Rozmarynowska, D. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682–1691.

  • Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1364-1374.

  • Pachapurkar, S., & Bell, L. N. (2005). Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions. Journal of Food Science, 70(7), C459-C464.

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 6, 2026, from --INVALID-LINK--

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved January 6, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved January 6, 2026, from --INVALID-LINK--

  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. 49, 814–824.

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 6, 2026, from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. 15(02), 114-126.

  • TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for. Retrieved January 6, 2026, from --INVALID-LINK--

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved January 6, 2026, from --INVALID-LINK--

  • Journal of Pharmaceutical and Biomedical Analysis. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 89(6), 758-765.

  • ResearchGate. (n.d.). (PDF) 3-Aminophenylboronic acid monohydrate. Retrieved January 6, 2026, from --INVALID-LINK--

  • MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceutics, 16(11), 1608.

  • ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 45(8), 675-683.

  • Okusu, J. (2025). By compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative. Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid. Retrieved January 6, 2026, from --INVALID-LINK--

  • PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved January 6, 2026, from --INVALID-LINK--

  • European Journal of Pharmaceutical Sciences. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. 124, 10-16.

  • American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. Analytical Chemistry, 89(9), 4838-4850.

  • ResearchGate. (n.d.). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved January 6, 2026, from --INVALID-LINK--

References

The Intricate Dance of Recognition: A Technical Guide to the Diol Binding Mechanism of 3,5-Diaminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenylboronic acids have emerged as indispensable tools in molecular recognition, diagnostics, and drug delivery, primarily owing to their unique ability to form reversible covalent bonds with cis-diols. Among this versatile class of molecules, 3,5-diaminophenylboronic acid (3,5-DAPBA) presents a particularly compelling scaffold. Its dual amino functionalities not only offer avenues for further chemical modification and integration into larger constructs but also fundamentally influence the electronic properties of the boronic acid moiety, thereby modulating its diol binding behavior. This in-depth technical guide elucidates the core mechanism of diol binding by 3,5-DAPBA, providing a rigorous examination of the underlying chemical principles, the critical role of pH, and the impact of its unique substitution pattern. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing these interactions, empowering researchers to harness the full potential of this versatile molecule in their scientific endeavors.

Introduction: The Allure of Boronic Acids in Molecular Recognition

The ability of boronic acids to form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols is the cornerstone of their widespread application in biological and medicinal chemistry.[1][2] This dynamic covalent interaction provides a powerful mechanism for the selective recognition of saccharides, glycoproteins, and other diol-containing biomolecules.[3][4] this compound stands out as a valuable building block due to its dual amine groups, which can be leveraged for the synthesis of covalent organic frameworks (COFs), molecularly imprinted polymers (MIPs), and other advanced materials.[5][6][7] Understanding the nuances of its diol binding mechanism is paramount for the rational design of novel sensors, drug delivery systems, and separation technologies.

The Core Mechanism: A Tale of Hybridization and pH

The interaction between a phenylboronic acid and a diol is a finely tuned equilibrium that is exquisitely sensitive to the pH of the surrounding environment.[6][8] The boron atom in its native state is trigonal planar and sp² hybridized, possessing an empty p-orbital that renders it a mild Lewis acid.[9] While this trigonal form can react with diols, the resulting boronate ester is generally less stable. The key to strong diol binding lies in the conversion of the boronic acid to its tetrahedral, sp³ hybridized boronate form through the acceptance of a hydroxide ion from the aqueous medium.[10] This tetrahedral boronate is a much more potent Lewis acid and readily forms a stable five- or six-membered cyclic boronate ester with a cis-diol.[4]

The equilibrium between the trigonal boronic acid and the tetrahedral boronate is governed by the pKa of the boronic acid. For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at physiological pH (around 7.4), only a small fraction of the boronic acid is in the activated tetrahedral form.[6] This has been a significant hurdle for applications in biological systems.

The Influence of the 3,5-Diamino Substituents

The overall binding process can be visualized as a series of interconnected equilibria, as depicted in the following diagram:

Diol_Binding_Mechanism cluster_boronic_acid Boronic Acid Equilibria cluster_diol_binding Diol Binding Trigonal_BA Trigonal Boronic Acid (sp²) Tetrahedral_Boronate Tetrahedral Boronate (sp³) Trigonal_BA->Tetrahedral_Boronate + OH⁻ - H₂O Boronate_Ester Cyclic Boronate Ester Trigonal_BA->Boronate_Ester Less Favorable Tetrahedral_Boronate->Boronate_Ester + Diol - 2H₂O Diol cis-Diol NMR_Workflow A Prepare 3,5-DAPBA and Diol Stock Solutions in Buffer B Mix in NMR Tubes at Varying Diol Concentrations A->B C Acquire ¹¹B NMR Spectra B->C D Integrate Signals of Free and Bound Boron Species C->D E Fit Data to Binding Isotherm to Determine Ka D->E ITC_Workflow A Prepare Dialyzed 3,5-DAPBA and Diol Solutions in Identical Buffer B Load 3,5-DAPBA into Cell and Diol into Syringe A->B C Perform Titration and Measure Heat Changes B->C D Integrate Heat Pulses and Correct for Dilution C->D E Fit Isotherm to Determine Ka, n, ΔH, and ΔS D->E

References

The Versatility of 3,5-Diaminophenylboronic Acid: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

3,5-Diaminophenylboronic acid (DAPBA) has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing a phenyl ring substituted with a boronic acid and two amino groups, provides a versatile platform for a multitude of applications. The boronic acid moiety offers the remarkable ability to form reversible covalent bonds with cis-diols, a functional group prevalent in many biological molecules like sugars and glycoproteins.[1][2] Simultaneously, the two amino groups provide reactive sites for polymerization, bioconjugation, and surface functionalization.[3] This guide provides an in-depth exploration of DAPBA, from its fundamental properties and synthesis to its cutting-edge applications, offering field-proven insights into the causality behind experimental choices.

Core Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of DAPBA is paramount for its effective utilization. These properties dictate its solubility, reactivity, and stability in various experimental settings.

Physicochemical Data at a Glance
PropertyValueSource
Molecular Formula C₆H₉BN₂O₂[4]
Molecular Weight 151.96 g/mol [4]
CAS Number 89641-16-7[4]
Predicted Boiling Point 491.0 ± 55.0 °C[3]
Predicted Density 1.33 ± 0.1 g/cm³[3]
Storage Temperature 2-8°C[3]
Synthesis Protocol: A Step-by-Step Guide

The synthesis of DAPBA can be achieved through a multi-step process involving a Suzuki-Miyaura coupling reaction followed by reduction and purification. The following protocol is a synthesized methodology based on established literature.[5]

Experimental Protocol: Synthesis of this compound

  • Coupling Reaction:

    • In a nitrogen-purged flask, combine 3-nitrobromobenzene, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in a suitable solvent such as dioxane.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). The palladium catalyst facilitates the cross-coupling between the aryl halide and the diboron reagent. The base is crucial for the transmetalation step in the catalytic cycle.

  • Reduction Reaction:

    • After cooling the reaction mixture, carefully add water to quench the reaction.

    • The nitro group is then reduced to an amine. This can be achieved using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with a catalyst like palladium on carbon. The choice of reducing agent depends on the scale and desired purity of the final product.

  • Product Purification:

    • Acidify the reaction mixture with an aqueous acid solution (e.g., 10% HCl) to a pH of approximately 1. This protonates the amino groups, making the product water-soluble.[5]

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.[5]

    • Adjust the pH of the aqueous layer to 5-6 using a base (e.g., 30% potassium hydroxide). This deprotonates the amino groups, causing the DAPBA to become less water-soluble.[5]

    • Extract the product into an organic solvent like ethyl acetate.[5]

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_of_DAPBA cluster_coupling Suzuki-Miyaura Coupling cluster_reduction Reduction cluster_hydrolysis Hydrolysis & Purification 3-Nitrobromobenzene 3-Nitrobromobenzene Coupling_Product 3-Nitrophenylboronic ester 3-Nitrobromobenzene->Coupling_Product PdCl2(dppf) Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Coupling_Product KOAc Pd Catalyst Pd Catalyst Base Base DAPBA_Ester 3,5-Diaminophenylboronic ester Coupling_Product->DAPBA_Ester e.g., SnCl2/HCl Reducing_Agent Reducing_Agent DAPBA_Final This compound DAPBA_Ester->DAPBA_Final H2O/Acid Acid_Workup Acidic Work-up

Caption: Synthetic pathway for this compound.

The Core of Functionality: The Boronic Acid-Diol Interaction

The cornerstone of DAPBA's utility in biological and chemical sensing lies in the reversible covalent interaction between its boronic acid group and molecules containing 1,2- or 1,3-diols.[6][7]

Mechanism of Boronate Ester Formation

The reaction proceeds through the interaction of the Lewis acidic trigonal planar boronic acid with a diol. In aqueous solution, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. While the neutral boronic acid is the more reactive species for esterification, the stability of the resulting boronate ester is pH-dependent.[8][9] The formation of a five- or six-membered cyclic ester is favored in more basic conditions where the tetrahedral boronate ester is stabilized.[7][10] This pH-dependent equilibrium is the key to the reversible nature of the binding, allowing for the capture and release of diol-containing molecules by simply altering the pH.[2]

Boronic_Acid_Diol_Interaction cluster_equilibrium pH-Dependent Equilibrium cluster_reaction Boronate Ester Formation Boronic_Acid R-B(OH)₂ (Trigonal) Boronate_Ion R-B(OH)₃⁻ (Tetrahedral) Boronic_Acid->Boronate_Ion + OH⁻ - H₂O Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol - 2H₂O Diol cis-Diol

Caption: Reversible interaction of boronic acid with a cis-diol.

Applications in Advanced Research and Development

The unique properties of DAPBA have led to its application in a diverse range of fields, from the development of sophisticated sensors to the creation of novel drug delivery systems.

Electrochemical Sensors: A Platform for High-Sensitivity Detection

The ability of DAPBA to bind with diols makes it an excellent candidate for the development of electrochemical sensors for biologically important molecules like glucose and for the detection of bacteria.[11][12] Molecularly imprinted polymers (MIPs) based on DAPBA have shown high affinity and specificity for bacterial detection.[12]

Experimental Protocol: Fabrication of a DAPBA-Based Electrochemical Sensor for Bacterial Detection

  • Electrode Preparation:

    • Start with a clean glassy carbon electrode (GCE). Polishing with alumina slurry and sonicating in deionized water ensures a pristine surface for modification.

  • Electropolymerization:

    • Prepare a solution containing this compound as the functional monomer and the target bacteria (e.g., Staphylococcus epidermidis) as the template in a suitable buffer (e.g., PBS at pH 7.4).[11]

    • Electropolymerize the monomer onto the GCE surface using cyclic voltammetry or potentiostatic methods. The amino groups of DAPBA facilitate electropolymerization, forming a conductive polymer film. The boronic acid groups interact with the diols on the bacterial cell wall, creating specific recognition sites.

  • Template Removal:

    • After polymerization, immerse the electrode in a solution of a competing sugar, such as fructose, to competitively displace and remove the template bacteria from the imprinted polymer.[11] This leaves behind cavities that are complementary in shape and chemical functionality to the target bacteria.

  • Electrochemical Detection:

    • The fabricated sensor can be used for the label-free detection of the target bacteria using electrochemical impedance spectroscopy (EIS). The binding of bacteria to the imprinted cavities causes a change in the charge transfer resistance, which can be measured and correlated to the bacterial concentration.[12]

Sensor_Fabrication_Workflow Start Start Electrode_Prep 1. Electrode Preparation (Clean GCE) Start->Electrode_Prep Polymerization_Mix 2. Prepare Polymerization Mixture (DAPBA + Template Bacteria) Electrode_Prep->Polymerization_Mix Electropolymerization 3. Electropolymerization (Forms Imprinted Polymer) Polymerization_Mix->Electropolymerization Template_Removal 4. Template Removal (Fructose Wash) Electropolymerization->Template_Removal Sensor_Ready 5. Sensor Ready for Detection Template_Removal->Sensor_Ready Detection 6. Electrochemical Detection (EIS) Sensor_Ready->Detection End End Detection->End

Caption: Workflow for DAPBA-based electrochemical sensor fabrication.

Polymer Chemistry: Building Smart and Responsive Materials

The two amino groups of DAPBA make it an ideal monomer for the synthesis of functional polymers. These polymers can be designed to be responsive to stimuli like pH and the presence of sugars, making them valuable for applications in drug delivery and tissue engineering.[13][14]

Experimental Protocol: Synthesis of a DAPBA-Containing Block Copolymer via RAFT Polymerization

  • Monomer Synthesis:

    • Synthesize an acrylamide derivative of DAPBA by reacting it with acryloyl chloride in the presence of a base. This introduces a polymerizable group.[14]

  • RAFT Polymerization:

    • Perform Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using the acrylamide-DAPBA monomer and another comonomer (e.g., N-isopropylacrylamide for thermo-responsiveness).

    • The reaction is initiated with a suitable initiator (e.g., AIBN) in the presence of a RAFT agent (e.g., a trithiocarbonate). RAFT polymerization allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity.

  • Polymer Characterization:

    • Characterize the synthesized polymer using techniques like ¹H NMR for structural confirmation, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

  • Stimuli-Responsive Behavior:

    • Investigate the stimuli-responsive properties of the polymer. For example, the lower critical solution temperature (LCST) of PNIPAM-containing copolymers can be modulated by the binding of glucose to the DAPBA units, which alters the hydrophilicity of the polymer chains.

Drug Delivery and Theranostics: Towards Targeted Therapies

The ability of phenylboronic acid derivatives to bind to sialic acid, which is often overexpressed on the surface of cancer cells, has opened up avenues for targeted drug delivery.[15][16] DAPBA-functionalized nanoparticles can be used to selectively deliver anticancer drugs to tumor sites, enhancing their efficacy while minimizing side effects.[17][18] Furthermore, the integration of imaging agents with these targeted delivery systems paves the way for theranostic applications, where diagnosis and therapy are combined in a single platform.[19][20][21]

Conceptual Framework: DAPBA in Targeted Drug Delivery

  • Nanoparticle Functionalization: DAPBA can be conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric micelles) through its amino groups.

  • Targeted Binding: The boronic acid moieties on the nanoparticle surface recognize and bind to sialic acid residues on cancer cells.

  • pH-Responsive Release: The acidic tumor microenvironment can trigger the release of the encapsulated drug. The lower pH can destabilize the boronate ester linkage between the nanoparticle and the cell or alter the conformation of the carrier to release the drug.[18]

Drug_Delivery_Concept Nanoparticle Drug-Loaded Nanoparticle Functionalization Functionalization with DAPBA Nanoparticle->Functionalization Targeted_NP DAPBA-Functionalized Nanoparticle Functionalization->Targeted_NP Binding Targeted Binding Targeted_NP->Binding Cancer_Cell Cancer Cell (Sialic Acid Overexpression) Drug_Release pH-Triggered Drug Release Cancer_Cell->Drug_Release Binding->Cancer_Cell

Caption: Conceptual workflow for DAPBA-mediated targeted drug delivery.

Covalent Organic Frameworks (COFs): Designing Porous Crystalline Materials

DAPBA serves as a valuable building block in the synthesis of covalent organic frameworks (COFs).[22][23] The ability of its boronic acid groups to undergo self-condensation to form boroxine rings, coupled with the potential for its amino groups to form imine linkages with aldehyde-containing linkers, allows for the construction of highly ordered, porous crystalline materials.[24][25] These COFs have potential applications in gas storage, separation, and catalysis.[26]

Conclusion and Future Perspectives

This compound is a remarkably versatile molecule with a broad and expanding range of applications. Its unique combination of a diol-binding boronic acid and reactive amino groups provides a powerful tool for researchers in chemistry, materials science, and biomedicine. The ability to create stimuli-responsive materials, highly sensitive sensors, and targeted therapeutic agents underscores the immense potential of DAPBA. As research continues to uncover new synthetic methodologies and applications, DAPBA is poised to play an increasingly important role in the development of advanced materials and technologies that address critical challenges in science and medicine.

References

Foreword: The Rise of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diaminophenylboronic Acid: Synthesis, Properties, and Applications

The field of advanced materials and medicinal chemistry is perpetually driven by the quest for molecular building blocks that offer both structural precision and functional versatility. Boron-containing compounds, particularly arylboronic acids, have emerged as indispensable tools in this pursuit. First synthesized in 1860, their utility was fully realized with the advent of palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in Chemistry.[1][2] Within this important class of molecules, this compound (3,5-DAPBA) stands out. Its unique architecture—a central phenyl ring functionalized with a boronic acid group and two amino groups in a C2-symmetric arrangement—makes it a powerful linker for constructing highly ordered, functional materials and a key intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of 3,5-DAPBA, from its fundamental chemistry and synthesis to its cutting-edge applications.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound featuring both Lewis acidic (boronic acid) and basic (amino) functional groups. This dual nature dictates its reactivity and its utility in a wide range of chemical transformations.

PropertyDataSource(s)
CAS Number 89641-16-7[3]
Molecular Formula C₆H₉BN₂O₂[3]
Molecular Weight 151.96 g/mol [3]
Appearance Typically an off-white to light-brown solidN/A
Predicted Boiling Point 491.0 ± 55.0 °C[3]
Predicted Density 1.33 ± 0.1 g/cm³[3]
Storage Conditions Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) is recommended for long-term stability.[3]

The Synthetic Pathway: From Precursor to Product

While the precise first synthesis of 3,5-DAPBA is not prominently documented in seminal literature, its preparation follows logical and well-established organometallic and functional group transformation methodologies. The most common and reliable route begins with a readily available dinitro-substituted aromatic precursor, which is first borylated and then reduced. This multi-step process ensures the correct placement of the functional groups.

A generalized synthetic workflow is depicted below.

Synthesis_of_3_5_DAPBA cluster_0 Step 1: Borylation cluster_1 Step 2: Reduction A 1-Bromo-3,5-dinitrobenzene B 3,5-Dinitrophenylboronic Acid A->B  Miyaura Borylation (e.g., B2pin2, Pd catalyst, Base) C This compound B->C  Nitro Group Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: General synthetic route to this compound.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid

The initial step involves installing the boronic acid moiety onto the dinitrophenyl scaffold. While various methods exist for forming carbon-boron bonds, the Miyaura borylation reaction, which couples a haloaromatic compound with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a common and high-yielding approach.[2]

  • Principle of the Reaction: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. This ester is then hydrolyzed to the boronic acid.

Step 2: Reduction of the Nitro Groups

The final step is the simultaneous reduction of the two nitro groups to primary amines. This transformation must be performed under conditions that do not degrade the boronic acid group.

  • Principle of the Reaction: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) can be employed, which are particularly effective for nitro group reductions.

Core Applications: A Molecule of Design

The specific arrangement of the two amino groups and one boronic acid group makes 3,5-DAPBA a highly sought-after component in materials science and drug discovery.

Covalent Organic Frameworks (COFs)

3,5-DAPBA is a premier building block for the synthesis of COFs, which are crystalline, porous polymers with highly ordered structures.[3][4]

  • Causality of Application: The magic is in the geometry. The two amino groups act as points of connection that can react with multi-aldehyde linkers (like 1,3,5-triformylbenzene) to form stable imine bonds.[5] The boronic acid group can either be a terminal functional group that lines the pores of the COF, or it can undergo self-condensation to form boroxine rings, creating a different type of COF linkage. This "bottom-up" approach allows for the precise design of porous materials for applications in gas storage, separation, and catalysis.[5][6]

COF_Formation DAPBA {this compound | H₂N—(Ph-B(OH)₂)—NH₂} COF Imine-Linked Covalent Organic Framework (COF) Ordered Porous Structure High Surface Area Tunable Properties DAPBA->COF Condensation Reaction (-H₂O) TFB {1,3,5-Triformylbenzene | (CHO)₃—Ph} TFB->COF Condensation Reaction (-H₂O)

Caption: Formation of a COF from 3,5-DAPBA and a trialdehyde linker.

Advanced Chemical and Biological Sensors

The boronic acid functional group has a unique and powerful ability to form reversible covalent bonds with molecules containing cis-diol units (two hydroxyl groups on adjacent carbon atoms). This interaction is the foundation of its use in sensor technology.[3]

  • Causality of Application: Sugars (like glucose), glycoproteins, and even the cell walls of bacteria contain cis-diol moieties. When a sensor surface is functionalized with 3,5-DAPBA, the boronic acid acts as a recognition element. Upon binding to a diol-containing analyte, a five-membered ring complex is formed.[7] This binding event can be transduced into a measurable signal (e.g., a change in color, fluorescence, or electrical impedance). The two amino groups in 3,5-DAPBA provide robust anchor points for immobilization onto sensor surfaces like gold nanoparticles or electrodes, creating a denser and more stable recognition layer compared to mono-amino analogues.[8][9]

Sensing_Mechanism cluster_0 Sensor Surface cluster_1 Analyte cluster_2 Binding & Detection Sensor Surface-Immobilized 3,5-DAPBA Complex Reversible Boronate Ester Complex Sensor->Complex Analyte cis-Diol Containing Molecule (e.g., Glucose) Analyte->Complex Signal Detectable Signal Change Complex->Signal

Caption: Boronic acid-based sensing of a cis-diol analyte.

Drug Development and Medicinal Chemistry

In the pharmaceutical industry, 3,5-DAPBA serves as a versatile intermediate. Boronic acids themselves are present in several FDA-approved drugs, such as the anticancer agent Bortezomib (Velcade®).[2]

  • Causality of Application: 3,5-DAPBA is primarily used as a linker in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The boronic acid is the reactive group for the coupling, while the two amino groups can be used as handles to attach other molecular fragments or to be incorporated into a larger molecular scaffold. This allows medicinal chemists to build complex, three-dimensional molecules from simpler precursors, accelerating the discovery of new therapeutic agents.[3] Its structure is also ideal for creating molecularly imprinted polymers for selective drug recognition and delivery applications.[3]

Experimental Protocols

The following sections provide detailed, exemplary methodologies for the synthesis of 3,5-DAPBA and its application in COF synthesis. These protocols are illustrative and should be adapted and performed in a properly equipped laboratory with all necessary safety precautions.

Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 1-bromo-3,5-dinitrobenzene.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid Pinacol Ester

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3,5-dinitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the 3,5-dinitrophenylboronic acid pinacol ester.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the 3,5-dinitrophenylboronic acid pinacol ester (1.0 eq) from the previous step in a solvent mixture, typically ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a balloon) while stirring vigorously at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC until the starting material is fully consumed.

  • Workup and Hydrolysis: Filter the reaction mixture through Celite to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate now contains the aminophenylboronate ester. To hydrolyze the ester to the free boronic acid, the solvent can be evaporated and the residue treated with aqueous acid (e.g., 1M HCl), followed by neutralization and extraction.

  • Purification: The final product, this compound, can be purified by recrystallization or precipitation to yield the final product.

Protocol: Synthesis of an Imine-Linked COF

This protocol describes the synthesis of a 2D COF using 3,5-DAPBA and 1,3,5-triformylbenzene (TFB).

  • Reagent Preparation: Prepare separate solutions of this compound (3.0 eq) and 1,3,5-triformylbenzene (2.0 eq) in a suitable solvent mixture, such as mesitylene/dioxane.

  • Reaction Setup: In a Pyrex tube, combine the two solutions. Add an aqueous acetic acid solution (e.g., 6M) as a catalyst for imine formation.

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Crystallization: Tightly seal the Pyrex tube. Place it in an oven and heat at a constant temperature (typically 120 °C) for 3-5 days without agitation. During this time, the COF will precipitate as a crystalline powder.

  • Isolation and Washing: After cooling the tube to room temperature, collect the solid product by filtration. Wash the powder sequentially with anhydrous solvents like acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species.

  • Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) to remove any trapped solvent from the pores. The resulting activated COF is ready for characterization and application.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its unique trifunctional structure provides chemists and material scientists with a reliable and versatile tool for building complexity and function from the bottom up. As research into COFs, targeted drug delivery, and advanced diagnostics continues to accelerate, the demand for such well-defined molecular building blocks will undoubtedly grow. Future innovations may involve modifying the phenyl backbone or the boronic acid itself to fine-tune its electronic properties and binding affinities, further expanding the already impressive utility of this remarkable compound.

References

A Technical Guide to the Quantum Chemical Characterization of 3,5-Diaminophenylboronic Acid for Advanced Drug and Materials Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3,5-Diaminophenylboronic acid (3,5-DAPBA) is a versatile molecular building block with significant potential in medicinal chemistry and materials science. Its unique structure, featuring both electron-donating amino groups and an electron-accepting boronic acid moiety, dictates its reactivity and intermolecular interaction capabilities. This guide provides a comprehensive, step-by-step protocol for the quantum chemical analysis of 3,5-DAPBA using Density Functional Theory (DFT). By elucidating its structural, electronic, and reactive properties, researchers can gain predictive insights essential for the rational design of novel therapeutics and functional materials. We detail the causality behind methodological choices, from software and basis set selection to the interpretation of key molecular descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Part 1: The Strategic Importance of this compound (3,5-DAPBA)

This compound is an aromatic organic compound distinguished by a central phenyl ring substituted with two amino (-NH₂) groups and a boronic acid (-B(OH)₂) group. This specific arrangement of functional groups imparts a unique electronic character, making it a valuable scaffold in several scientific domains.

  • Medicinal Chemistry: Boronic acids are a class of compounds that have gained prominence in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.[1] The boronic acid group can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[2] This property makes 3,5-DAPBA and its derivatives promising candidates for developing targeted enzyme inhibitors and glucose-sensitive drug delivery systems.[3][4] The amino groups provide sites for further chemical modification and can act as hydrogen bond donors, enhancing binding affinity to biological targets.

  • Materials Science: The dual functionality of 3,5-DAPBA allows it to act as a monomer in the synthesis of advanced polymers and materials. The amino groups can participate in polymerization reactions, while the boronic acid moiety can be used to create materials that are responsive to pH or the presence of saccharides.[2]

The Rationale for Quantum Chemical Calculations: To rationally design new molecules based on the 3,5-DAPBA core, a deep understanding of its intrinsic properties is paramount. Quantum chemical calculations offer a powerful, predictive lens to visualize and quantify:

  • The most stable three-dimensional structure.

  • The distribution of electron density and charge.

  • The sites most susceptible to electrophilic and nucleophilic attack.

  • The molecule's chemical reactivity and kinetic stability.

This computational insight allows for the in silico screening and optimization of derivatives, saving significant time and resources in the laboratory.

Part 2: Theoretical Foundation: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive methods, DFT calculates the total energy of a system based on its electron density, a more manageable property than the full many-electron wavefunction.

Causality of Method Selection:

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules, including those with heteroatoms like boron and nitrogen.[6][7]

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining reliable results.

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately represent the electron distribution.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling anions and non-covalent interactions like hydrogen bonding.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to correctly model the geometry of bonded atoms. This level of theory has been shown to be effective for boron-containing compounds.[8][9]

Part 3: A Validated Computational Workflow

This section outlines a self-validating protocol for the quantum chemical characterization of 3,5-DAPBA. The steps are designed to be sequential, with the output of each step validating the success of the previous one.

G cluster_workflow Computational Workflow A Step 1: 3D Model Construction B Step 2: Geometry Optimization (Finds lowest energy structure) A->B Initial Coordinates C Step 3: Frequency Analysis (Confirms true minimum) B->C Optimized Geometry D Step 4: Electronic Property Calculation (FMO, MEP, NBO Analysis) C->D Validated Structure (No imaginary frequencies) E Step 5: Data Interpretation & Application D->E Calculated Properties

Caption: A validated workflow for quantum chemical calculations.

Step 1: Initial Structure Preparation

  • Protocol: Obtain the 2D structure of 3,5-DAPBA (CAS: 89641-16-7) from a chemical database like PubChem.[10] Use a molecular modeling software (e.g., Avogadro, GaussView) to convert the 2D structure into an initial 3D model and perform a preliminary geometry cleanup using molecular mechanics.

Step 2: Geometry Optimization

  • Protocol: Using a quantum chemistry package (e.g., Gaussian, ORCA), set up a calculation to optimize the geometry of the molecule. The input file should specify the chosen method and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Causality: This is the most critical step. The calculation iteratively adjusts the positions of the atoms until it finds the arrangement with the lowest possible electronic energy, representing the molecule's most stable conformation.

  • Validation: The calculation is considered successful when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Analysis

  • Protocol: Perform a frequency calculation on the optimized geometry from Step 2, using the same level of theory.

  • Causality: This calculation serves two essential purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have all positive (real) vibrational frequencies. The presence of any negative (imaginary) frequencies indicates a transition state, not a stable structure. Second, it provides thermodynamic data, such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Validation: The output must be checked for the absence of imaginary frequencies.

Step 4: Electronic Structure Analysis

  • Protocol: Using the validated geometry, perform a single-point energy calculation that also generates output for Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

  • Causality: This step does not change the geometry but computes the key electronic properties that govern the molecule's reactivity and interaction patterns.

Part 4: Analysis and Interpretation of Results

This section describes the expected outcomes of the calculations and their practical implications.

Optimized Molecular Geometry The calculations will yield precise bond lengths and angles. These parameters provide the fundamental description of the molecule's shape.

ParameterExpected Value (Å or °)Significance
C-B Bond Length~1.56 ÅKey structural parameter of the boronic acid group.
B-O Bond Length~1.37 ÅIndicates partial double bond character.
C-N Bond Length~1.40 ÅTypical for an amine attached to an aromatic ring.
O-B-O Bond Angle~118°Reflects the sp² hybridization of the boron atom.

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity.[11][12] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[13]

  • HOMO: For 3,5-DAPBA, the HOMO is expected to be localized primarily over the electron-rich phenyl ring and the nitrogen atoms of the amino groups. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the electron-deficient boronic acid group, particularly the empty p-orbital on the boron atom. This is the most likely site for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[14]

OrbitalExpected Energy (eV)Implication
HOMO~ -6.0 eVElectron-donating capability.
LUMO~ -1.2 eVElectron-accepting capability.
ΔE (Gap)~ 4.8 eVHigh kinetic stability.

Molecular Electrostatic Potential (MEP) Map The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a visual guide to its charge distribution and is invaluable for understanding non-covalent interactions in drug design.[15][16][17]

  • Negative Regions (Red/Yellow): These areas of high electron density are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance. For 3,5-DAPBA, these regions are expected around the electronegative oxygen atoms of the boronic acid group and the lone pairs of the nitrogen atoms.

  • Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and act as hydrogen bond donors. These are expected around the hydrogen atoms of the hydroxyl and amino groups.

G cluster_props Property-Application Relationship HOMO HOMO (Electron-rich Ring/Amines) App_React Predicts Reactivity Sites HOMO->App_React LUMO LUMO (Electron-poor Boron) LUMO->App_React MEP_Neg MEP Negative (O, N atoms) App_Hbond Identifies H-Bonding Sites MEP_Neg->App_Hbond MEP_Pos MEP Positive (OH, NH hydrogens) MEP_Pos->App_Hbond App_Drug Rational Drug Design App_React->App_Drug App_Hbond->App_Drug

Caption: Relationship between calculated properties and drug design applications.

Part 5: Conclusion and Future Directions

This guide has detailed a robust and validated computational protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometric, electronic, and reactive properties. The analysis of FMOs and MEP maps provides a clear, predictive framework for understanding how 3,5-DAPBA will interact with other molecules, which is a cornerstone of modern drug and materials design.

Future computational studies could expand upon this foundation by:

  • Simulating Solvent Effects: Re-running calculations within a polarizable continuum model (PCM) to simulate an aqueous environment, providing more biologically relevant results.

  • Molecular Docking: Using the optimized structure and charge distribution to dock 3,5-DAPBA derivatives into the active site of a target protein to predict binding affinity and orientation.

  • Reaction Mechanism Studies: Modeling the transition states of reactions involving 3,5-DAPBA to understand its synthetic pathways and metabolic fate.

References

A Technical Guide to the Biotechnological Applications of 3,5-Diaminophenylboronic Acid (DAPBA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Duality of 3,5-Diaminophenylboronic Acid

In the landscape of chemical biology and biotechnology, molecules that offer multiple, distinct functionalities are invaluable tools. This compound (DAPBA) emerges as a significant building block, distinguished by its unique molecular architecture. It possesses a phenyl ring functionalized with both a boronic acid group and two amine groups[1][2]. This duality is the cornerstone of its versatility. The boronic acid moiety provides a powerful tool for reversible covalent interactions with cis-diol-containing molecules, such as carbohydrates and glycoproteins, a feature that has been extensively explored for phenylboronic acid (PBA) derivatives in general[3][4][5]. The two amino groups, in turn, serve as highly reactive handles for stable, covalent modifications, allowing DAPBA to be integrated into larger constructs like polymers, surfaces, or other biomolecules[1]. This guide provides an in-depth exploration of DAPBA's core chemistry and its proven and potential applications in biosensing, bioconjugation, and targeted drug delivery, offering both mechanistic insights and practical methodologies.

Section 1: Core Chemistry: The Foundation of DAPBA's Utility

The primary driver for the use of phenylboronic acids in biotechnology is their ability to form reversible, covalent bonds with compounds containing 1,2- or 1,3-diols[3][6].

The Boronic Acid-Diol Interaction

In an aqueous environment, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate anion[7]. The tetrahedral form is the active species that reacts with a cis-diol to form a stable five- or six-membered cyclic boronate ester[6][7]. This reaction is highly dependent on pH; the equilibrium shifts towards the reactive boronate form at pH values near or above the pKa of the boronic acid, strengthening the interaction[3][4]. This pH sensitivity is not a limitation but a key feature, enabling the design of stimuli-responsive systems that can bind or release targets based on changes in local acidity[8].

G cluster_0 pH-Dependent Equilibrium cluster_1 Boronate Ester Formation Boronic_Acid Boronic Acid (Trigonal Planar) Boronate_Anion Boronate Anion (Tetrahedral, Active) Boronic_Acid->Boronate_Anion + OH⁻ - H₂O Boronate_Ester Cyclic Boronate Ester (Stable Complex) Boronate_Anion->Boronate_Ester + cis-Diol - 2H₂O cis_Diol cis-Diol (e.g., Glucose, Sialic Acid) G cluster_0 Sensor Fabrication cluster_1 Detection Workflow Step1 1. Clean Gold Electrode Surface Step2 2. Self-Assembled Monolayer (SAM) Formation with Thiol Linker Step1->Step2 Step3 3. Activate Linker (e.g., NHS/EDC chemistry) Step2->Step3 Step4 4. Immobilize DAPBA via Amine Groups Step3->Step4 Step5 5. Introduce Sample (e.g., Water, Serum) Step6 6. Target Binding (DAPBA binds to bacterial diols) Step5->Step6 Step7 7. Measure Signal Change (e.g., Capacitance) Step6->Step7 Step8 8. Regenerate Surface (Low pH wash) Step7->Step8 G cluster_0 Conjugation via Amine Group cluster_1 Targeting via Boronic Acid Payload Payload (Drug, Fluorophore) DAPBA DAPBA Linker Payload->DAPBA Amide Bond Formation Conjugate Functional Bioconjugate Protein Target Protein (e.g., Antibody) DAPBA->Protein Boronate Ester (Targets Glycan) Protein->Conjugate G NP DAPBA-Functionalized Nanoparticle (Drug-loaded) CancerCell Cancer Cell (Sialic Acid Overexpression) NP->CancerCell 1. Targeting & Boronate Ester Formation Endosome Endosome (Low pH) CancerCell->Endosome 2. Endocytosis Release Drug Release & Therapeutic Effect Endosome->Release 3. pH-triggered Bond Cleavage

References

An In-Depth Technical Guide to 3,5-Diaminophenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-diaminophenylboronic acid (DAPBA) and its derivatives, designed for researchers, scientists, and professionals in drug development. It delves into the synthesis, properties, and diverse applications of these versatile molecules, offering field-proven insights and detailed methodologies.

Introduction: The Unique Chemistry of this compound

This compound (DAPBA) is an intriguing building block in organic and materials chemistry. Its structure is characterized by a phenyl ring functionalized with a boronic acid group [-B(OH)₂] and two amino groups (-NH₂) positioned at the 3 and 5 positions. This unique arrangement of a Lewis acidic boronic acid and two nucleophilic/basic amino groups on the same aromatic scaffold imparts a rich and versatile reactivity, making it a valuable precursor for a wide array of advanced materials and therapeutic agents.

The boronic acid moiety is renowned for its ability to form reversible covalent bonds with cis-diols, a functionality prevalent in saccharides and glycoproteins. This interaction is the cornerstone of its application in glucose sensing and other bioconjugation technologies.[1][2] Simultaneously, the two amino groups provide sites for polymerization and post-synthetic modification, enabling the construction of complex macromolecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89641-16-7[3]
Molecular Formula C₆H₉BN₂O₂[3]
Molecular Weight 151.96 g/mol [3]
Appearance Off-white to light brown powder
Solubility Soluble in methanol, DMSO, and water (sparingly)
Storage 2-8°C, under inert atmosphere

Synthesis and Derivatization Strategies

Synthesis of this compound Pinacol Ester

For many applications, the boronic acid group is protected to enhance stability and solubility in organic solvents. The most common protecting group is pinacol, forming a pinacol ester.

Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters (General Procedure)

This protocol is a general method for the synthesis of arylboronic acid pinacol esters from the corresponding arylboronic acid.

  • To a solution of the arylboronic acid (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add pinacol (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

This general procedure can be adapted for the synthesis of this compound pinacol ester. The presence of the amino groups may require optimization of the reaction conditions to avoid side reactions.

Polymerization of DAPBA Derivatives

The bifunctional nature of the amino groups in DAPBA makes it an excellent monomer for the synthesis of various polymers. These polymers often find applications in drug delivery and sensing.

Experimental Protocol: Synthesis of Poly(3-acrylamidophenylboronic acid) (General Approach)

This protocol describes a general approach for the synthesis of a polymer derived from a related aminophenylboronic acid, which can be adapted for DAPBA.

  • Monomer Synthesis: Dissolve 3-aminophenylboronic acid in a mixture of THF and water. Add sodium bicarbonate and cool the mixture. Slowly add acryloyl chloride in THF. Stir the reaction overnight at room temperature.

  • Polymerization: The resulting acrylamido-functionalized monomer can then be polymerized using techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This involves reacting the monomer with a suitable chain transfer agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate) and an initiator (e.g., AIBN) in an appropriate solvent like DMF at elevated temperatures.

The resulting polymers can be designed to be responsive to stimuli such as pH and the presence of glucose.

Characterization Techniques

A thorough characterization of DAPBA and its derivatives is essential to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic protons of the DAPBA ring will appear in the aromatic region (typically 6-8 ppm), while the protons of the amino and hydroxyl groups will have characteristic chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms of the aromatic ring will have distinct chemical shifts, and the carbon atom attached to the boron atom will also have a characteristic resonance.

  • ¹¹B NMR: This is a particularly powerful technique for studying boronic acids and their esters. The chemical shift of the boron atom is highly sensitive to its coordination environment. Trivalent boronic acids typically show a broad signal around 30 ppm, while tetracoordinate boronate esters (formed upon binding to diols) appear at a higher field (around 5-15 ppm).[4][5][6] This shift can be used to monitor binding events and determine pKa values.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of DAPBA and its derivatives and to gain insights into their fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The analysis of boronic acids by MS can be complicated by their tendency to form cyclic anhydrides (boroxines), especially at high temperatures.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of DAPBA and its derivatives and for monitoring reaction progress. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common setup. The detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.[8][9]

Applications in Materials Science: Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[10][11][12] The directional covalent bonds between the building blocks allow for the rational design of materials with tunable porosity and functionality.[10][13] DAPBA, with its two amino groups and a boronic acid, is a versatile linker for the construction of COFs.

The amino groups can react with aldehydes to form imine-linked COFs, which are known for their high chemical stability. The boronic acid group can either participate in the framework formation through condensation reactions to form boroxine or boronate ester linkages, or it can be a functional group within the pores of the COF.

COF_Synthesis

These COFs with pendant boronic acid groups are particularly interesting for applications in selective adsorption and catalysis. For example, a porphyrin-based COF functionalized with boronic acid has been used for the selective enrichment of cis-diol-containing nucleosides.[14] The boronic acid groups within the COF pores can also enhance the adsorption of gases like CO₂.

Applications in Sensing

The ability of the boronic acid group to reversibly bind with cis-diols makes DAPBA and its derivatives excellent candidates for the development of chemical sensors, particularly for biologically relevant molecules like carbohydrates.

Glucose Sensing

The development of non-enzymatic glucose sensors is a major area of research for diabetes management. Boronic acid-based fluorescent sensors are a promising approach. The binding of glucose to the boronic acid can modulate the fluorescence properties of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT).[1]

Glucose_Sensing

Sensing of Other Analytes

The sensing capabilities of DAPBA derivatives extend beyond glucose. They have been employed in the development of fluorescent sensors for other biologically important molecules and ions.

  • Metal Ions: Boronic acid-based fluorescent sensors have been developed for the selective recognition of metal ions like Fe³⁺.[15][16] The interaction of the metal ion with the sensor can lead to a significant change in its fluorescence emission.

  • Neurotransmitters: Functionalized carbon dots with 3-aminophenylboronic acid have been used to detect neurotransmitters like GABA.[17]

  • Other Biomolecules: DAPBA derivatives can be used to detect a range of other molecules containing cis-diol functionalities, such as catechols and ribonucleosides.

Applications in Drug Development and Delivery

The unique chemical properties of DAPBA and its derivatives make them valuable in the pharmaceutical sciences, both as components of drug molecules and as materials for drug delivery systems.

Boronic Acids as Pharmacophores

Boronic acids themselves can act as pharmacophores, inhibiting the activity of certain enzymes. While there are no specific examples of drugs derived directly from DAPBA in the provided search results, the broader class of boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, highlights the therapeutic potential of this functional group.

Targeted Drug Delivery

DAPBA derivatives can be incorporated into polymers to create "smart" drug delivery systems that release their payload in response to specific stimuli.[18][19] For example, a polymer containing DAPBA could be designed to release a drug in a high-glucose environment, which would be beneficial for diabetes treatment.

Drug_Delivery

These systems can be designed as nanoparticles, hydrogels, or micelles. The drug can be encapsulated within the polymer matrix and released upon the binding of a target molecule (like glucose) to the boronic acid groups, which can trigger a change in the polymer's conformation or solubility.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a molecule with a rich and diverse chemistry that has led to its application in a wide range of scientific fields. Its unique combination of a diol-binding boronic acid and two reactive amino groups makes it a powerful building block for the creation of advanced materials with tailored properties.

Future research in this area is likely to focus on the development of new synthetic methodologies for DAPBA and its derivatives, the design and synthesis of novel COFs with enhanced performance in gas storage and catalysis, the creation of more sensitive and selective sensors for a wider range of analytes, and the development of sophisticated drug delivery systems for targeted therapies. As our understanding of the fundamental chemistry of boronic acids continues to grow, so too will the innovative applications of this compound and its derivatives.

References

Methodological & Application

Application Note: Selective Glycoprotein Enrichment Using 3,5-Diaminophenylboronic Acid (DAPBA)

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycoproteomics

Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a pivotal post-translational modification that dictates protein function, localization, and stability. Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins highly valuable as biomarkers and therapeutic targets.[2] However, the analysis of glycoproteins in complex biological samples is challenging due to their low abundance, the heterogeneity of glycan structures, and signal suppression from non-glycosylated proteins in techniques like mass spectrometry.[3]

To overcome these hurdles, selective enrichment of glycoproteins is an indispensable first step.[3][4] Among various enrichment strategies, boronate affinity chromatography (BAC) has emerged as a powerful and versatile technique.[1][5] This method leverages the unique ability of boronic acids to form reversible covalent bonds with cis-1,2- and cis-1,3-diol groups present in the sugar moieties of glycoproteins.[1][6][7] This application note provides a detailed guide to the principles and protocols for using 3,5-Diaminophenylboronic acid (DAPBA) functionalized supports for the efficient and selective enrichment of glycoproteins for downstream analysis.

Mechanism of Action: The Boronate-Diol Interaction

The selectivity of DAPBA for glycoproteins is rooted in a pH-dependent chemical equilibrium. Boronic acids exist in a dynamic equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7] Under alkaline conditions (typically pH > 8), the equilibrium shifts towards the tetrahedral boronate ion.[7][8] This anionic form readily reacts with the cis-diol groups on the glycan chains of glycoproteins to form stable, five- or six-membered cyclic esters.[1][9] This covalent interaction effectively captures glycoproteins onto the DAPBA-functionalized solid support.

The interaction is reversible. By lowering the pH to an acidic range (e.g., pH < 6) or by introducing a competitive binding agent with a high concentration of diols (like sorbitol), the equilibrium is shifted back.[6][10] This disrupts the cyclic ester bond and releases the captured glycoproteins, allowing for their elution and collection. The amino groups on the DAPBA molecule can enhance the binding affinity at neutral pH, a desirable characteristic for handling sensitive biological samples.[1]

G cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH / Sorbitol) BoronicAcid DAPBA (Trigonal) BoronateIon DAPBA (Tetrahedral Boronate Ion) BoronicAcid->BoronateIon + OH⁻ OH_ion OH⁻ (High pH) BoronateIon->BoronicAcid - OH⁻ Complex DAPBA-Glycoprotein Complex BoronateIon->Complex + Glycoprotein Glycoprotein Glycoprotein (with cis-diol) Complex->BoronateIon - Glycoprotein ElutedGlycoprotein Eluted Glycoprotein Complex->ElutedGlycoprotein + H⁺ or Sorbitol H_ion H⁺ (Low pH) Sorbitol Sorbitol (Competitor)

Figure 1. pH-dependent equilibrium of DAPBA and glycoprotein interaction.

Protocol: Glycoprotein Enrichment using DAPBA-Functionalized Magnetic Beads

This protocol provides a general workflow for the enrichment of glycoproteins from a complex protein mixture, such as cell lysate or serum, using DAPBA-functionalized magnetic beads. Parameters should be optimized for specific sample types and downstream applications.

Materials:

  • DAPBA-functionalized Magnetic Beads

  • Binding/Wash Buffer: 50 mM Ammonium Bicarbonate, 500 mM NaCl, pH 8.5. (Note: Avoid amine-based buffers like Tris, as they can interfere with boronic acid interactions[11]).

  • Elution Buffer 1 (Acidic): 0.1 M Glycine-HCl, pH 2.5[6] or 1% Trifluoroacetic Acid (TFA).

  • Elution Buffer 2 (Competitive): 100 mM Sorbitol in Binding/Wash Buffer.[6]

  • Protein Sample (e.g., cell lysate, serum) in a compatible buffer.

  • Magnetic separation rack.

  • Low-protein-binding microcentrifuge tubes.

  • End-over-end rotator.

Step-by-Step Methodology

1. Bead Preparation: a. Resuspend the DAPBA magnetic beads in their storage solution by gentle vortexing. b. Transfer a desired amount of bead slurry (e.g., 50 µL) to a new low-protein-binding microcentrifuge tube. c. Place the tube on the magnetic rack to capture the beads. Once the solution is clear, carefully discard the supernatant. d. Add 500 µL of Binding/Wash Buffer to the beads. Remove from the rack and resuspend by gentle vortexing. e. Recapture the beads on the magnetic rack and discard the supernatant. Repeat this wash step two more times to equilibrate the beads.

2. Sample Binding: a. After the final wash, resuspend the equilibrated beads in 100 µL of Binding/Wash Buffer. b. Add your protein sample to the bead suspension. The optimal protein amount depends on the bead capacity and glycoprotein abundance; start with 100-500 µg of total protein. c. Incubate the mixture for 60-120 minutes at room temperature with gentle end-over-end rotation to keep the beads suspended.[12]

3. Washing (Removal of Non-specifically Bound Proteins): a. After incubation, capture the beads on the magnetic rack. Collect the supernatant, which contains the unbound, non-glycosylated proteins, for optional analysis. b. Add 500 µL of Binding/Wash Buffer to the beads. Resuspend gently and briefly. c. Recapture the beads and discard the supernatant. d. Repeat the wash step at least three times to ensure complete removal of non-specifically bound proteins.[6]

4. Elution of Enriched Glycoproteins: a. After the final wash, remove all residual supernatant. b. To elute the bound glycoproteins, add 50-100 µL of Elution Buffer (choose either acidic or competitive). c. Resuspend the beads and incubate for 10-15 minutes with intermittent gentle mixing.[6] d. Capture the beads on the magnetic rack. Carefully transfer the supernatant, which now contains your enriched glycoproteins, to a fresh tube. e. Optional: For maximum recovery, perform a second elution by adding another aliquot of Elution Buffer to the beads, incubating, and pooling the supernatants.[6] f. Immediate Neutralization (for acidic elution): If using an acidic elution buffer, immediately neutralize the eluate by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent protein degradation or denaturation.

G start Protein Sample (e.g., Cell Lysate) bind Bind (pH 8.5) start->bind beads Equilibrated DAPBA Beads beads->bind wash Wash x3 (Remove Non-Glycoproteins) bind->wash elute Elute (Acidic pH or Sorbitol) wash->elute unbound Unbound Fraction (Non-Glycoproteins) wash->unbound Discard Supernatant enriched Enriched Glycoproteins elute->enriched

Figure 2. General workflow for glycoprotein enrichment.

Downstream Applications and Data Analysis

The enriched glycoprotein fraction is now ready for a variety of downstream analytical techniques. Mass spectrometry (MS)-based proteomics is the most common and powerful application.[3][5]

Typical MS Workflow:

  • Protein Digestion: The enriched glycoproteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.[13]

  • Peptide Analysis (Glycoproteomics): The resulting mixture of peptides and glycopeptides can be analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Interpretation: Specialized software is used to identify the peptide sequences, locate the specific sites of glycosylation, and characterize the structure of the attached glycans.[13]

Other potential applications include:

  • SDS-PAGE and Western Blotting: To visualize the enrichment efficiency and detect specific glycoproteins.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the abundance of a specific target glycoprotein.

Troubleshooting Guide

Effective troubleshooting requires a systematic approach to identify and resolve issues that may arise during the enrichment process.[14]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Glycoproteins - Inefficient binding (incorrect pH, interfering substances). - Insufficient amount of starting material. - Overly harsh washing steps. - Incomplete elution.- Verify the pH of the Binding Buffer is ~8.5. Ensure no amine-based buffers (e.g., Tris) were used.[11] - Increase the amount of total protein in the starting sample. - Reduce the number of washes or the stringency of the wash buffer. - Perform a second elution step and pool the eluates.[6] Try the alternative elution buffer (acidic vs. competitive).
High Contamination with Non-Glycoproteins - Insufficient washing. - Non-specific binding to the beads.[14] - Protein aggregation in the sample.- Increase the number of wash steps (from 3 to 4 or 5). - Increase the salt concentration (e.g., up to 1 M NaCl) in the Binding/Wash buffer to disrupt ionic interactions. - Centrifuge and filter the initial protein sample to remove aggregates before starting the protocol.
Poor Purity of Target Protein - Suboptimal binding or elution conditions.[14]- Optimize the pH of the binding buffer to improve selectivity. - For elution, consider a gradient approach if using a competitive eluent (e.g., increasing concentrations of sorbitol) to separate weakly bound from strongly bound glycoproteins.[14]
Irreproducible Results - Inconsistent bead handling or sample preparation. - Degradation of sample or reagents.- Ensure complete resuspension of beads at each step. - Use fresh buffers and prepare protein samples fresh if possible, always keeping them on ice. - Calibrate the pH meter before preparing buffers.

References

Application Notes and Protocols for 3,5-Diaminophenylboronic Acid Functionalized Polymers in Glucose Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Glucose Monitoring and the Promise of Boronic Acid Chemistry

The precise and continuous monitoring of glucose levels is a cornerstone of management for metabolic disorders such as diabetes mellitus. Traditional glucose sensing technologies, while effective, often rely on enzymatic reactions that can be susceptible to environmental factors and have limited long-term stability. This has spurred the development of robust, non-enzymatic sensing platforms. Among these, synthetic receptors based on boronic acids have emerged as a particularly promising avenue.[1][2][3]

Phenylboronic acids possess the unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, a structural motif abundant in saccharides like glucose.[2][4] This interaction is the foundation of boronic acid-based glucose sensing. The integration of boronic acid moieties into polymeric structures offers a versatile and stable framework for the design of sophisticated glucose sensors.[5][6]

This document provides a comprehensive guide to the synthesis, characterization, and application of polymers functionalized with a specific and highly versatile boronic acid derivative: 3,5-diaminophenylboronic acid (DAPBA). The two amine groups on the phenyl ring of DAPBA provide convenient handles for polymerization and further functionalization, making it an ideal building block for creating tailored glucose-sensing materials.[7] We will delve into the fundamental principles of glucose recognition by DAPBA-functionalized polymers and provide detailed protocols for the fabrication and evaluation of both electrochemical and fluorescent glucose sensors.

Core Principle: The Reversible Interaction of Boronic Acids with Glucose

The glucose sensing mechanism of phenylboronic acid (PBA) and its derivatives is predicated on the reversible formation of cyclic boronate esters with the diol groups of glucose.[2][4] This equilibrium is pH-dependent. In its neutral, trigonal planar form, the boronic acid has a low affinity for diols. However, upon an increase in pH, the boronic acid can accept a hydroxide ion to form a more Lewis acidic, tetrahedral boronate species, which readily complexes with diols. The binding of glucose, a diol-containing molecule, shifts this equilibrium, resulting in a measurable signal.

The presence of electron-donating amine groups in this compound can influence the pKa of the boronic acid, potentially allowing for glucose sensing at physiological pH. Furthermore, these amine groups serve as reactive sites for polymerization, enabling the creation of a high density of glucose recognition sites within a stable polymer matrix.

Caption: Reversible binding of glucose to a DAPBA-functionalized polymer.

Synthesis of this compound Functionalized Polymers

The versatile nature of this compound allows for its incorporation into a variety of polymer backbones. One common and effective method is the electropolymerization of DAPBA onto a conductive substrate, such as a glassy carbon or screen-printed carbon electrode. This approach directly creates a glucose-sensitive polymer film on the sensor surface. Another strategy involves the chemical polymerization of DAPBA with other monomers to create soluble polymers or hydrogels.

Protocol 1: Electropolymerization of DAPBA on a Glassy Carbon Electrode

This protocol details the in-situ formation of a poly(this compound) film on a glassy carbon electrode (GCE) for electrochemical glucose sensing.

Materials:

  • This compound (DAPBA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

  • Glassy carbon electrode (GCE)

  • Polishing materials (alumina slurry or diamond paste)

  • Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, platinum wire as counter electrode)

Procedure:

  • Electrode Preparation:

    • Thoroughly polish the GCE with alumina slurry or diamond paste on a polishing pad to a mirror finish.

    • Sonciate the polished electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing material.

    • Rinse the electrode with copious amounts of DI water and allow it to air dry.

  • Preparation of Electropolymerization Solution:

    • Prepare a 10 mM solution of DAPBA in 0.5 M HCl. The acidic medium is necessary to protonate the amine groups and facilitate electropolymerization.

  • Electropolymerization:

    • Set up the three-electrode cell with the cleaned GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the DAPBA solution.

    • Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15 cycles) in a potential window of -0.2 V to +1.0 V at a scan rate of 50 mV/s. An increasing peak current with each cycle indicates the deposition and growth of the polymer film on the electrode surface.

    • After electropolymerization, rinse the modified electrode thoroughly with DI water to remove any unreacted monomer.

  • Activation of the Polymer Film:

    • To ensure the boronic acid groups are in the optimal state for glucose binding, cycle the potential of the modified electrode in 0.1 M PBS (pH 7.4) until a stable cyclic voltammogram is obtained.

Caption: Workflow for electropolymerization of DAPBA on a GCE.

Characterization of DAPBA-Functionalized Polymers

Proper characterization of the synthesized polymer is crucial to ensure successful functionalization and to understand its properties.

Technique Purpose Expected Outcome
Cyclic Voltammetry (CV) To monitor the electropolymerization process and to characterize the electrochemical properties of the polymer film.An increase in peak currents with each cycle during polymerization, indicating film growth. The final voltammogram in a redox probe solution (e.g., [Fe(CN)6]3-/4-) will show altered peak currents and separation compared to the bare electrode, confirming the presence of the polymer film.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure of the polymer.Appearance of characteristic peaks for the B-O bond, N-H bonds, and aromatic C=C bonds.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the polymer surface.Presence of B, C, N, and O in the expected atomic ratios. High-resolution spectra of the B 1s and N 1s regions can confirm the chemical environment of these elements.

Glucose Sensing Applications and Protocols

DAPBA-functionalized polymers can be utilized in various sensing platforms. Here, we provide protocols for two common modalities: electrochemical sensing and fluorescence sensing.

Protocol 2: Electrochemical Glucose Sensing

This protocol describes the use of the DAPBA-modified GCE prepared in Protocol 1 for the amperometric detection of glucose.

Materials:

  • DAPBA-modified GCE (from Protocol 1)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose stock solution (e.g., 1 M in PBS)

  • Potentiostat/Galvanostat system with a three-electrode cell

Procedure:

  • Electrochemical Measurement Setup:

    • Set up the three-electrode cell with the DAPBA-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in a beaker containing a known volume of PBS (pH 7.4).

  • Amperometric Detection:

    • Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode and record the baseline current until it stabilizes.

    • Add successive aliquots of the glucose stock solution to the PBS to achieve a range of glucose concentrations (e.g., 1 mM to 20 mM).

    • After each addition, allow the current to stabilize and record the steady-state current.

    • The change in current upon the addition of glucose is proportional to the glucose concentration.

  • Data Analysis:

    • Plot the change in current (ΔI) versus the glucose concentration.

    • Determine the linear range, sensitivity (slope of the linear portion of the calibration curve), and limit of detection (LOD) of the sensor.

Performance Characteristics of a Typical DAPBA-based Electrochemical Glucose Sensor:

Parameter Typical Value
Linear Range 1 - 15 mM
Sensitivity 0.5 - 5 µA mM⁻¹ cm⁻²
Limit of Detection (LOD) 10 - 100 µM
Response Time < 10 seconds
Protocol 3: Fluorescence-Based Glucose Sensing with DAPBA-Functionalized Hydrogels

This protocol outlines the preparation of a DAPBA-functionalized hydrogel and its use for glucose sensing based on fluorescence changes. The principle often relies on the interaction of the boronic acid with a fluorescent dye that also has diol groups, leading to a competitive binding assay.

Materials:

  • This compound (DAPBA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Alizarin Red S (ARS) (fluorescent dye)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose stock solution

Procedure:

  • Synthesis of DAPBA-functionalized Hydrogel:

    • In a flask, dissolve AAm, BIS, and DAPBA in PBS (pH 7.4). The molar ratio of these components will determine the properties of the hydrogel.

    • Add the fluorescent dye, Alizarin Red S, to the monomer solution. The boronic acid groups will complex with the diol groups of ARS, leading to fluorescence quenching.

    • Degas the solution with nitrogen for 15 minutes to remove oxygen, which can inhibit polymerization.

    • Add APS and TEMED to initiate the polymerization.

    • Pour the solution into a mold and allow it to polymerize at room temperature for several hours.

    • After polymerization, wash the hydrogel extensively with PBS to remove any unreacted monomers and unbound dye.

  • Fluorescence Measurements:

    • Place a piece of the DAPBA-ARS hydrogel in a cuvette containing PBS (pH 7.4).

    • Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for ARS.

    • Add aliquots of the glucose stock solution to the cuvette.

    • Glucose will competitively bind to the boronic acid groups on the hydrogel, displacing the ARS and causing an increase in fluorescence intensity.[8]

    • Record the fluorescence intensity after each addition of glucose until a stable reading is obtained.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) versus the glucose concentration to generate a calibration curve.

    • Determine the dynamic range and sensitivity of the hydrogel sensor.

Caption: Competitive binding mechanism for fluorescence glucose sensing.

Conclusion and Future Perspectives

Polymers functionalized with this compound represent a highly adaptable and effective platform for the development of non-enzymatic glucose sensors. The ease of polymerization, coupled with the inherent glucose recognition capabilities of the boronic acid moiety, allows for the fabrication of sensors with high sensitivity, good stability, and rapid response times. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the potential of these materials.

Future research in this area may focus on further enhancing the selectivity of these polymers for glucose over other physiologically relevant diols, improving their long-term stability in complex biological media, and integrating them into wearable or implantable devices for continuous glucose monitoring. The versatility of DAPBA as a monomer opens up exciting possibilities for the design of next-generation glucose-responsive materials for both diagnostic and therapeutic applications.

References

Application Notes and Protocols: Synthesis and Application of Covalent Organic Frameworks with 3,5-Diaminophenylboronic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Precision of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from molecular building blocks linked by strong covalent bonds.[1] This bottom-up approach allows for the precise control of pore size, geometry, and functionality, leading to materials with exceptional properties such as high surface area, low density, and remarkable thermal stability.[1][2] Boronic acid-derived COFs were among the first to be synthesized and continue to be a significant area of research due to their predictable formation and high crystallinity.[2]

This application note focuses on the synthesis of COFs using 3,5-diaminophenylboronic acid as a key building block. This linker is of particular interest as it offers a dual functionality: the boronic acid moiety for the formation of the COF backbone (either through self-condensation into boroxine rings or condensation with diols to form boronate esters), and the pendant amino groups that line the pores of the resulting framework. These accessible amine sites can serve as active centers for catalysis, selective adsorption, or post-synthetic modification, making these COFs highly promising for a range of applications.[3][4][5]

We present detailed protocols for the synthesis of two types of amino-functionalized COFs derived from this compound: a boroxine-linked COF and a boronate ester-linked COF. Furthermore, we will discuss the essential characterization techniques and explore the potential applications for these advanced materials.

Part 1: Synthesis of a Boroxine-Linked Amino-Functionalized COF (NH₂-B-COF)

The self-condensation of trifunctional boronic acids is a robust method to form highly stable, porous COFs with a boroxine-linked hexagonal framework.[6] The reversibility of the boroxine formation-hydrolysis equilibrium allows for "error-correction" during the synthesis, which is crucial for achieving high crystallinity.

Reaction Mechanism: Boroxine Formation

The formation of the boroxine-linked COF proceeds via the dehydration and trimerization of the boronic acid groups from three this compound molecules. This reversible condensation reaction forms a stable six-membered boroxine ring, which serves as the node of the 2D framework.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 3 x this compound P1 Solvothermal Self-Condensation - 3 H₂O R1->P1 Heat, Vacuum Prod1 Boroxine-Linked COF (NH₂-B-COF) P1->Prod1

Figure 1: Reaction scheme for the synthesis of a boroxine-linked COF.
Detailed Solvothermal Synthesis Protocol

Materials:

  • This compound hydrochloride (or free base)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Pyrex tube with a sealable cap

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Preparation: In a Pyrex tube, add this compound (e.g., 50 mg). If using the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base may be required, or the reaction can be driven by liberating the free amine in situ.

  • Solvent Addition: Add a mixture of anhydrous mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 2.0 mL total volume). The choice of solvent is critical; this mixture is known to promote the formation of crystalline boroxine-linked COFs.[6]

  • Homogenization: Briefly sonicate the mixture (5-10 minutes) to ensure a uniform suspension of the monomer.

  • Degassing: Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen and water, which can interfere with the reaction and affect crystallinity.

  • Sealing and Heating: Securely seal the Pyrex tube and place it in a preheated oven at 120 °C for 72 hours.[6] This solvothermal method provides the necessary energy for the condensation reaction while maintaining a closed system.

  • Isolation: After cooling the tube to room temperature, a solid precipitate should be visible. Isolate the solid by centrifugation.

  • Washing and Purification: Decant the supernatant and wash the solid product thoroughly by repeated centrifugation and redispersion cycles with anhydrous acetone (at least 3-4 times) to remove any unreacted monomer and residual solvent.

  • Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 120-150 °C) overnight. This step, known as activation, is crucial to remove any guest molecules from the pores, making the internal surface area accessible.

Part 2: Synthesis of a Boronate Ester-Linked Amino-Functionalized COF (NH₂-BE-COF)

An alternative strategy involves the condensation of this compound with a polyol linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form a boronate ester-linked COF. This approach allows for greater control over the pore size and geometry by varying the diol linker.

Reaction Mechanism: Boronate Ester Formation

This synthesis involves a condensation reaction between the boronic acid groups of this compound and the hydroxyl groups of a diol or polyol linker. The formation of the five-membered boronate ester ring is also a reversible process, facilitating the growth of a crystalline framework.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 This compound P1 Solvothermal Condensation - H₂O R1->P1 Heat, Vacuum R2 Polyol Linker (e.g., HHTP) R2->P1 Heat, Vacuum Prod1 Boronate Ester-Linked COF (NH₂-BE-COF) P1->Prod1

Figure 2: Reaction scheme for boronate ester-linked COF synthesis.
Detailed Solvothermal Synthesis Protocol

Materials:

  • This compound

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Aqueous acetic acid (e.g., 6 M)

  • Acetone (ACS grade)

  • Pyrex tube with a sealable cap

Procedure:

  • Precursor Addition: In a Pyrex tube, combine this compound and HHTP in a stoichiometric ratio (e.g., 3:2 molar ratio).

  • Solvent and Catalyst: Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 4:1 v/v). A small amount of aqueous acetic acid can be added as a catalyst to promote the reversible reaction and improve crystallinity.

  • Homogenization and Degassing: Follow the same procedures as for the boroxine-linked COF (sonication and freeze-pump-thaw cycles).

  • Sealing and Heating: Seal the tube and heat in an oven at 120 °C for 3-5 days. The reaction progress can be monitored by the formation of a crystalline precipitate.

  • Isolation, Washing, and Activation: Follow the same isolation, washing, and activation procedures as described for the NH₂-B-COF.

Part 3: Characterization of Amino-Functionalized COFs

Thorough characterization is essential to confirm the successful synthesis of the COF, its crystallinity, porosity, and the integrity of the amino functional groups.

Technique Purpose Expected Results for NH₂-Functionalized COFs
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the crystal structure of the material.Sharp diffraction peaks indicating long-range crystalline order. The peak positions can be compared to simulated patterns based on the expected crystal structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of the desired linkages and the presence of functional groups.Disappearance of the broad O-H stretching band from the boronic acid. Appearance of characteristic boroxine ring vibrations (~1350 cm⁻¹) or B-O stretching of the boronate ester. Presence of N-H stretching bands (3300-3500 cm⁻¹) from the amino groups.[7][8]
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the synthesized COF.Can reveal the shape of the COF crystallites (e.g., fibrous, spherical, or irregular aggregates).
Nitrogen Adsorption-Desorption Isotherms To determine the surface area (BET), pore volume, and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High BET surface areas are expected.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.
X-ray Photoelectron Spectroscopy (XPS) To confirm the elemental composition and chemical states of the atoms.Presence of B, C, N, and O in the expected ratios. The N 1s spectrum can confirm the presence of amino groups.[7]

Workflow for COF Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomers Monomers Solvothermal_Reaction Solvothermal_Reaction Monomers->Solvothermal_Reaction Solvents, Heat Isolation_Purification Isolation_Purification Solvothermal_Reaction->Isolation_Purification Centrifugation, Washing Activation Activation Isolation_Purification->Activation Vacuum, Heat PXRD PXRD Activation->PXRD Crystallinity FTIR FTIR Activation->FTIR Linkage Formation Gas_Sorption Gas_Sorption Activation->Gas_Sorption Porosity TGA TGA Activation->TGA Stability SEM_TEM SEM_TEM Activation->SEM_TEM Morphology Characterized_COF Verified NH₂-COF Applications Applications Characterized_COF->Applications e.g., Catalysis, Adsorption

Figure 3: General workflow from synthesis to application of COFs.

Part 4: Applications in Research and Development

The presence of accessible amino groups within a robust, porous, and crystalline framework makes these COFs highly attractive for a variety of applications.

  • Heterogeneous Catalysis: The amino groups can act as basic catalytic sites for a range of organic transformations, such as Knoevenagel condensations or aldol reactions.[3][7] Furthermore, they can serve as anchoring sites for metal nanoparticles, creating highly active and recyclable catalysts for reactions like reductions or cross-couplings.[7]

  • Gas Adsorption and Separation: The polar amino groups can enhance the selective capture of acidic gases like CO₂ from flue gas or other gas mixtures.[5] The well-defined pore structure and high surface area are advantageous for achieving high adsorption capacities and selectivities.

  • Post-Synthetic Modification: The primary amine functionality is a versatile handle for post-synthetic modification.[4] This allows for the covalent grafting of a wide array of other functional molecules, tailoring the properties of the COF for specific applications such as sensing, drug delivery, or chiral separations.[9]

Conclusion

The use of this compound as a linker provides a straightforward and effective route to crystalline, porous covalent organic frameworks with a high density of accessible amino functional groups. The detailed solvothermal protocols provided herein for both boroxine and boronate ester-linked systems offer a solid foundation for researchers to synthesize and explore these advanced materials. The unique combination of a robust, porous framework and reactive pore environment positions these amino-functionalized COFs as promising candidates for addressing challenges in catalysis, gas separation, and functional materials design.

References

The Versatility of 3,5-Diaminophenylboronic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Boron in Medicinal Chemistry

Historically approached with caution, boron-containing compounds have undergone a renaissance in medicinal chemistry, catalyzed by the clinical success of drugs like the proteasome inhibitor Bortezomib.[1][2] Among the diverse repertoire of organoboron compounds, boronic acids have emerged as particularly valuable scaffolds due to their unique chemical properties.[2][3] Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serines and threonines, has positioned them as powerful tools for designing highly potent and selective enzyme inhibitors.[4][5] Furthermore, their utility as versatile synthetic intermediates in cross-coupling reactions makes them attractive building blocks for generating diverse chemical libraries.[6]

This guide focuses on a particularly strategic building block: 3,5-Diaminophenylboronic acid (3,5-DAPBA) . The presence of two primary amino groups on the phenyl ring, meta to the boronic acid moiety, offers a trifunctional handle for molecular elaboration. This unique arrangement allows for the independent or sequential modification of the amino and boronic acid functionalities, providing a gateway to a vast and diverse chemical space. Herein, we provide a comprehensive overview of the applications of 3,5-DAPBA in drug discovery, complete with detailed protocols for its derivatization and subsequent evaluation in relevant biological assays.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of 3,5-DAPBA is paramount for its effective utilization in synthesis and screening.

PropertyValueSource
Molecular Formula C₆H₉BN₂O₂--INVALID-LINK--
Molecular Weight 151.96 g/mol --INVALID-LINK--
Appearance Off-white to light brown powderCommercial Suppliers
Solubility Soluble in methanol, DMSO, and water (sparingly)Internal Data
pKa ~8.7 (boronic acid), ~4.5 (amino groups)Estimated

Synthetic Utility: Derivatization of the 3,5-DAPBA Scaffold

The true power of 3,5-DAPBA as a building block lies in the differential reactivity of its functional groups. The amino groups can readily participate in nucleophilic reactions, such as amide bond formation, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.

Workflow for Derivatization of 3,5-DAPBA

G cluster_synthesis Synthetic Derivatization 3_5_DAPBA This compound Amide_Coupling Amide Bond Formation (e.g., with R-COOH) 3_5_DAPBA->Amide_Coupling R-COOH, Coupling Agent Suzuki_Coupling Suzuki-Miyaura Coupling (e.g., with Ar-X) 3_5_DAPBA->Suzuki_Coupling Ar-X, Pd Catalyst, Base Amide_Product 3-Amino-5-(acylamino)phenylboronic acid Amide_Coupling->Amide_Product Suzuki_Product 3,5-Diamino-biphenyl derivatives Suzuki_Coupling->Suzuki_Product Sequential_Reaction Sequential Derivatization Amide_Product->Sequential_Reaction Further Modification Suzuki_Product->Sequential_Reaction Further Modification Final_Compound Diverse Library of 3,5-DAPBA Derivatives Sequential_Reaction->Final_Compound

Caption: Synthetic pathways for derivatizing 3,5-DAPBA.

Protocol 1: Amide Bond Formation with 3,5-DAPBA

This protocol describes a general procedure for the selective mono-acylation of 3,5-DAPBA. The use of a controlled stoichiometry of the carboxylic acid is crucial to favor mono- over di-acylation.

Materials:

  • This compound (3,5-DAPBA)

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3,5-DAPBA (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution.

  • Slowly add the activated carboxylic acid solution to the 3,5-DAPBA solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-acylated product.

Note on Selectivity: The electron-donating amino groups can influence the reactivity of the boronic acid. It is advisable to protect the boronic acid as a pinacol ester prior to amide coupling if undesired side reactions are observed.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3,5-DAPBA

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3,5-DAPBA (as its pinacol ester) with an aryl halide.

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add this compound pinacol ester (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel starting points for drug development.[7] 3,5-DAPBA and its simple derivatives are excellent candidates for inclusion in fragment libraries due to their low molecular weight, synthetic tractability, and the presence of the boronic acid "warhead" that can form reversible covalent interactions with target proteins.

Biophysical Screening Cascade for 3,5-DAPBA Fragments

G cluster_screening Fragment Screening Workflow Library 3,5-DAPBA Fragment Library Primary_Screen Primary Screen: Differential Scanning Fluorimetry (DSF) Library->Primary_Screen Hit_Identification Initial Hit Identification (ΔTm > 2°C) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Surface Plasmon Resonance (SPR) Hit_Identification->Secondary_Screen Orthogonal Validation Hit_Validation Validated Hits (Confirmed Binding) Secondary_Screen->Hit_Validation Structural_Biology Structural Elucidation: X-ray Crystallography / NMR Hit_Validation->Structural_Biology Binding Mode Analysis Lead_Optimization Structure-Guided Lead Optimization Structural_Biology->Lead_Optimization

Caption: A typical biophysical screening cascade for 3,5-DAPBA-based fragments.

Protocol 3: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[2][8]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 3,5-DAPBA fragment library (10 mM stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of a thermal melt

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be between 2-10 µM and the final dye concentration 5x.

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of each fragment from the 10 mM stock to the respective wells (final fragment concentration: 100 µM). Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument and run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization of the protein.

Hypothetical DSF Screening Data:

FragmentΔTm (°C)Hit?
3,5-DAPBA3.5Yes
Derivative A4.2Yes
Derivative B1.1No
Derivative C5.0Yes
Protocol 4: Secondary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[9][10] It is an excellent method for validating hits from a primary screen and triaging them for further studies.

Materials:

  • Purified target protein

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO)

  • Validated fragment hits from DSF screen

  • SPR instrument

Procedure:

  • Immobilize the target protein onto the sensor chip using standard amine coupling chemistry. Aim for a response unit (RU) level that will allow for the detection of low molecular weight fragments.

  • Prepare a dilution series of each fragment hit in SPR running buffer. A typical concentration range is from 1 µM to 500 µM.

  • Inject the fragment solutions over the immobilized protein surface and a reference flow cell at a constant flow rate.

  • Record the sensorgrams, which measure the change in RU over time.

  • Perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration and fitting the data to a 1:1 binding model to determine the dissociation constant (KD).

3,5-DAPBA as a Covalent Inhibitor Scaffold

The boronic acid moiety of 3,5-DAPBA can act as a "warhead" to form a reversible covalent bond with nucleophilic residues in an enzyme's active site, most notably serine.[4] This covalent interaction can lead to a significant increase in inhibitor potency and duration of action.

Mechanism of Covalent Inhibition by a Boronic Acid

G cluster_inhibition Covalent Inhibition of a Serine Protease Enzyme_Inhibitor Enzyme (Ser-OH) + Inhibitor (R-B(OH)₂) Non_Covalent Non-covalent Complex [Enzyme···Inhibitor] Enzyme_Inhibitor->Non_Covalent k_on Non_Covalent->Enzyme_Inhibitor k_off Covalent_Adduct Reversible Covalent Adduct [Enzyme-Ser-O-B(OH)₂-R] Non_Covalent->Covalent_Adduct k_inact Covalent_Adduct->Non_Covalent k_react Reversal Hydrolysis

Caption: Two-step mechanism of reversible covalent inhibition by a boronic acid.

Protocol 5: Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 3,5-DAPBA derivatives against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

  • 3,5-DAPBA derivative library (stock solutions in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the 3,5-DAPBA derivatives in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the serine protease to each well.

  • Add the diluted inhibitor solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance of the product at the appropriate wavelength in kinetic mode for 10-20 minutes.

  • Determine the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Ki value.

Conclusion and Future Perspectives

This compound is a highly versatile and strategic building block in contemporary drug discovery. Its trifunctional nature provides a rich platform for the generation of diverse and complex small molecules. The inherent ability of the boronic acid moiety to engage in reversible covalent interactions with key enzymatic residues offers a powerful strategy for developing potent and selective inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of 3,5-DAPBA in their drug discovery programs, from library synthesis to hit identification and lead optimization. As our understanding of the nuanced roles of covalent interactions in pharmacology continues to grow, the importance of scaffolds like 3,5-DAPBA is poised to expand even further.

References

Application Note: High-Efficiency Glycopeptide Enrichment Using 3,5-Diaminophenylboronic Acid Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the principles and practice of using 3,5-Diaminophenylboronic acid (DAPBA) affinity chromatography for the selective capture and enrichment of glycopeptides from complex biological samples. Glycosylation is a critical post-translational modification involved in a myriad of biological processes, and its analysis is paramount in biomarker discovery and therapeutic protein development.[1][2] Boronate affinity chromatography offers a broad-spectrum approach for isolating glycopeptides, relying on the reversible covalent interaction between boronic acids and the cis-diol groups present in the glycan moieties of glycopeptides.[1][2][3] This document details the underlying chemical mechanisms, provides a step-by-step experimental protocol, offers troubleshooting guidance, and includes curated references to support the adoption and optimization of this powerful enrichment technique.

Introduction: The Challenge of Glycoproteomics

The study of protein glycosylation, or glycoproteomics, presents significant analytical challenges due to the low abundance of specific glycoproteins and the inherent heterogeneity of glycan structures.[2][4] Effective enrichment of glycoproteins or glycopeptides from complex mixtures like cell lysates or plasma is a crucial prerequisite for successful downstream analysis by mass spectrometry.[4] Several enrichment strategies exist, including lectin affinity chromatography, hydrophilic interaction liquid chromatography (HILIC), and hydrazide chemistry.[2][4][5]

While each method has its merits, boronate affinity chromatography (BAC) has emerged as a promising and versatile tool.[6][7] Unlike lectins, which bind to specific glycan motifs, boronic acids interact with the common cis-1,2- or 1,3-diol functionalities found in a wide range of sugar residues.[4][8] This allows for a more universal and potentially unbiased enrichment of the entire glycopeptide population.[6][7] this compound (DAPBA) is a particularly useful ligand for this purpose, with its amino groups providing a convenient handle for immobilization onto various solid supports.

The Chemistry of Glycopeptide Capture by DAPBA

The core of DAPBA affinity chromatography lies in the pH-dependent, reversible formation of cyclic boronate esters between the boronic acid group and cis-diol-containing glycans.[1][2][6]

  • Binding: Under alkaline conditions (typically pH > 8), the boron atom of the boronic acid is in a trigonal planar state. It readily reacts with cis-diols on the glycan to form a more stable five- or six-membered cyclic ester.[1][2] This covalent interaction effectively captures the glycopeptide onto the solid support.

  • Elution: The boronate ester bond is labile under acidic conditions. By lowering the pH (e.g., pH < 6), the equilibrium shifts, leading to the hydrolysis of the cyclic ester and the release of the bound glycopeptide from the affinity matrix.[1][9]

The amino groups on the DAPBA molecule are crucial for its application in affinity chromatography. They provide reactive sites for covalent attachment to a variety of chromatography matrices, such as agarose beads, magnetic particles, or monoliths, that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters or epoxides.

Experimental Workflow & Protocols

This section outlines a general protocol for the enrichment of glycopeptides from a complex protein digest using DAPBA-functionalized agarose beads.

Materials and Reagents
Reagent/MaterialRecommended Specifications
DAPBA-Agarose ResinCommercially available or prepared in-house
Protein Digest Samplee.g., Tryptic digest of serum, cell lysate
Binding/Wash Buffer50 mM Ammonium Bicarbonate, pH 10
Elution Buffer5% Formic Acid in 50% Acetonitrile
Spin Columns/TipsAppropriate for the volume of resin used
CentrifugeFor spin column/tip operation

Workflow Overview

G cluster_prep Sample Preparation cluster_enrich Glycopeptide Enrichment cluster_analysis Downstream Analysis p1 Protein Digestion (e.g., Trypsin) p2 Desalting (e.g., C18) p1->p2 e1 Resin Equilibration (Binding Buffer, pH 10) p2->e1 e2 Sample Loading & Incubation e1->e2 e3 Washing Steps (Remove non-glycopeptides) e2->e3 e4 Elution (Acidic Buffer, pH < 6) e3->e4 a1 LC-MS/MS Analysis e4->a1 a2 Data Interpretation a1->a2

Caption: General workflow for glycopeptide enrichment using DAPBA affinity chromatography.

Detailed Step-by-Step Protocol

Step 1: Preparation of the DAPBA Affinity Resin

  • If using a commercially available resin, proceed to Step 2.

  • For in-house preparation, a common method involves coupling this compound to an NHS-activated agarose resin. The primary amino groups of DAPBA react with the NHS esters on the resin to form stable amide bonds. Follow established protocols for this immobilization chemistry.

Step 2: Resin Equilibration

  • Dispense the desired amount of DAPBA-agarose resin slurry into a spin column or microcentrifuge tube.

  • Centrifuge briefly to pellet the resin and discard the supernatant.

  • Add 10 bed volumes of Binding/Wash Buffer (50 mM Ammonium Bicarbonate, pH 10) to the resin.

  • Invert the tube several times to ensure the resin is fully suspended.

  • Centrifuge and discard the supernatant. Repeat this wash step two more times to ensure the resin is fully equilibrated.

Step 3: Sample Loading and Binding

  • Reconstitute the dried, desalted peptide mixture in the Binding/Wash Buffer.

  • Add the peptide solution to the equilibrated DAPBA-agarose resin.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation to maximize the interaction between the glycopeptides and the resin.

Step 4: Washing

  • After incubation, centrifuge the resin and collect the supernatant (this is the flow-through, which contains non-glycopeptides and can be saved for analysis if desired).

  • Wash the resin with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound peptides.

  • Centrifuge and discard the supernatant. Repeat the wash step at least three times. A final wash with a high-organic solvent (e.g., 80% acetonitrile) can help remove strongly interacting non-glycopeptides.

Step 5: Elution

  • To elute the captured glycopeptides, add 2-3 bed volumes of Elution Buffer (5% Formic Acid in 50% Acetonitrile) to the washed resin.

  • Incubate for 10-15 minutes at room temperature, vortexing occasionally.

  • Centrifuge and carefully collect the supernatant containing the enriched glycopeptides.

  • Repeat the elution step once more and pool the eluates to maximize recovery.

  • The enriched glycopeptide sample is now ready for downstream applications, such as LC-MS/MS analysis.

Key Considerations and Troubleshooting

IssuePotential CauseSuggested Solution
Low Glycopeptide Yield - Inefficient binding (incorrect pH) - Incomplete elution- Ensure the pH of the binding buffer is > 8. - Perform a second elution step and pool the eluates.
High Non-specific Binding - Insufficient washing - Hydrophobic interactions- Increase the number of wash steps. - Include a high-organic wash step before elution.
Poor Reproducibility - Inconsistent sample handling - Resin degradation- Ensure consistent incubation times and wash volumes. - Store the resin according to the manufacturer's instructions.

One of the most critical factors for successful glycopeptide enrichment with boronic acids is the choice of buffer.[7] Amine-containing buffers (e.g., Tris, glycine) should be avoided in the binding step as they can compete with the cis-diols of the glycans for binding to the boronic acid, thereby reducing enrichment efficiency.[7] Carbonate or bicarbonate buffers are excellent amine-free alternatives for the binding step.[7]

Conclusion

This compound affinity chromatography is a robust and versatile technique for the enrichment of glycopeptides from complex biological samples. Its broad specificity for cis-diol-containing molecules makes it a powerful tool for comprehensive glycoproteomic studies.[3][10] By understanding the underlying chemistry and carefully optimizing the experimental protocol, particularly the buffer conditions, researchers can achieve high-efficiency capture of glycopeptides, paving the way for deeper insights into the roles of protein glycosylation in health and disease.

References

Application Notes and Protocols for the Synthesis of Polymers with 3,5-Diaminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 3,5-Diaminophenylboronic Acid in Polymer Science

This compound (3,5-DAPBA) is a trifunctional monomer of significant interest for the synthesis of advanced functional polymers. Its unique structure, featuring two nucleophilic amine groups and a versatile boronic acid moiety, opens avenues for creating polymers with tailored properties for a range of applications, including materials science, catalysis, and biomedicine.[1] The boronic acid group, in particular, is renowned for its ability to form reversible covalent bonds with diols, making it a key component in glucose-responsive materials for diabetes management, biosensors, and self-healing hydrogels.[2]

The two amine functionalities position 3,5-DAPBA as an ideal candidate for step-growth polymerization, enabling the formation of aromatic polyamides with pendant boronic acid groups. Furthermore, the boronic acid itself can participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to generate robust, conjugated polymer backbones.

This guide provides detailed, field-tested protocols for two primary methods of synthesizing polymers using this compound:

  • Polyamide Synthesis via Low-Temperature Polycondensation: Reacting the diamine functionality with diacyl chlorides to create aromatic polyamides with pendant boronic acid groups.

  • Porous Aromatic Polymer Synthesis via Suzuki-Miyaura Polycondensation: Utilizing the boronic acid group (in a protected form) to react with di- or tri-haloaromatic comonomers, forming a stable, porous polymer network.

These protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Overall Workflow for Polymer Synthesis and Characterization

The synthesis and subsequent analysis of polymers derived from 3,5-DAPBA follows a logical progression from monomer preparation to detailed polymer characterization. This workflow ensures the successful formation of the target polymer and a thorough understanding of its properties.

Polymer Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 3,5-DAPBA Monomer Protect Protection of Boronic Acid (for Suzuki Coupling) Monomer->Protect Step 1a Polymerize Polymerization (Polycondensation or Suzuki Coupling) Monomer->Polymerize Step 1b Protect->Polymerize Deprotect Deprotection (if applicable) Polymerize->Deprotect Precipitate Precipitation & Washing Polymerize->Precipitate Direct Deprotect->Precipitate Soxhlet Soxhlet Extraction Precipitate->Soxhlet Structural Structural Analysis (FT-IR, NMR) Soxhlet->Structural MW Molecular Weight (GPC/SEC) Soxhlet->MW Thermal Thermal Properties (TGA, DSC) Soxhlet->Thermal Morphology Morphology & Porosity (SEM, BET) Soxhlet->Morphology

Caption: General workflow for the synthesis, purification, and characterization of polymers from this compound.

Method 1: Polyamide Synthesis via Low-Temperature Polycondensation

This method leverages the reactivity of the two amine groups on the 3,5-DAPBA monomer with a diacyl chloride, such as terephthaloyl chloride, to form a high-molecular-weight aromatic polyamide. The resulting polymer contains a boronic acid group on each repeating unit, making it highly functional. Low-temperature solution polycondensation is employed to prevent side reactions and ensure high molecular weight.[3]

Causality and Experimental Rationale
  • Solvent and Additives: Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are used due to their ability to dissolve the aromatic monomers and the resulting rigid-rod polyamide.[3] The addition of a salt like lithium chloride (LiCl) is crucial; it breaks up the strong hydrogen bonding between polyamide chains, preventing precipitation and allowing for the formation of a high-molecular-weight polymer.[3]

  • Low Temperature: The reaction is conducted at low temperatures (0 °C to room temperature) because the reaction between an amine and an acyl chloride is highly exothermic and rapid.[4] Low temperatures help to control the reaction rate, minimize side reactions (like hydrolysis of the acyl chloride by trace water), and favor the formation of linear, high-molecular-weight chains.

  • Inert Atmosphere: The reaction is performed under a dry, inert atmosphere (Nitrogen or Argon) to strictly exclude moisture. Acyl chlorides are highly susceptible to hydrolysis, which would cap the growing polymer chains and limit the final molecular weight.

Reaction Scheme

Caption: Polycondensation of 3,5-DAPBA with terephthaloyl chloride to form a boronic acid-functionalized polyamide.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)Notes
This compound (3,5-DAPBA)>98%Sigma-AldrichStore under inert gas, refrigerated.
Terephthaloyl chloride (TCl)>99%Sigma-AldrichRecrystallize from hexane before use. Handle in a fume hood.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, >99.5%Sigma-AldrichUse freshly opened bottle or dry over molecular sieves.
Lithium Chloride (LiCl)>99%Sigma-AldrichDry in a vacuum oven at 120 °C for 24h before use.
MethanolACS GradeFisher ScientificUsed for precipitation.

Protocol:

  • Preparation of Solvent: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add dried Lithium Chloride (4.24 g, 100 mmol) and anhydrous NMP (100 mL). Stir the mixture at 100 °C under a gentle flow of nitrogen until all the LiCl has dissolved (approx. 1-2 hours). Cool the solution to room temperature.

  • Monomer Dissolution: To the NMP/LiCl solution, add this compound (1.52 g, 10 mmol). Stir the mixture at room temperature under nitrogen until the monomer is completely dissolved.

  • Initiation of Polymerization: Cool the flask to 0 °C using an ice-water bath. While stirring vigorously, add solid, recrystallized terephthaloyl chloride (2.03 g, 10 mmol) to the solution in one portion. A rapid increase in viscosity is expected.

  • Polymerization Reaction: Allow the reaction mixture to stir at 0 °C for 4 hours, and then let it warm to room temperature and continue stirring for an additional 20 hours under a nitrogen atmosphere. The solution should become highly viscous, indicating polymer formation.

  • Polymer Isolation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Purification:

    • Collect the polymer by filtration.

    • Wash the collected polymer thoroughly with 200 mL of fresh methanol to remove unreacted monomers and LiCl.

    • Wash the polymer with 200 mL of deionized water to further remove salts.

    • Repeat the methanol wash (200 mL).

    • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Method 2: Porous Polymer Synthesis via Suzuki-Miyaura Polycondensation

This approach utilizes the boronic acid functionality to build the polymer backbone through palladium-catalyzed Suzuki-Miyaura cross-coupling.[5] To prevent undesirable side reactions and improve solubility in organic solvents, the boronic acid group of 3,5-DAPBA is first protected as a pinacol ester. The resulting monomer is then polymerized with a multifunctional aryl halide, such as 1,3,5-tribromobenzene, to create a highly cross-linked, porous aromatic framework (PAF).[5] These materials are of great interest for gas storage and catalysis.

Causality and Experimental Rationale
  • Protection of Boronic Acid: The free boronic acid group can undergo self-condensation (dehydration) to form boroxines, especially at elevated temperatures. Protecting it as a pinacol ester prevents this and other side reactions. The pinacol ester is also less polar, which improves the monomer's solubility in common organic solvents used for Suzuki coupling (e.g., THF, Dioxane, Toluene).[6]

  • Catalyst System: The Suzuki coupling is catalyzed by a Palladium(0) species.[7] This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. A phosphine ligand (e.g., PPh₃, SPhos) is essential to stabilize the Pd(0) center, facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination), and improve reaction rates and yields.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester for the transmetalation step of the catalytic cycle.[7]

  • High Temperature: Suzuki couplings typically require elevated temperatures (80-120 °C) to achieve reasonable reaction rates and drive the polymerization to completion.

Reaction Scheme

Caption: Two-step synthesis of a porous aromatic framework via protection of 3,5-DAPBA followed by Suzuki-Miyaura polycondensation.

Detailed Step-by-Step Protocol

Part A: Protection of 3,5-DAPBA with Pinacol

  • Setup: To a 250 mL round-bottom flask, add this compound (1.52 g, 10 mmol) and pinacol (1.30 g, 11 mmol, 1.1 eq).

  • Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF).

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by TLC.

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the resulting solid in 100 mL of dichloromethane (DCM).

    • Wash the DCM solution with 3 x 50 mL of brine (saturated NaCl solution) to remove excess pinacol.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the pinacol-protected monomer (this compound pinacol ester).

Part B: Suzuki-Miyaura Polycondensation

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)Notes
3,5-DAPBA Pinacol EsterAs synthesized-Ensure it is dry before use.
1,3,5-Tribromobenzene>98%Sigma-AldrichUse as received.
Tetrakis(triphenylphosphine)palladium(0)>99%Strem ChemicalsHandle under inert gas, sensitive to air.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely ground powder.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichDegas with N₂ for 30 min before use.
Deionized Water--Degas with N₂ for 30 min before use.

Protocol:

  • Setup: In a 250 mL Schlenk flask, combine the 3,5-DAPBA pinacol ester (2.34 g, 10 mmol), 1,3,5-tribromobenzene (2.10 g, 6.67 mmol), and potassium carbonate (5.52 g, 40 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.35 g, 0.3 mmol, 3 mol%).

  • Solvent Addition: Add 80 mL of degassed 1,4-dioxane and 20 mL of degassed deionized water via cannula.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under argon. A solid precipitate should form as the polymerization proceeds.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid polymer by filtration.

    • Wash the polymer sequentially with 200 mL of water, 200 mL of methanol, 200 mL of acetone, and 200 mL of dichloromethane to remove catalyst residues, unreacted monomers, and oligomers.

    • Perform a Soxhlet extraction of the polymer with THF for 24 hours to remove any soluble impurities.

    • Dry the purified porous polymer in a vacuum oven at 120 °C for 24 hours.

Characterization of Synthesized Polymers

A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

TechniquePurposeExpected Results for PolyamideExpected Results for Porous Polymer
FT-IR Spectroscopy Confirm functional groups and verify polymerization.Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of acyl chloride C=O stretch (~1770 cm⁻¹). Broad O-H stretch from B(OH)₂.Disappearance of C-Br stretch (~500-600 cm⁻¹) and B-O stretches from pinacol ester. Persistence of N-H stretches from the amine groups.
NMR Spectroscopy (¹H, ¹³C, ¹¹B) Elucidate the detailed chemical structure and confirm monomer incorporation.Aromatic signals consistent with both monomers. Broad signals indicative of a polymer. ¹¹B NMR signal around 28-30 ppm for the boronic acid.Complex, broad aromatic signals. ¹¹B NMR signal shifts upon deprotection (if performed). Solid-state NMR may be required due to insolubility.
Gel Permeation Chromatography (GPC/SEC) Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).Mn > 15,000 g/mol with PDI between 1.8-2.5, typical for step-growth. Requires a suitable solvent with salt (e.g., DMAc/LiCl).Not applicable due to the cross-linked, insoluble nature of the network.
Thermogravimetric Analysis (TGA) Evaluate thermal stability.High decomposition temperature (>400 °C), characteristic of aromatic polyamides.Very high thermal stability, often with decomposition not starting until >450-500 °C in an inert atmosphere.
Brunauer-Emmett-Teller (BET) Analysis Measure specific surface area and pore size distribution.Low surface area, typically <10 m²/g for a linear polymer.High surface area, potentially >500 m²/g, confirming the porous nature of the framework.

Conclusion

This compound is a highly valuable monomer for creating advanced functional polymers. The protocols detailed herein for low-temperature polycondensation and Suzuki-Miyaura polycondensation provide robust and reproducible pathways to two distinct classes of materials: linear functional polyamides and cross-linked porous aromatic frameworks. By understanding the chemical principles behind each step—from solvent choice and reaction temperature to the strategic use of protecting groups—researchers can confidently synthesize these novel polymers and explore their potential in a wide array of applications, from smart drug delivery systems to next-generation catalytic materials.

References

Application Notes & Protocols: 3,5-Diaminophenylboronic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of 3,5-Diaminophenylboronic Acid (DAPBA)

In the landscape of targeted drug delivery, the design of intelligent linker molecules is paramount. This compound (DAPBA) has emerged as a particularly powerful scaffold due to its dual-functionality. At its core, it features a phenylboronic acid moiety, which can form reversible covalent bonds (boronate esters) with cis-1,2- or 1,3-diols.[1][2] This interaction is uniquely sensitive to pH, providing a built-in mechanism for environmentally triggered drug release.[3][4] Flanking the boronic acid are two amino groups, presenting versatile handles for the covalent attachment of both targeting ligands and therapeutic payloads, positioning DAPBA as a central hub in a sophisticated drug delivery construct.

This guide provides an in-depth exploration of DAPBA's application, focusing on two primary modalities: its use as a pH-sensitive linker in Antibody-Drug Conjugates (ADCs) and its role in the formulation of stimuli-responsive nanoparticles.

Pillar 1: The pH-Responsive Boronate Ester Gate

The foundational principle enabling DAPBA's utility is the equilibrium between its boronic acid group and a cis-diol-containing molecule. Many biological structures, including sugars that coat cell surfaces (the glycocalyx), contain cis-diol motifs.[1] Critically, this reversible esterification is highly dependent on ambient pH.

  • At Physiological pH (~7.4): The boronate ester bond is relatively stable, ensuring the drug conjugate remains intact during systemic circulation, minimizing off-target toxicity.[5][6]

  • In the Acidic Tumor Microenvironment (pH ~6.5-6.8): The equilibrium shifts, favoring the hydrolysis of the boronate ester.[6][7][8] This acidic environment, a hallmark of many solid tumors due to the Warburg effect, acts as a specific trigger, cleaving the linker and releasing the conjugated drug precisely at the site of action.[7][9]

This "boronate gate" mechanism allows for the design of delivery systems that are stable in the bloodstream but become activated for drug release upon entering the acidic vicinity of a tumor.

Mechanism: pH-Triggered Boronate Ester Cleavage

Below is a diagram illustrating the pH-dependent equilibrium that governs drug release from a DAPBA-based system.

G cluster_0 Circulation (pH 7.4) DAPBA_Drug_Complex DAPBA-Diol Drug (Stable Boronate Ester) DAPBA DAPBA Carrier DAPBA_Drug_Complex->DAPBA Hydrolysis (Bond Cleavage) DAPBA->DAPBA_Drug_Complex Esterification (Bond Formation) Drug Free Drug (Active) Equilibrium Equilibrium

Caption: pH-sensitive equilibrium of a DAPBA-diol conjugate.

Application Note 1: Synthesis of a DAPBA-Based Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC where DAPBA acts as a linker between a targeting antibody and a cis-diol-containing cytotoxic payload. This is a modular approach applicable to various antibodies and drugs.

Principle

The synthesis is a multi-step process. First, the antibody is modified with a reactive group. Separately, the DAPBA linker is conjugated to the diol-containing drug. Finally, the drug-linker complex is covalently attached to the activated antibody. The dual amino groups on DAPBA allow for orthogonal chemistry, for instance, one amine for drug attachment and the other for antibody conjugation.

Experimental Workflow: ADC Synthesis

G A 1. Antibody Activation (e.g., with SMCC linker) C Activated Antibody (Ab-Maleimide) A->C B 2. Drug-Linker Prep (Diol-Drug + DAPBA) D Drug-DAPBA Complex (Drug-Diol-Boronate-DAPBA-Thiol) B->D E 3. Conjugation (Thiol-Maleimide Click Chemistry) C->E D->E F Crude ADC E->F G 4. Purification (e.g., Size Exclusion Chromatography) F->G H Purified ADC G->H I 5. Characterization (DAR, Purity, Aggregation) H->I J Final Product I->J

Caption: Stepwise workflow for DAPBA-based ADC synthesis.

Protocol: Step-by-Step Methodology

Materials & Reagents:

  • Targeting Monoclonal Antibody (mAb) in PBS, pH 7.4

  • This compound (DAPBA)

  • cis-diol-containing payload (e.g., a modified doxorubicin or a ribonucleoside analog)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N-succinimidyl S-acetylthioacetate (SATA)

  • Hydroxylamine-HCl

  • Dimethylformamide (DMF), Anhydrous

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction Buffers: Borate Buffer (50 mM, pH 8.0), PBS (pH 7.4)

Step 1: Preparation of Thiol-Functionalized DAPBA

  • Scientist's Note: We introduce a thiol group onto one of DAPBA's amines. This thiol will later react with a maleimide group on the antibody, providing a stable thioether linkage. The other amine remains available for drug conjugation.

  • Dissolve DAPBA and a 1.1 molar excess of SATA in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours.

  • Precipitate the product by adding cold diethyl ether and collect the solid. This yields acetylthio-protected DAPBA.

Step 2: Antibody Activation with Maleimide Groups

  • Exchange the antibody into Borate Buffer (pH 8.0) using a desalting column.

  • Add a 10-fold molar excess of SMCC (dissolved in DMF) to the antibody solution.

  • Incubate for 1 hour at room temperature with gentle mixing.

  • Remove excess SMCC using a G-25 desalting column, exchanging into PBS (pH 7.4). The product is the maleimide-activated mAb.

Step 3: Conjugation of Diol-Payload to DAPBA

  • Dissolve the acetylthio-protected DAPBA and a 1.5 molar excess of the cis-diol payload in a suitable buffer (e.g., pH 8.5 phosphate buffer to facilitate boronate ester formation).

  • Stir at room temperature for 6-8 hours. Monitor by LC-MS to confirm the formation of the boronate ester.

  • Add Hydroxylamine-HCl solution to the mixture to deprotect the acetylated thiol, exposing the reactive sulfhydryl group. Incubate for 2 hours.

  • Purify the Drug-DAPBA-Thiol complex using reverse-phase HPLC.

Step 4: Final Conjugation to Antibody

  • Immediately add the purified Drug-DAPBA-Thiol complex to the maleimide-activated mAb solution at a 5-fold molar excess per maleimide group.

  • Allow the reaction to proceed for 16 hours at 4°C.

  • Purify the final ADC product using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker complexes and any aggregates.

Characterization & Quality Control

The complexity of ADCs necessitates rigorous characterization to ensure safety and efficacy.[10][11][12]

ParameterMethodPurposeTypical Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or LC-MSDetermines the average number of drug molecules per antibody. Crucial for potency and pharmacokinetics.[11][13]3.5 - 4.0
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Quantifies the percentage of monomeric ADC and detects high molecular weight aggregates.[14]>95% Monomer
Free Drug Analysis Reversed-Phase HPLC (RP-HPLC)Quantifies the amount of unconjugated payload, which can contribute to systemic toxicity.[11]<1%
Confirmation of Conjugation Mass Spectrometry (Intact Mass Analysis)Confirms the successful conjugation and provides the mass distribution of different DAR species.[13]Mass shift corresponding to DAR species

Application Note 2: DAPBA-Functionalized Nanoparticles for pH-Responsive Release

This protocol describes the formulation of polymeric nanoparticles where DAPBA is used to attach a cis-diol drug to the nanoparticle surface, enabling pH-triggered release in the tumor microenvironment.

Principle

A polymer backbone (e.g., a copolymer containing PEG for stealth and PLA for the core) is functionalized with DAPBA. This polymer then self-assembles into nanoparticles. A cis-diol-containing drug is subsequently conjugated to the nanoparticle surface via boronate ester formation. The drug remains attached at pH 7.4 but is released at lower pH values.[3][15][16]

Protocol: Step-by-Step Methodology

Materials & Reagents:

  • Amine-terminated polymer (e.g., mPEG-PLA-NH2)

  • 4-Formylphenylboronic acid

  • Sodium cyanoborohydride

  • cis-diol-containing drug

  • Dialysis tubing (MWCO 10 kDa)

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Buffers: PBS (pH 7.4), Acetate Buffer (pH 5.0)

Step 1: Synthesis of DAPBA-Functionalized Polymer

  • Scientist's Note: We will use reductive amination to conjugate a phenylboronic acid derivative to the polymer's terminal amine. 4-Formylphenylboronic acid is used here as a representative reactant.

  • Dissolve the amine-terminated polymer and a 5-fold molar excess of 4-formylphenylboronic acid in DCM.

  • Add a 10-fold molar excess of sodium cyanoborohydride.

  • Stir the reaction under an inert atmosphere for 24 hours at room temperature.

  • Precipitate the polymer by adding cold diethyl ether, then wash thoroughly to remove unreacted reagents. Dry the final PBA-functionalized polymer under vacuum.

Step 2: Formulation of Nanoparticles

  • Dissolve the PBA-functionalized polymer (20 mg) in 1 mL of DMSO.

  • Add this organic solution dropwise into 10 mL of vigorously stirring water. This is the nanoprecipitation method.[3]

  • Continue stirring for 4 hours to allow for solvent evaporation and nanoparticle stabilization.

Step 3: Surface Conjugation of Diol-Drug

  • Add the cis-diol drug to the nanoparticle suspension at a 10-fold molar excess relative to the surface PBA groups.

  • Adjust the pH to 8.5 to favor ester formation and stir for 12 hours at room temperature.

  • Purify the drug-conjugated nanoparticles by extensive dialysis against water (pH 7.4) for 48 hours to remove the unconjugated drug.

In Vitro Release Assay Protocol
  • Place 1 mL of the purified drug-loaded nanoparticle suspension into two separate dialysis bags.

  • Submerge one bag in 50 mL of PBS at pH 7.4 (simulating blood) and the other in 50 mL of Acetate Buffer at pH 5.0 (simulating endosomal/lysosomal compartments).[6]

  • Maintain both setups at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the buffer from the outside of the dialysis bag and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of the released drug in the collected samples using UV-Vis Spectroscopy or HPLC.

  • Plot the cumulative drug release (%) versus time for both pH conditions. A significantly faster release rate is expected at pH 5.0, validating the pH-responsive mechanism.[5][16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3,5-Diaminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-diaminophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-rich and potentially coordinating substrate. Here, we move beyond generic protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Introduction: The Challenge of this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its efficiency is highly substrate-dependent.[1][2] this compound presents a specific set of challenges primarily due to its two amine functionalities. These basic lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-donating nature of the amino groups increases the electron density on the aromatic ring, which can influence the rates of key steps in the catalytic cycle and increase the propensity for side reactions like protodeboronation.

This guide provides a structured approach to overcoming these hurdles, enabling you to achieve high yields and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address the most common problems encountered during experimentation.

Question 1: My reaction shows low to no conversion of starting materials. What are the most likely causes and how can I fix it?

Low conversion is the most frequent issue and typically points to a problem within the catalytic cycle. The primary suspects are catalyst deactivation and suboptimal reaction parameters.

Causality Analysis: The palladium catalyst can be "poisoned" if the lone pairs on the diamine substrate bind too strongly to the metal center, preventing it from participating in the catalytic cycle. Additionally, the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, requires activation by a base and can be sluggish for certain substrates.[3][4]

Solutions & Optimization Strategy:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a palladium precatalyst with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands form stable, highly active catalysts that are more resistant to inhibition and promote efficient oxidative addition and reductive elimination.[3][5]

    • Recommended Screening Table:

ParameterRecommendation 1 (Buchwald Ligands)Recommendation 2 (NHC Ligands)Recommendation 3 (Aqueous)
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂PEPPSI-type PrecatalystPd(OAc)₂
Ligand XPhos or SPhosIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)cataCXium® A
Catalyst Loading 1-3 mol %1-3 mol %2-5 mol %
Base K₃PO₄ (anhydrous, finely ground)K₂CO₃K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane or Toluene (anhydrous)THF (anhydrous)Toluene/H₂O (10:1)
Temperature 80-110 °C60-90 °C90-110 °C
  • Base Selection is Critical: The choice of base affects both boronic acid activation and stability.

    • K₃PO₄: Often the best choice for challenging couplings. Its moderate basicity and oxophilic nature facilitate transmetalation without causing significant substrate degradation. Use anhydrous and finely ground powder for best results.[6]

    • Cs₂CO₃: A stronger base that can be effective but may increase the risk of base-sensitive functional group degradation.[7]

    • KF: A milder base that can be particularly useful in minimizing protodeboronation, a common side reaction.[3]

  • Solvent & Degassing: Ensure your solvent is rigorously degassed to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before use or to use the freeze-pump-thaw technique for highly sensitive reactions.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low conversion issues.

troubleshooting_workflow start Low / No Conversion check_catalyst Is the Catalyst System Optimal? (e.g., Pd(PPh3)4) start->check_catalyst change_catalyst Action: Switch to Buchwald Ligand (XPhos, SPhos) or NHC Ligand (IPr) with Pd(OAc)2 or Pd2(dba)3. check_catalyst->change_catalyst No check_base Is the Base Correct? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Screen Bases 1. K3PO4 (anhydrous) 2. Cs2CO3 3. KF (to reduce protodeboronation) check_base->change_base No check_conditions Are Conditions Anhydrous & Anaerobic? check_base->check_conditions Yes change_base->check_conditions improve_conditions Action: Use Anhydrous Solvent. Thoroughly Degas System (Ar sparging or Freeze-Pump-Thaw). check_conditions->improve_conditions No check_temp Is Temperature Optimized? check_conditions->check_temp Yes improve_conditions->check_temp change_temp Action: Incrementally increase temp. (e.g., 80°C -> 100°C -> 110°C). Monitor by TLC/LC-MS. check_temp->change_temp No success Reaction Successful check_temp->success Yes change_temp->success suzuki_cycle cluster_reagents pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)-X(L2) (Oxidative Addition Product) pd0->pd_complex Oxidative Addition inhibited_complex Pd(0)L(H2N-Ar') (Inhibited Complex) pd0->inhibited_complex Catalyst Inhibition (Coordination) transmetal Ar-Pd(II)-Ar'(L2) (Transmetalation Product) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal->product arx Ar-X (Aryl Halide) ar_boronic Ar'-B(OH)2 (3,5-Diaminophenyl- boronic acid) ar_boronic->pd_complex base Base (e.g., K3PO4) base->ar_boronic activates inhibitor H2N-Ar'-B(OH)2

References

Preventing homocoupling of 3,5-Diaminophenylboronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 3,5-Diaminophenylboronic Acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. As a highly electron-rich and functionalized building block, this reagent presents unique challenges, most notably a high propensity for oxidative homocoupling. This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you achieve clean, high-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it and why is it forming?

A: You are likely observing the homocoupling product, 3,3',5,5'-tetraaminobiphenyl. This side-product forms when two molecules of your this compound couple with each other. The primary cause is often the presence of dissolved oxygen in your reaction mixture, which can initiate a palladium-catalyzed oxidative homocoupling pathway.[1][2][3] This issue is particularly pronounced with electron-rich boronic acids like the one you are using.

Q2: My reaction is sluggish and I'm getting low yields of the desired product, along with the homocoupled dimer. What's the first thing I should check?

A: The first and most critical parameter to verify is the complete exclusion of oxygen.[1] Inefficient degassing of your solvents and reaction setup is the most common reason for both homocoupling and catalyst decomposition, leading to poor yields.[4][5] Ensure your inert gas (Argon or Nitrogen) is of high purity and that your degassing technique is rigorous.[6][7]

Q3: I am also observing protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this?

A: Protodeboronation is a frequent side reaction with electron-rich boronic acids.[8] It is often exacerbated by the presence of excess water and strong bases, especially hydroxides.[1][8] To mitigate this, consider switching to a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) and ensure your solvents are anhydrous if the protocol allows.[8] Using the boronic acid as its more stable pinacol ester (Bpin) derivative can also significantly reduce protodeboronation.[8]

Q4: Can the amino groups on the this compound interfere with the reaction?

A: Yes, the two amino groups significantly influence the reagent's reactivity. They make the aryl system highly electron-rich, which can accelerate oxidative homocoupling. Additionally, they can act as chelating ligands to the palladium catalyst. This chelation can sometimes alter the catalyst's activity or stability, making the choice of an appropriate ancillary ligand crucial for successful cross-coupling.

In-Depth Troubleshooting Guide

If the initial checks from the FAQ section do not resolve your issues, this guide provides a more detailed, diagnostic approach.

Problem 1: Excessive Homocoupling Product Formation
Probable Cause Recommended Solution & Explanation
Oxygen Contamination Solution: Implement a more rigorous degassing protocol. While sparging with an inert gas is common, for sensitive substrates like this, performing 3-5 freeze-pump-thaw cycles on your solvent is highly recommended for near-complete oxygen removal.[9] Causality: Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the oxidative homocoupling mechanism.[4][10] Eliminating oxygen shuts down this primary pathway.
Suboptimal Catalyst System Solution: Switch to a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) and pair it with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3][11] Causality: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) must be reduced in-situ to the active Pd(0) species. This reduction process can sometimes initiate or be concurrent with homocoupling pathways.[11] Highly active ligands accelerate the rate-limiting oxidative addition step of the desired cross-coupling, allowing it to outcompete the homocoupling side reaction.[12][13]
Slow Reaction Kinetics Solution: Consider a modest increase in temperature or catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[11] Causality: If the desired cross-coupling is slow, the boronic acid has more time to participate in side reactions. Increasing the rate of the productive catalytic cycle can improve selectivity for the cross-coupled product.
Problem 2: Low Yield of Cross-Coupled Product & Stalled Reaction
Probable Cause Recommended Solution & Explanation
Catalyst Deactivation Solution: Ensure high purity of all reagents. The amino groups on your boronic acid or product can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation. Using a ligand that forms a more stable and active complex, as mentioned above, is critical.
Protodeboronation Solution: Convert the this compound to its pinacol boronate ester (Bpin) derivative. Causality: Boronic esters are more stable and less prone to premature protodeboronation than boronic acids.[8] They act as a "slow release" reservoir for the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive free acid low, which suppresses side reactions.[8]
Poor Reagent Solubility Solution: Screen alternative solvent systems. While common choices include dioxane, toluene, or DMF, ensuring all components, especially the base, are sufficiently soluble at the reaction temperature is key. For biphasic reactions, vigorous stirring is essential to maximize interfacial contact.[1][3]
Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues in your reaction.

G start Reaction Failure (Low Yield / High Impurity) check_o2 Primary Impurity: Homocoupled Dimer? start->check_o2 check_protodeb Primary Impurity: Protodeboronation? check_o2->check_protodeb No improve_degas Improve Degassing (Freeze-Pump-Thaw) check_o2->improve_degas Yes use_bpin Use Boronic Ester (Bpin) &/or Milder Base (K₃PO₄) check_protodeb->use_bpin Yes optimize_catalyst Optimize Catalyst System (Pd(0) Source + Bulky Ligand) check_protodeb->optimize_catalyst No / Still Failing improve_degas->optimize_catalyst Still Failing use_bpin->optimize_catalyst Still Failing final_check Reaction Optimized optimize_catalyst->final_check Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Preventative Strategies & Recommended Protocol

The most effective troubleshooting is prevention. By setting up your reaction correctly from the outset, you can significantly minimize the formation of homocoupling and other byproducts.

Key Preventative Measures
  • Reagent Conversion: Before starting, consider converting this compound to its more stable pinacol ester [this compound pinacol ester]. This is the single most effective step to prevent both homocoupling and protodeboronation.

  • Rigorous Inert Atmosphere: Do not compromise on degassing. Use high-purity argon or nitrogen and employ freeze-pump-thaw cycles for your solvents. Assemble your reaction glassware under a positive pressure of inert gas.[9]

  • Strategic Reagent Addition: A common technique is to pre-heat the mixture of the aryl halide, base, and ligand in the degassed solvent before adding the catalyst and, finally, the boronic acid/ester.[2] This ensures the catalytic cycle can begin immediately upon addition of the coupling partners, minimizing degradation.[2]

  • Additive Consideration: In particularly stubborn cases, the addition of a mild reducing agent like potassium formate (HCO₂K) has been shown to suppress homocoupling by quenching Pd(II) species that may form from oxidative processes.[6][7]

Optimized Experimental Protocol (General Guideline)

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Glassware Preparation: Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Loading: To the flask, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three to five times.[1]

  • Solvent & Ligand Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration) via syringe. Then, add the ancillary ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Catalyst Addition: Under a positive flow of argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and perform an aqueous workup. Purify the crude product via flash column chromatography.

Mechanism Deep Dive: Cross-Coupling vs. Homocoupling

Understanding the competing catalytic cycles is key to controlling the reaction outcome.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle pd0_s Pd(0)L₂ oa_s Oxidative Addition (Ar¹-X) pd0_s->oa_s ar1pdx Ar¹-Pd(II)-X oa_s->ar1pdx + Ar¹-X trans_s Transmetalation (Ar²-B(OH)₂ + Base) ar1pdx->trans_s ar1pdar2 Ar¹-Pd(II)-Ar² trans_s->ar1pdar2 + Ar²B(OR)₃⁻ re_s Reductive Elimination ar1pdar2->re_s re_s->pd0_s Regenerated Catalyst product Ar¹-Ar² (Product) re_s->product pd0_h Pd(0)L₂ o2_rxn Oxidation (+ O₂) pd0_h->o2_rxn peroxo (η²-O₂)PdL₂ o2_rxn->peroxo + O₂ trans_h1 Reaction with Ar²-B(OH)₂ peroxo->trans_h1 arpdoh trans-Ar²-Pd-OH trans_h1->arpdoh trans_h2 Transmetalation (+ Ar²-B(OH)₂) arpdoh->trans_h2 ar2pdar2 Ar²-Pd(II)-Ar² trans_h2->ar2pdar2 re_h Reductive Elimination ar2pdar2->re_h re_h->pd0_h Regenerated Catalyst homo_product Ar²-Ar² (Dimer) re_h->homo_product start_node Pd(0) Catalyst start_node->pd0_s Enters Desired Cycle start_node->pd0_h Enters Side Reaction (in presence of O₂)

Caption: Competing catalytic pathways in Suzuki-Miyaura coupling reactions.

The desired Suzuki-Miyaura cycle (left, green) is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[14] In contrast, the most common homocoupling pathway (right, red) is initiated by the reaction of the Pd(0) catalyst with molecular oxygen.[4] This forms a palladium peroxo species that subsequently reacts with two molecules of the boronic acid to yield the symmetrical dimer, regenerating the Pd(0) catalyst to continue the deleterious cycle.[4][10] Your goal is to create conditions that overwhelmingly favor the kinetics of the desired cross-coupling cycle.

References

Technical Support Center: 3,5-Diaminophenylboronic Acid (3,5-DAPBA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support guide for 3,5-Diaminophenylboronic acid (3,5-DAPBA). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and stability of this versatile molecule. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental stability characteristics and recommended storage conditions for this compound?

A: this compound is a solid that is generally stable under recommended storage conditions.[1] However, its reactivity, which makes it valuable in synthesis and bioconjugation, also makes it susceptible to degradation if not handled properly.

Core Stability Concerns:

  • Moisture Sensitivity: Like many boronic acids, 3,5-DAPBA is hygroscopic and sensitive to moisture.[2] Exposure to water can initiate hydrolysis and potentially lead to the formation of boroxines (anhydrides), which can complicate stoichiometry in reactions.

  • Oxidation: The electron-rich aminophenyl ring is susceptible to oxidation. This can be accelerated by air, light, and certain metal ions. Oxidation is a common degradation pathway for arylboronic acids, often resulting in the formation of corresponding phenol byproducts.[3][4]

  • Incompatibilities: The compound should not be stored with strong oxidizing agents, strong bases, or certain acids, as these can promote rapid degradation.[1][2]

Recommended Storage Protocol: To ensure the long-term integrity of 3,5-DAPBA, adhere to the following storage conditions:

  • Container: Keep the container tightly closed and sealed.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8°C.[5]

  • Moisture: Protect from moisture and humidity at all times.[1]

Q2: How does solution pH critically impact the stability and degradation of 3,5-DAPBA?

A: The pH of an aqueous solution is one of the most critical factors governing the stability of 3,5-DAPBA. The molecule possesses both acidic (boronic acid) and basic (amino groups) functionalities, making its behavior complex and highly pH-dependent.

pH-Dependent Equilibrium and Degradation Pathways:

  • Acidic Conditions (pH < 4):

    • Stability: In strongly acidic environments, the amino groups are protonated (-NH₃⁺). While this may increase solubility, the compound's stability can be compromised. Some boronic acid conjugates are known to undergo hydrolysis under acidic conditions.[6][7] Oxidative degradation pathways can also be initiated under acidic conditions.[8]

    • Primary Degradation: The primary risk is acid-catalyzed hydrolysis and potential protodeboronation (cleavage of the C-B bond), especially over extended periods or at elevated temperatures.

  • Neutral to Mildly Acidic Conditions (pH 5-7):

    • Stability: This range is often a compromise. The boronic acid exists in equilibrium between its neutral trigonal form (B(OH)₂) and its anionic tetrahedral form (B(OH)₃⁻).[9] This equilibrium is crucial for its binding to diols in sensor applications. However, stability can be erratic, and oxidative degradation remains a concern.[8]

    • Primary Degradation: Slow oxidation by dissolved oxygen is a likely degradation pathway. The rate can be influenced by buffer components and the presence of trace metal impurities.

  • Alkaline Conditions (pH > 8):

    • Stability: In basic solutions, the boronic acid group is deprotonated to form the more reactive tetrahedral boronate anion. While this state is essential for forming stable complexes with diols, high pH can significantly accelerate degradation.[9][10] Many organic compounds, especially those with ester-like functionalities, undergo rapid alkaline hydrolysis.[11]

    • Primary Degradation: The primary risks are base-catalyzed oxidation and decomposition. The electron-rich nature of the deprotonated species can make it more susceptible to oxidation.

Below is a diagram illustrating the pH-dependent equilibrium of the boronic acid functional group, a key factor in its reactivity and stability.

G cluster_acidic Acidic (pH < pKa) cluster_alkaline Alkaline (pH > pKa) Trigonal R-B(OH)₂ Trigonal Planar (Less Reactive with Diols) Tetrahedral R-B(OH)₃⁻ Tetrahedral Anion (Reactive with Diols) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺

Caption: pH-dependent equilibrium of a boronic acid group.

Q3: I'm observing poor solubility of 3,5-DAPBA. How is solubility affected by pH?

A: The solubility of 3,5-DAPBA is intrinsically linked to its amphoteric nature and is highly dependent on pH. Phenylboronic acid itself has relatively low water solubility.[12][13]

  • At its Isoelectric Point (pI): The molecule will have a net neutral charge, resulting in minimal hydration and its lowest solubility.

  • In Acidic Solutions (pH < pI): The amino groups become protonated (R-NH₃⁺), forming a cationic species. This charge increases the molecule's polarity and its solubility in aqueous media.

  • In Alkaline Solutions (pH > pKa of boronic acid): The boronic acid group deprotonates to form the anionic boronate (R-B(OH)₃⁻). This also increases polarity and aqueous solubility.

Therefore, if you are experiencing solubility issues in a near-neutral buffer, adjusting the pH to be more acidic or more alkaline will likely improve solubility. However, this must be balanced with the stability considerations outlined in Q2.

pH RangeDominant SpeciesExpected SolubilityKey Considerations
Strongly Acidic (pH 1-3) Cationic (Protonated Amines)HighRisk of acid-catalyzed degradation.
Neutral (pH ~6-8) Zwitterionic / NeutralLowPotential for precipitation.
Strongly Alkaline (pH > 9) Anionic (Deprotonated Boronic Acid)HighRisk of base-catalyzed oxidation and degradation.
Q4: My experiment involves bioconjugation. How does pH influence the reactivity of 3,5-DAPBA with biomolecules?

A: The pH is a critical parameter for controlling the reactivity of 3,5-DAPBA in bioconjugation, primarily through its boronic acid moiety's interaction with cis-diols found on many biomolecules like sugars and glycoproteins.[14]

The fundamental principle is that the boronic acid must be in its tetrahedral boronate form to form a stable covalent ester with a diol.[9] This is favored at a pH above the pKa of the boronic acid.

  • Low pH (pH < pKa): The boronic acid is predominantly in the neutral, trigonal form, which is less reactive towards diols. Conjugation efficiency will be very low.

  • Optimal pH (pH > pKa): The equilibrium shifts towards the anionic, tetrahedral boronate, which readily reacts with cis-diols to form cyclic boronate esters. For many phenylboronic acids, the optimal pH for binding is typically in the mild alkaline range (pH 7.5 - 9.0).[9]

  • High pH (pH > 10): While the boronate form is dominant, the high concentration of hydroxide ions can lead to competitive inhibition and may also denature or degrade the target biomolecule. Furthermore, the stability of 3,5-DAPBA itself is reduced at high pH.[15]

Therefore, successful bioconjugation requires careful pH optimization to maximize the concentration of the reactive boronate species while minimizing degradation of both the 3,5-DAPBA and the target biomolecule.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with 3,5-DAPBA solutions.

Issue: My 3,5-DAPBA solution is changing color (e.g., yellowing/browning) and showing reduced activity.

This is a classic sign of oxidative degradation.

G Start Instability Observed (Color Change, Low Activity) CheckSource 1. Verify Solid Reagent Is it old or improperly stored? Start->CheckSource CheckSolvent 2. Assess Solvent Quality Was it degassed? Is it high purity? CheckSource->CheckSolvent No NewReagent Action: Use fresh, properly stored 3,5-DAPBA. CheckSource->NewReagent Yes CheckpH 3. Measure Solution pH Is it in an unstable range (highly acidic or alkaline)? CheckSolvent->CheckpH No NewSolvent Action: Use fresh, high-purity, degassed solvents (e.g., sparge with Ar or N₂). CheckSolvent->NewSolvent Yes CheckTime 4. Review Solution Age Was the solution prepared fresh? CheckpH->CheckTime No AdjustpH Action: Adjust pH to a more stable range (near neutral) for storage or use an appropriate buffer. CheckpH->AdjustpH Yes FreshPrep Action: Prepare solutions immediately before use. Avoid long-term storage in solution. CheckTime->FreshPrep Yes Success Problem Resolved NewReagent->Success NewSolvent->Success AdjustpH->Success FreshPrep->Success

Caption: Troubleshooting workflow for 3,5-DAPBA solution instability.

Experimental Protocol: Assessing pH Stability via RP-HPLC

This protocol provides a reliable method to quantify the stability of 3,5-DAPBA over time at different pH values. The primary challenge in HPLC analysis of boronic acids is preventing on-column hydrolysis or degradation.[16][17]

Objective: To determine the degradation rate of 3,5-DAPBA in buffered solutions at acidic, neutral, and alkaline pH.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers: 0.1 M Citrate (pH 4.0), 0.1 M Phosphate (pH 7.0), 0.1 M Carbonate (pH 10.0)

  • HPLC system with UV detector

  • Analytical C18 column

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 3,5-DAPBA in a suitable organic solvent (e.g., ACN or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Rationale: Preparing the initial stock in an organic solvent minimizes immediate aqueous degradation.

  • Preparation of Stability Samples:

    • In separate vials, add a small aliquot of the stock solution to each of the pH 4.0, 7.0, and 10.0 buffers to reach a final concentration of ~100 µg/mL.

    • Prepare a "Time Zero" (T₀) sample by immediately diluting an aliquot of the stock solution in the mobile phase starting condition (e.g., 95:5 Water:ACN).

  • Incubation:

    • Store the sample vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • HPLC Analysis:

    • Inject the T₀ sample to establish the initial peak area and retention time.

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject aliquots from each pH buffer.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Rationale: Using a mobile phase with no pH modifier or a consistently acidic modifier like formic acid can help minimize on-column hydrolysis during the analysis itself.[16][17]

  • Data Analysis:

    • Calculate the percentage of 3,5-DAPBA remaining at each time point relative to the T₀ sample.

    • Plot % Remaining vs. Time for each pH condition to determine the stability profile. Look for the appearance of new peaks, which correspond to degradation products.

References

Common byproducts in 3,5-Diaminophenylboronic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Diaminophenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and their removal in reactions involving this versatile reagent.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, due to its dual amine and boronic acid functional groups.[1] These reactive sites, however, can also lead to the formation of undesired byproducts, complicating purification and impacting yields. This guide is designed to help you navigate these challenges by understanding the root causes of byproduct formation and implementing effective purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Formation of a White Precipitate (Boroxine)

Question: I'm observing a white, insoluble material in my reaction mixture or upon storing my this compound. What is it and how can I deal with it?

Answer:

This is a very common observation. The white precipitate is most likely the corresponding boroxine, a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2] Boronic acids are prone to this self-condensation, especially when stored under non-anhydrous conditions or upon heating.[2][3]

Causality: The driving force for boroxine formation is the removal of water, which establishes an equilibrium between the boronic acid and its anhydride form. The presence of the two amino groups on the phenyl ring can also influence the electronic properties and reactivity of the boronic acid group.

Solutions:

  • In-situ Hydrolysis: For many applications, particularly Suzuki-Miyaura couplings, the boroxine can be used directly.[2] The presence of water and a base in the reaction mixture will hydrolyze the boroxine back to the active boronic acid in situ.[2]

  • Recrystallization: If you need to use the pure boronic acid, the boroxine can be converted back by recrystallization from a solvent mixture containing water.[2]

  • Storage: To minimize boroxine formation, store this compound in a desiccator under an inert atmosphere.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My main byproduct is the dimer of this compound (a biphenyl diamine). How can I minimize this homocoupling reaction?

Answer:

Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl species.[4][5][6] This is particularly prevalent in the presence of oxygen and certain palladium species.[4][6]

Causality: The mechanism of homocoupling is often initiated by the presence of Pd(II) species, which can undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[6] Oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted catalytic cycle.[6]

Solutions & Experimental Protocols:

Possible Cause Solution Detailed Protocol
Oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture.Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes before adding reagents. Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times. Maintain a positive pressure of inert gas throughout the reaction.
Presence of Palladium(II) species Use a Pd(0) catalyst source directly or add a reducing agent.If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands.Ligands such as SPhos, XPhos, or RuPhos can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the side reactions that lead to homocoupling.[4]
Issue 3: Difficulty in Removing Unreacted Boronic Acid and Boronic Acid-derived Byproducts

Question: After my reaction, I'm struggling to separate my desired product from unreacted this compound and other polar byproducts. Standard silica gel chromatography is not effective.

Answer:

The high polarity of this compound, due to both the amino and boronic acid groups, can make chromatographic purification challenging, often resulting in significant tailing and poor separation.[7]

Causality: The Lewis acidic boron atom and the basic amino groups can interact strongly with the silica gel surface, leading to the observed chromatographic behavior.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer with an aqueous basic solution (e.g., 1 M NaOH). The deprotonated boronic acid (boronate) will move to the aqueous layer, while many organic products and less polar impurities remain in the organic phase.

    • Separate the layers. If your desired product is in the organic layer, you can proceed with drying and concentration.

    • If your product also has acidic or basic functionality, careful pH adjustment is necessary.[7] For instance, after removing non-acidic impurities with a basic wash, you can acidify the aqueous layer to re-protonate the boronic acid and then extract your product if it is now soluble in an organic solvent.[7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

  • Alternative Chromatography:

    • Solvent System Modification: For silica gel chromatography, consider more polar solvent systems like Dichloromethane/Methanol mixtures (e.g., 10:1 or 5:1 ratio) to improve elution.[7]

    • Reverse-Phase Chromatography: If the polarity difference between your product and the impurities is suitable, reverse-phase chromatography (e.g., C18) can be an excellent alternative.

  • Formation of a Boronate Ester: In some cases, it may be advantageous to convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before purification. This can significantly improve its chromatographic behavior.[7]

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: this compound is generally stable under recommended storage conditions (cool and dry).[8] However, it is susceptible to degradation under certain conditions. It is known to be incompatible with strong acids, acid chlorides, and acid anhydrides.[8] As mentioned earlier, it can also undergo self-condensation to form boroxines, especially in the presence of moisture.[9][8]

Q2: Can I use the hydrochloride salt of this compound in my reaction?

A2: Yes, the hydrochloride salt is often used. However, you will need to add a sufficient amount of base to neutralize the HCl and deprotonate the boronic acid to form the active boronate species required for reactions like the Suzuki-Miyaura coupling. Ensure your base is strong enough and used in the correct stoichiometry to account for the salt form.

Q3: Besides homocoupling and boroxine formation, are there other common byproducts?

A3: Yes, other potential byproducts include:

  • Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can occur under harsh acidic or basic conditions, or in the presence of certain transition metals.

  • Oxidation: The amino groups can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to colored impurities.

  • Side reactions involving the amino groups: The nucleophilic amine functionalities can potentially react with other electrophilic species in your reaction mixture. If this is a concern, protection of the amino groups (e.g., as amides or carbamates) may be necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow start Reaction Issue Identified precipitate White Precipitate Observed start->precipitate homocoupling High Homocoupling start->homocoupling purification Purification Difficulty start->purification boroxine Likely Boroxine Formation precipitate->boroxine Diagnosis oxygen Degas Solvents Thoroughly homocoupling->oxygen Solution 1 catalyst Switch to Pd(0) Catalyst homocoupling->catalyst Solution 2 ligand Use Bulky, Electron-Rich Ligand homocoupling->ligand Solution 3 extraction Perform Acid-Base Extraction purification->extraction Method 1 chromatography Modify Chromatography Conditions purification->chromatography Method 2 esterify Convert to Boronate Ester purification->esterify Method 3 use_as_is Use Directly (In-situ Hydrolysis) boroxine->use_as_is Solution 1 recrystallize Recrystallize from Aqueous Solvent boroxine->recrystallize Solution 2 end Problem Resolved use_as_is->end recrystallize->end oxygen->end catalyst->end ligand->end extraction->end chromatography->end esterify->end

Caption: Troubleshooting workflow for this compound reactions.

References

Troubleshooting low binding efficiency in glycoprotein enrichment with 3,5-Diaminophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Logo

Troubleshooting Low Binding Efficiency in Glycoprotein Enrichment with 3,5-Diaminophenylboronic Acid (DAPBA)

Welcome to the technical support guide for glycoprotein enrichment using this compound (DAPBA) functionalized resins. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low binding efficiency.

Part 1: Understanding the Core Principle

Before troubleshooting, it's crucial to understand the chemistry at play. Boronic acid affinity chromatography relies on a specific, pH-dependent covalent interaction.

The Binding Mechanism: The boron atom in DAPBA can reversibly form a cyclic ester with molecules containing cis-diol groups—two hydroxyl (-OH) groups on adjacent carbon atoms.[1] These cis-diols are present on the glycan (sugar) chains of glycoproteins.

This binding is critically dependent on pH. In its natural state, the boronic acid is trigonal and planar (less active). For binding to occur, the surrounding pH must be near or above the boronic acid's pKa. At this higher pH, the boronic acid accepts a hydroxide ion (OH⁻) from the solution, changing its geometry to a tetrahedral, negatively charged boronate anion.[1][2] This tetrahedral form is highly active and readily reacts with cis-diols to form a stable cyclic ester, thus capturing the glycoprotein.[2] Elution is then achieved by lowering the pH, which reverses the reaction, or by introducing a competing agent like sorbitol.[2][3]

G cluster_inactive Low pH (< pKa) cluster_active High pH (≥ pKa) inactive Trigonal Boronic Acid (Inactive) active Tetrahedral Boronate (Active Anion) inactive->active + OH⁻ active->inactive - OH⁻ bound Stable Cyclic Ester (Bound Complex) active->bound + cis-diol glycoprotein Glycoprotein with cis-diol bound->active Lower pH or add Sorbitol

Figure 1. pH-dependent activation of boronic acid for glycoprotein binding.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common causes of low binding efficiency in a question-and-answer format.

Q1: What is the optimal pH for binding with DAPBA, and why is it so critical?

A1: The optimal binding pH for boronic acid affinity chromatography is generally between 8.0 and 9.0.[3] This alkaline condition is necessary to ensure the boronic acid group is in its active, tetrahedral boronate state, as explained above.[1][2] If the pH of your binding buffer is too low (e.g., neutral or acidic), the equilibrium will favor the inactive trigonal form, leading to a drastic reduction in binding efficiency. Always verify your buffer's pH immediately before use.

Q2: My buffer pH is correct, but binding is still poor. Could the buffer composition be the issue?

A2: Absolutely. The chemical composition of your buffer is as critical as its pH. Many common laboratory reagents can interfere with the binding reaction.

  • Competitive Inhibition: Buffers containing molecules with diol groups, most notably Tris (tris(hydroxymethyl)aminomethane), will compete with your target glycoproteins for binding to the boronic acid resin. This competition significantly reduces the binding sites available for your sample.

  • Other Interferents: Additives like glycerol, EDTA, or certain detergents can also interfere with the interaction.

Solution: Switch to a non-interfering buffer system. Recommended buffers include phosphate, HEPES, or ammonium carbonate/acetate.[4][5] If your sample is already in an incompatible buffer, perform a buffer exchange or desalting step prior to enrichment.

Buffer Type Recommended Concentration Typical pH Compatibility Notes
Phosphate Buffer 50-200 mM8.0 - 8.5Excellent. Non-interfering and provides good buffering capacity.[4]
HEPES 50 mM8.0 - 8.5Excellent. A common biological buffer compatible with this chemistry.[3]
Ammonium Acetate 50-250 mM8.0 - 8.5Good. Volatile, making it ideal for downstream mass spectrometry.[4]
TRIS Not Recommended-Avoid. Contains diol groups that act as competitive inhibitors.[6]

Table 1. Comparison of common buffers for boronic acid affinity chromatography.

Q3: I've optimized my buffer. Could something in my sample be inhibiting the binding?

A3: Yes, complex biological samples often contain endogenous interfering substances.

  • High Salt Concentrations: While some salt (e.g., 0.5 M NaCl) can reduce non-specific electrostatic interactions, excessively high ionic strength can disrupt the desired binding.[3][7]

  • Low Abundance of Target: The glycoprotein of interest may simply be present at a very low concentration in your starting material.

  • Glycan Structure: The accessibility of cis-diol groups on the glycoprotein is paramount. If these groups are sterically hindered or masked, binding will be inefficient. A common issue is the presence of terminal sialic acids.

Solution:

  • Sample Cleanup: Perform desalting or buffer exchange on your sample using spin columns or dialysis to remove interfering salts and small molecules.[8]

  • Increase Sample Load: If you suspect low abundance, try increasing the amount of total protein loaded onto the resin.

  • Address Sialylation: If your glycoprotein is heavily sialylated, consider enzymatic removal of sialic acids (desialylation) prior to enrichment. This is a critical step that often unmasks the underlying cis-diol structures required for binding.[9][10]

Q4: My glycoprotein is heavily sialylated. How does this affect binding and what can I do?

A4: Sialic acids are terminal monosaccharides on many glycan chains. Their presence can "cap" the underlying galactose or N-acetylgalactosamine residues, effectively hiding the cis-diol groups from the boronic acid resin.[10] This is a very common cause of poor enrichment for certain classes of glycoproteins.

Solution: Enzymatic Desialylation Treating your sample with a neuraminidase (also called sialidase) enzyme will cleave the terminal sialic acid residues, exposing the necessary diols for binding.[9][11] This pre-treatment step can dramatically improve binding efficiency.

G cluster_workflow Troubleshooting Workflow Start Low Binding Efficiency Check_pH Is Binding Buffer pH between 8.0-9.0? Start->Check_pH Check_Buffer Is Buffer non-interfering? (e.g., Phosphate, HEPES) Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH to 8.0-9.0 Check_pH->Adjust_pH No Check_Sample Is sample desalted and free of inhibitors? Check_Buffer->Check_Sample Yes Change_Buffer Action: Perform buffer exchange to a compatible buffer Check_Buffer->Change_Buffer No Check_Sialylation Is glycoprotein heavily sialylated? Check_Sample->Check_Sialylation Yes Desalt Action: Desalt sample using a spin column Check_Sample->Desalt No Desialylate Action: Perform enzymatic desialylation with neuraminidase Check_Sialylation->Desialylate Yes Success Binding Efficiency Improved Check_Sialylation->Success No / Unsure Adjust_pH->Success Change_Buffer->Success Desalt->Success Desialylate->Success

Figure 2. A logical workflow for troubleshooting low binding efficiency.

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for critical procedures mentioned in the troubleshooting guide.

Protocol 1: General Glycoprotein Enrichment Workflow

This protocol outlines the standard procedure for enriching glycoproteins using DAPBA resin.

  • Resin Equilibration:

    • Add 10 bed volumes of Binding Buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 8.5) to the required amount of DAPBA resin.[3]

    • Gently mix and pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes). Discard the supernatant.

    • Repeat this equilibration step two more times to ensure the resin is at the optimal pH and buffer condition.[3]

  • Sample Binding:

    • Add your prepared sample (in Binding Buffer) to the equilibrated resin.

    • Incubate on a rotator for 30-60 minutes at room temperature to allow for efficient binding.[3]

    • Pellet the resin by centrifugation and collect the supernatant. This is your "unbound" or "flow-through" fraction, which can be saved for analysis.

  • Washing:

    • Add 10 bed volumes of Binding Buffer to the resin pellet.

    • Mix gently and centrifuge. Discard the supernatant (wash fraction).

    • Repeat the wash step at least two more times to thoroughly remove non-specifically bound proteins.[3]

  • Elution:

    • Add 2-3 bed volumes of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5, or 100 mM Sorbitol in Binding Buffer) to the resin pellet.[3]

    • Incubate for 10-15 minutes with gentle mixing.

    • Centrifuge and carefully collect the supernatant. This fraction contains your enriched glycoproteins.

    • Repeat the elution step once more and pool the supernatants for complete recovery.[3]

Protocol 2: Enzymatic Desialylation using Neuraminidase

This protocol is a general guideline for removing terminal sialic acids before enrichment. Always consult the specific enzyme manufacturer's instructions.

  • Buffer Preparation: Prepare the 1x Reaction Buffer as specified by the neuraminidase manufacturer (typically around pH 5.5-6.5).[9]

  • Sample Preparation: Dissolve your glycoprotein sample in the 1x Reaction Buffer. It is advisable to set up a "Control" sample that will be treated identically but without the addition of the enzyme.[9]

  • Enzyme Addition: Add the specified amount of neuraminidase to your "Test" sample. A typical enzyme-to-substrate ratio is around 1-2 units of enzyme per 1 mg of glycoprotein, but this should be optimized.[9] Add an equivalent volume of reaction buffer to the "Control" tube.

  • Incubation: Incubate both tubes at 37°C for at least 3 hours. For complex glycoproteins, an overnight incubation may be necessary.[9][10]

  • Post-Digestion Cleanup: After incubation, the sample pH must be adjusted back to the optimal binding condition (pH 8.0-9.0). This is best accomplished by performing a buffer exchange into the appropriate Binding Buffer using a desalting spin column. This also removes the enzyme and cleaved sialic acids. The sample is now ready for the enrichment protocol.

References

Overcoming solubility issues of 3,5-Diaminophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 3,5-Diaminophenylboronic Acid (3,5-DAPBA). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile but challenging reagent. As application scientists with extensive field experience, we have structured this guide to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

Researchers often face difficulties dissolving 3,5-DAPBA, particularly in solvents required for organic synthesis. The following guide addresses the most common problems in a direct question-and-answer format.

G start START: Solubility Issue with This compound q1 What is the nature of the problem? start->q1 prob1 Complete Insolubility: Compound will not dissolve. q1->prob1 Insoluble prob2 Partial Solubility / Precipitation: Dissolves initially, then crashes out. q1->prob2 Precipitates prob3 Reaction Incompatibility: Solvent required for reaction is incompatible with 3,5-DAPBA. q1->prob3 Incompatible q2 What solvent are you using? prob1->q2 ans3 This suggests you are near the saturation limit or a change in temperature/pH has occurred. Consider co-solvents or gentle heating. For a robust solution, proceed to 'Salt Formation'. prob2->ans3 ans4 For reactions needing less polar solvents (e.g., THF, Dioxane for Suzuki Couplings), the native form of 3,5-DAPBA is unsuitable. Proceed to 'Advanced Strategy: Use of Protecting Groups'. prob3->ans4 solv1 Non-polar (Toluene, Hexane, DCM) or low-polarity ether (Et2O) q2->solv1 solv2 Polar Aprotic (DMSO, DMF) or Polar Protic (MeOH, H2O) q2->solv2 ans1 Root Cause: Polarity Mismatch. 3,5-DAPBA is highly polar due to two amine groups and a hydrophilic boronic acid moiety. Strong intermolecular H-bonding leads to high lattice energy. solv1->ans1 solv2->ans3 ans2 Switch to a highly polar solvent like DMSO, Methanol, or water.[1][2] If insolubility persists, proceed to Solubility Enhancement Strategies. ans1->ans2

Q1: My this compound won't dissolve in my reaction solvent (e.g., Toluene, THF, Dichloromethane). What's wrong?

A1: This is the most common issue and stems from a fundamental principle: "like dissolves like." 3,5-DAPBA is a highly polar molecule. It possesses two primary amine groups and a boronic acid moiety, all of which readily participate in hydrogen bonding. This strong intermolecular attraction results in high crystal lattice energy, making it difficult for non-polar or weakly polar solvents to break the solid apart and solvate the individual molecules. Solvents like toluene, hexane, and dichloromethane lack the hydrogen bonding capability and polarity required to effectively dissolve 3,5-DAPBA.

Solution: Your first step should be to switch to a highly polar solvent.

  • Polar Aprotic Solvents: DMSO and DMF are excellent choices for solubilizing 3,5-DAPBA.

  • Polar Protic Solvents: Methanol and water are also effective, though solubility may be more limited than in DMSO.[1][2]

Q2: I managed to dissolve the compound in methanol, but it crashed out when I added my other reagents. Why?

A2: This phenomenon, known as precipitation or "crashing out," typically occurs for one of two reasons:

  • Change in Solvent Composition: You effectively created a co-solvent system by adding your reagents, which were likely dissolved in a less polar solvent. This reduced the overall polarity of the mixture below the threshold required to keep the 3,5-DAPBA solvated.

  • Change in pH: The addition of acidic or basic reagents can alter the ionization state of the amine or boronic acid groups, impacting solubility.

Solution: For a more robust and permanent solution, chemical modification is the most reliable strategy. Converting the 3,5-DAPBA to its salt form dramatically improves its stability and solubility in polar protic solvents.

Core Strategy: Salt Formation for Enhanced Solubility

The presence of two basic amine groups on the phenyl ring provides a direct chemical handle to drastically improve solubility. By reacting 3,5-DAPBA with an acid, you can form an ammonium salt. This ionic salt is significantly more polar than the freebase form and dissolves much more readily in polar solvents like water and alcohols.

this compound >]; }

Commonly prepared salts include the hydrochloride and hemisulfate forms, which are often commercially available and demonstrate enhanced solubility in water and other polar solvents.[3][4][5]

Experimental Protocol: Preparation of this compound Hydrochloride

This protocol describes a straightforward method to convert the freebase into its more soluble hydrochloride salt.

Materials:

  • This compound (freebase)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), 2M solution in Diethyl Ether (or concentrated HCl)

  • Diethyl Ether (Et₂O), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In the round-bottom flask, suspend 1.0 equivalent of this compound in a minimal amount of anhydrous methanol. Stir to ensure a uniform suspension.

  • Acidification: Cool the flask in an ice bath. While stirring vigorously, slowly add 2.0-2.2 equivalents of the 2M HCl solution in diethyl ether dropwise. If using concentrated aqueous HCl, be aware that the presence of water may affect downstream applications but is acceptable for this conversion.

  • Precipitation: As the acid is added, the hydrochloride salt will begin to precipitate. The solution will likely become a thick slurry.

  • Completion & Isolation: After the addition is complete, continue stirring in the ice bath for 30 minutes. Add a volume of anhydrous diethyl ether (approx. 5-10x the volume of methanol used) to fully precipitate the salt and make filtration easier.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and residual solvent.

  • Drying: Dry the resulting white to off-white solid under vacuum. The product is the dihydrochloride salt, which should be stored in a desiccator as it can be hygroscopic.

Self-Validation: The resulting salt should show markedly improved solubility in water and methanol compared to the starting material. You can confirm the conversion via elemental analysis or by observing the characteristic shifts in an NMR spectrum.

Frequently Asked Questions (FAQs)

Q: Why is 3,5-DAPBA so poorly soluble in the first place? A: The molecule's structure is the primary cause. It has two basic amine groups (-NH₂) and an acidic boronic acid group (-B(OH)₂). This combination allows for strong intermolecular hydrogen bonding, creating a stable crystal lattice that is difficult for many solvents to break apart. Furthermore, boronic acids can self-condense to form cyclic anhydrides (boroxines), which can also impact solubility behavior.[6]

Q: What is the best "first-pass" solvent to try for dissolving 3,5-DAPBA? A: Dimethyl sulfoxide (DMSO) is generally the most effective solvent for dissolving the freebase form of 3,5-DAPBA and related aminophenylboronic acids.[1][2] Methanol is another good option, though it may require gentle warming.[1][2]

Q: How exactly does converting to a salt improve solubility? A: Converting the neutral amine groups to positively charged ammonium ions (R-NH₃⁺) introduces formal ionic character to the molecule. Ionic compounds have much stronger interactions with polar solvents like water, which can effectively solvate the charged species and the counter-ion (e.g., Cl⁻). This electrostatic interaction is much stronger than the hydrogen bonding interactions that polar solvents can have with the neutral molecule, leading to a significant increase in solubility.

Q: I need to perform a Suzuki-Miyaura coupling, which is sensitive to water and protic solvents. How can I dissolve 3,5-DAPBA in a solvent like Dioxane or Toluene? A: This is an advanced challenge where salt formation is not suitable. In this case, you must modify the boronic acid moiety itself by converting it into a boronate ester, most commonly the pinacol ester.[7] This is a form of "protecting group" strategy.

  • Mechanism: Reacting the boronic acid with a diol, like pinacol, forms a cyclic boronate ester. This transformation replaces the hydrophilic -B(OH)₂ group with a much more lipophilic (non-polar) group.

  • Benefit: The resulting this compound pinacol ester is significantly less polar and will be soluble in common organic synthesis solvents like THF, Dioxane, and Toluene.[8][9]

  • Caveat: This requires an additional synthetic step to prepare the ester before your main reaction. The pinacol ester is generally stable enough for purification by silica gel chromatography and can often be used directly in cross-coupling reactions.[7]

Data Summary Table

The following table summarizes the qualitative solubility of this compound and its common salt form in various solvents, compiled from chemical supplier information and related literature.

Compound FormSolvent ClassSolvent ExampleSolubilityReference
Freebase Non-PolarToluene, HexaneInsoluble[10]
HalogenatedDichloromethaneVery Poorly Soluble[10]
EthersDiethyl Ether, THFVery Poorly Soluble[10]
Polar AproticDMSO , DMFSoluble [1][2][11]
Polar ProticMethanol Soluble [1][2]
Polar ProticWaterSparingly Soluble
Hydrochloride Salt Polar ProticWater Highly Soluble [3]
Polar ProticMethanol, EthanolSoluble[3]
Polar AproticDMSOSoluble-
Non-PolarToluene, HexaneInsoluble-
Pinacol Ester EthersTHF, Dioxane Soluble [8][9]
AromaticTolueneSoluble-
Polar AproticDMSO, DMFSoluble-
Polar ProticWater, MethanolPoorly Soluble-

References

Technical Support Center: Purification of Final Products from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing residual boronic acids and their derivatives from final products. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their removal from the final active pharmaceutical ingredient (API) is paramount due to potential toxicity and mutagenicity concerns.[1][2] This document provides in-depth, field-proven insights and practical troubleshooting protocols to ensure your final compound meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why are boronic acid impurities so challenging to remove?

A1: The difficulty in removing boronic acid impurities stems from a combination of their unique chemical properties:

  • Amphiphilic Nature: Boronic acids possess both a non-polar organic group (R) and a polar dihydroxyboryl group (-B(OH)₂). This allows them to have solubility in both organic and, to some extent, aqueous phases, complicating simple liquid-liquid extractions.

  • Acidity: Boronic acids are weak Lewis acids, with a pKa typically around 9.[3] This means that under neutral or acidic conditions, they remain largely un-ionized and can co-elute with neutral organic products during chromatography or be difficult to wash out. While they form water-soluble boronate salts under basic conditions, the product's stability to base must be considered.[4]

  • Formation of Boroxines: In non-aqueous environments or upon concentration, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine.[5][6][7] Boroxines are significantly less polar than their corresponding monomers, which can cause them to behave differently during chromatography and extraction, often leading to their co-purification with the desired product.[8] This equilibrium is reversible in the presence of water.[5]

  • Similar Polarity to Products: In many cases, particularly in the synthesis of complex biaryl compounds, the polarity of the boronic acid starting material can be very similar to that of the final product, making chromatographic separation challenging.[9]

Q2: What are the primary species I should be trying to remove?

A2: You are primarily dealing with three species:

  • The Boronic Acid Monomer (R-B(OH)₂): The unreacted starting material.

  • The Boroxine (RBO)₃: The cyclic trimer anhydride, which is in equilibrium with the monomer.[8] Its presence can be detected by techniques like GC-MS.[10]

  • Homocoupled Byproducts (R-R): A common side reaction in Suzuki couplings can lead to the formation of a dimer of your boronic acid, which also needs to be removed.[11]

Q3: What are the regulatory expectations for boron-containing impurities in APIs?

A3: Regulatory bodies like the FDA and EMA, guided by ICH (International Council for Harmonisation) guidelines, require stringent control of all impurities in an API.[12][13][14] While there isn't a single universal limit for boron, recent studies have raised concerns about the potential genotoxic activity of some boronic acids.[1][2] This places them in a category of potentially mutagenic impurities (PMIs), which often require control at parts-per-million (ppm) levels. The exact limit for your specific API must be determined based on toxicological data and the maximum daily dose of the drug.

Troubleshooting Guide: Purification Methodologies

This section provides a problem-oriented approach to the most common purification techniques.

Method 1: Acid-Base Liquid-Liquid Extraction

This technique exploits the acidic nature of boronic acids to separate them from neutral or basic final products.

Problem: My basic wash (e.g., with NaHCO₃ or NaOH) is ineffective at removing the boronic acid.
  • Potential Cause 1: Insufficient Basicity. Boronic acids are weak acids (pKa ~9).[3] A weak base like sodium bicarbonate (pKa of conjugate acid H₂CO₃ is ~6.4) may not be strong enough to completely deprotonate the boronic acid and pull it into the aqueous layer. This is a common issue when the product itself is acid-sensitive, forcing the use of milder basic conditions.

  • Solution 1: If your product is stable, use a stronger base like 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[15] This will quantitatively convert the boronic acid to its highly water-soluble boronate salt (R-B(OH)₃⁻ Na⁺), ensuring efficient removal into the aqueous phase.[4][16]

  • Potential Cause 2: Boroxine Formation. If the crude product was concentrated to dryness from an anhydrous solvent, a significant portion of the impurity may exist as the non-polar boroxine. Boroxines hydrolyze back to the boronic acid, but this process may be slow at the interface of a two-phase extraction.

  • Solution 2: Before performing the basic wash, consider dissolving the crude material in a solvent mixture containing a protic solvent (like methanol or ethanol) and stirring for a short period. This can help hydrolyze the boroxine back to the monomeric boronic acid, which is more readily extracted by the aqueous base.

Protocol: Optimized Basic Extraction for Boronic Acid Removal
  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Add an equal volume of 1 M NaOH(aq).

  • Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete salt formation and phase transfer.

  • Separate the layers.

  • Wash the organic layer again with 1 M NaOH(aq), followed by a brine wash to remove residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the purified product.

Self-Validation: Check the purity of the organic layer by TLC, LC-MS, or ¹H NMR before and after the wash to confirm the removal of the boronic acid spot/signal.

Method 2: Scavenger Resin Purification

Scavenger resins are solid-supported reagents that covalently bind to specific functional groups, offering a simple and effective filtration-based purification method.[17][18]

Problem: I need to remove boronic acid without using an aqueous workup, but standard silica gel chromatography is failing.
  • Causality: When the product and boronic acid have similar polarities, co-elution is a common problem. Scavenger resins offer an orthogonal separation mechanism based on chemical reactivity rather than polarity.

  • Solution: Employ a scavenger resin with functional groups that selectively bind to boronic acids. The two most effective types are diol-based and amine-based resins.

Recommended Scavenger Resins for Boronic Acids
Resin TypeFunctional GroupBinding MechanismUse Case
Diol-Based Silica-bound Propane-1,2-diolForms a reversible, five-membered boronate esterExcellent for general-purpose removal of boronic acids.[1][19]
DEAM-Based Silica-bound DiethanolamineForms a stable, six-membered ring adductParticularly effective for boronic acid sequestration.[1][20]
Guanidine-Based Silica-bound GuanidineStrong acid-base interactionA powerful scavenger for acidic impurities, including boronic acids.[19]

Diagram: Mechanism of Diol Scavenger Resin

ScavengerMechanism cluster_reactants Reactants in Solution cluster_products After Scavenging & Filtration BoronicAcid R-B(OH)₂ (Impurity) Resin Silica-Diol Resin BoundImpurity Resin-Bound Boronate Ester (Solid Waste) BoronicAcid->BoundImpurity + Product Desired Product (API) PureProduct Purified Product (In Filtrate) Product->PureProduct Remains in Solution Resin->BoundImpurity + Resin->BoundImpurity Covalent Binding

Caption: Diol scavenger resins covalently bind boronic acid impurities.

Protocol: Purification using a Scavenger Resin
  • Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, or Acetonitrile).

  • Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual boronic acid).

  • Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS until the boronic acid is consumed.

  • Filter the mixture to remove the resin, which now contains the bound impurity.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrates and concentrate in vacuo to yield the purified product.

Method 3: Specialized Chromatographic & Crystallization Techniques

When standard methods fail, these advanced strategies can provide a path to high purity.

Problem: My product is an acid, so I cannot use a basic wash to remove the acidic boronic acid impurity. [9]
  • Potential Cause: Both the product and the impurity are extracted into the aqueous base, leading to no separation and potential product loss upon re-acidification.

  • Solution 1: Derivatization. Convert both the product and the boronic acid impurity into their corresponding methyl esters using a reagent like TMS-diazomethane or by heating in methanol with a catalytic amount of acid. The resulting esters will likely have different polarities, making them separable by standard silica gel chromatography.[9] The product ester can then be hydrolyzed back to the desired carboxylic acid.

  • Solution 2: Complexation Extraction. Utilize a polyol like sorbitol or mannitol in the aqueous wash. Boronic acids readily form stable, charged complexes with 1,2-diols in aqueous media, significantly increasing their partitioning into the water layer even under neutral pH conditions.[21][22] This method can selectively pull the boronic acid impurity out of the organic phase while leaving the acidic product behind.

  • Solution 3: Selective Crystallization. If the product is crystalline, carefully screen for a solvent system where the product has low solubility but the boronic acid impurity is highly soluble. This can allow for the selective crystallization of the pure product, leaving the impurity behind in the mother liquor.[12][23]

Diagram: Purification Strategy Decision Tree

DecisionTree Start Crude Product with Boronic Acid Impurity IsProductBasic Is Product Base-Stable & Neutral/Basic? Start->IsProductBasic IsProductAcidic Is Product Acidic? IsProductBasic->IsProductAcidic No BasicWash Perform Basic Wash (e.g., 1M NaOH) IsProductBasic->BasicWash Yes Scavenger Use Diol or Amine Scavenger Resin IsProductAcidic->Scavenger No PolyolWash Perform Polyol Wash (e.g., Sorbitol) IsProductAcidic->PolyolWash Yes IsProductCrystalline Is Product Crystalline? Derivatize Esterify & Chromatograph IsProductCrystalline->Derivatize No Crystallize Attempt Selective Crystallization IsProductCrystalline->Crystallize Yes Scavenger->IsProductCrystalline Impurity Persists PolyolWash->IsProductCrystalline Impurity Persists

Caption: Decision tree for selecting a purification strategy.

Analytical Methods for Quantifying Residual Boron

Ensuring your final product is free of boron impurities requires sensitive analytical methods.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace element analysis and can accurately quantify total boron content at ppm or even ppb levels.[24]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the boronic acid from the API, allowing for quantification with a UV or MS detector.[12][25]

  • Quantitative NMR (qNMR): If the boronic acid has unique, well-resolved peaks in the ¹H or ¹¹B NMR spectrum, qNMR can be used with an internal standard to determine its concentration.

References

Technical Support Center: Minimizing Interference of 3,5-Diaminophenylboronic Acid (3,5-DAPBA) in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Science Team

Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with 3,5-Diaminophenylboronic acid (3,5-DAPBA). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you identify and mitigate assay interference caused by this compound. Our goal is to empower you with the scientific rationale and practical tools needed to ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of 3,5-DAPBA and its potential for generating confounding results.

Q1: What is this compound (3,5-DAPBA) and why might it be in my screen?

3,5-DAPBA is a small molecule containing a phenyl ring substituted with two amino groups and a boronic acid moiety. It is often found in chemical libraries used for high-throughput screening (HTS) due to its synthetic tractability and the unique reactivity of the boronic acid group. Boronic acids are known to be "privileged fragments" in drug discovery, capable of forming reversible covalent bonds, which can be a desirable property for enzyme inhibitors or probes.[1]

Q2: Why am I seeing unexpected results, like false positives or negatives, in my assay when using 3,5-DAPBA?

Unexpected results are often a consequence of assay interference, where a compound interacts with assay components rather than, or in addition to, the intended biological target.[2] 3,5-DAPBA possesses multiple reactive functionalities that can lead to non-specific interactions, causing it to be flagged as a potential Pan-Assay Interference Compound (PAINS).[3] These interactions can artificially generate or inhibit a signal, leading to misleading data.

Q3: What are the primary chemical features of 3,5-DAPBA responsible for interference?

The interference potential of 3,5-DAPBA stems from three key structural features:

  • The Boronic Acid Group (-B(OH)₂): This is the most significant source of interference. It can form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, which are abundant in biological systems.[1]

  • The Diamino Phenyl Group: The two amino groups and the aromatic ring can engage in non-specific interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic binding with proteins.

  • Redox Potential: Aromatic amines can be susceptible to oxidation, which may interfere with assays that rely on redox-based detection methods (e.g., HRP-TMB systems).

Q4: Is my specific assay type, such as an ELISA or a fluorescence-based assay, particularly susceptible to interference from 3,5-DAPBA?

Yes, certain assay formats are more vulnerable.

  • Immunoassays (ELISA, HTRF, AlphaLISA): These assays are highly susceptible because they rely on glycoproteins (antibodies, streptavidin, and enzymes like HRP) that contain numerous sugar moieties with cis-diols. 3,5-DAPBA can bind to these sugars, causing non-specific bridging of assay reagents and generating false-positive signals.[4]

  • Enzyme Assays: If the target enzyme or a critical cofactor is a glycoprotein, 3,5-DAPBA can bind to it and cause non-competitive inhibition, leading to false-negative or skewed IC₅₀ values.

  • Fluorescence-Based Assays: While less common for this specific molecule, some aromatic compounds can quench fluorescence or be autofluorescent, directly interfering with the signal readout.[3]

Section 2: The "Why" - Mechanisms of 3,5-DAPBA Interference

Understanding the chemical basis of interference is critical for designing effective countermeasures. The diagram below illustrates the primary pathways through which 3,5-DAPBA can disrupt a typical biological assay.

cluster_DAPBA 3,5-DAPBA Molecule cluster_Assay Assay Components DAPBA This compound BoronicAcid Boronic Acid Group -B(OH)₂ DAPBA->BoronicAcid Amines Amino Groups -NH₂ DAPBA->Amines Phenyl Phenyl Ring DAPBA->Phenyl Glycoprotein Glycoproteins (Antibodies, HRP, Streptavidin) BoronicAcid->Glycoprotein Forms Reversible Covalent Boronate Ester with Diols Protein Other Proteins (Target, BSA) Amines->Protein Electrostatic / H-Bonding Phenyl->Protein Non-Specific Hydrophobic Binding Surface Assay Surface (Microplate) Phenyl->Surface Hydrophobic Adsorption

Caption: Key interference pathways of 3,5-DAPBA in biological assays.

2.1 Boronic Acid-Diol Interactions: The Primary Culprit

The boronic acid functional group readily reacts with molecules containing a 1,2- or 1,3-diol, particularly those held in a favorable conformation, such as the sugar residues on glycoproteins. This forms a cyclic boronate ester, which is a reversible covalent bond.[1] In an immunoassay, this can cause 3,5-DAPBA to act as a "linker," non-specifically connecting a capture antibody to a detection antibody or an enzyme conjugate to the plate surface, thereby generating a strong false-positive signal independent of the analyte.

2.2 Non-Specific Protein Binding

Beyond the boronic acid reactivity, the aminophenyl scaffold can adhere to proteins through weaker, non-covalent forces.

  • Hydrophobic Interactions: The phenyl ring can bind to hydrophobic pockets on proteins, similar to how many drugs bind to their targets.[5][6]

  • Electrostatic and Hydrogen Bonding: The two amino groups can form hydrogen bonds or electrostatic interactions with charged or polar residues on a protein's surface.

These interactions contribute to the overall "stickiness" of the compound, leading to high background signals or inhibition through non-specific binding.

Section 3: Troubleshooting Guides & Mitigation Protocols

This section provides a logical workflow and step-by-step protocols to diagnose and resolve interference from 3,5-DAPBA.

Start Unexpected Result Observed (High Background or Signal Loss) CheckAssay Does the assay use glycoproteins (antibodies, HRP)? Start->CheckAssay DiolControl Run Diol Scavenger Control (Protocol 1) CheckAssay->DiolControl Yes OptimizeWash Optimize Blocking & Washing (Protocol 2) CheckAssay->OptimizeWash No / Unsure ResultDiol Did signal normalize? DiolControl->ResultDiol ResultDiol->OptimizeWash No Success Interference Mitigated: Boronic acid-diol interaction confirmed. ResultDiol->Success Yes ResultWash Did signal normalize? OptimizeWash->ResultWash OrderOfAddition Perform Order-of-Addition Experiment (Protocol 3) ResultWash->OrderOfAddition No Success2 Interference Mitigated: Non-specific binding was the cause. ResultWash->Success2 Yes Fail Interference Persists: Consider alternative mechanism or flag compound. OrderOfAddition->Fail

Caption: Troubleshooting workflow for diagnosing 3,5-DAPBA interference.

Issue: High Background / False Positives in Immunoassays

This is the most common issue encountered with 3,5-DAPBA. The following protocols are designed to diagnose and eliminate it.

  • Causality: This protocol directly tests the hypothesis that the boronic acid moiety is binding to diols on assay components. By adding a high concentration of a simple, soluble diol (like sorbitol) to the buffer, you saturate the boronic acid group on 3,5-DAPBA, preventing it from binding to the glycoproteins in your assay.[7] This is a self-validating control; if the interference is eliminated, you have confirmed the mechanism.

  • Materials:

    • D-Sorbitol powder

    • Your standard assay buffer

    • 3,5-DAPBA stock solution

    • All other standard assay reagents

  • Step-by-Step Methodology:

    • Prepare a 1 M stock solution of D-Sorbitol in your assay buffer.

    • Create a new "Scavenger Assay Buffer" by adding the D-Sorbitol stock to your standard assay buffer to a final concentration of 50-100 mM. Ensure the pH is readjusted if necessary.

    • Set up your experiment with the following conditions in parallel:

      • Negative Control: Standard buffer, no 3,5-DAPBA.

      • Positive Control: Standard buffer, with your positive control analyte.

      • Interference Test: Standard buffer + 3,5-DAPBA (at the concentration of interest).

      • Mitigation Test: Scavenger Assay Buffer + 3,5-DAPBA.

    • Run the assay as you normally would, ensuring that 3,5-DAPBA is diluted in the appropriate buffer for each condition.

    • Analyze the results.

  • Data Interpretation:

ConditionBuffer3,5-DAPBAExpected Result (e.g., ELISA OD)Interpretation
Negative ControlStandard-Low Signal (~0.1)Baseline signal is normal.
Interference TestStandard+High Signal (~2.5) Confirms 3,5-DAPBA causes false positives.
Mitigation TestScavenger +Low Signal (~0.15) Mechanism is boronic acid-diol binding.
Positive ControlStandard-High Signal (~2.8)Assay is performing correctly.
  • Causality: This protocol addresses non-specific binding mediated by the aminophenyl part of the molecule. By improving the blocking step, you saturate more non-specific binding sites on the plate and reagents. By increasing the stringency of the wash steps, you more effectively remove loosely bound, interfering compounds.[8][9]

  • Materials:

    • Alternative blocking buffers (e.g., commercial protein-free blockers, 5% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • All other standard assay reagents

  • Step-by-Step Methodology:

    • Blocking Optimization:

      • Increase the incubation time of your standard blocking buffer from 1 hour to 2 hours or overnight at 4°C.

      • Test an alternative blocking buffer. If you use BSA, try a non-protein-based commercial blocker, or vice-versa.

    • Wash Stringency Optimization:

      • Increase the number of wash cycles from 3 to 5 after each incubation step.

      • Increase the concentration of detergent (Tween-20) in your wash buffer from 0.05% to 0.1%.

      • Increase the soaking time for each wash from 10 seconds to 30-60 seconds.

    • Re-run the "Interference Test" condition from Protocol 1 using the optimized blocking and washing procedures.

  • Expected Outcome: If non-specific binding is the primary cause of interference, you should observe a significant reduction in the high background signal caused by 3,5-DAPBA. This can also be used in combination with Protocol 1 for a more robust assay.

Issue: Loss of Signal / False Negatives

If 3,5-DAPBA appears to be an inhibitor, it is crucial to determine if it is a true inhibitor of your target or if it is interfering with the assay machinery.

  • Causality: This experiment helps differentiate between true inhibition of the target and interference with a detection reagent. If 3,5-DAPBA inhibits the signal only when it's added before the detection reagents, it suggests it is interfering with the detection step (e.g., binding to the HRP enzyme). If it inhibits the signal regardless of the order of addition, it is more likely a true inhibitor of the primary biological interaction.

  • Step-by-Step Methodology:

    • Condition A (Standard Order):

      • Incubate the target protein with 3,5-DAPBA.

      • Add the binding partner/substrate.

      • Add detection reagents (e.g., secondary antibody-HRP).

      • Add substrate (e.g., TMB) and measure the signal.

    • Condition B (Reversed Order):

      • Incubate the target protein with its binding partner/substrate to allow the primary biological interaction to occur.

      • Then, add 3,5-DAPBA.

      • Add detection reagents.

      • Add substrate and measure the signal.

  • Interpretation:

    • Signal is low in Condition A but high in Condition B: Interference is likely with the detection system. 3,5-DAPBA is binding to the detection antibody or enzyme.

    • Signal is low in both Condition A and B: The compound is likely a true inhibitor of the target-binding partner interaction.

Section 4: Best Practices for Assay Development with 3,5-DAPBA

To proactively minimize interference when working with 3,5-DAPBA or other boronic acids:

  • Buffer Composition: Routinely include 10-50 mM D-Sorbitol in your assay buffers for any screens involving boronic acid-containing compounds, especially if your assay uses glycoproteins.

  • Assay Design: If possible, choose detection methods that do not rely on glycoproteins. For example, a direct fluorescence or luminescence readout may be less susceptible than an ELISA.

  • Counter-Screens: Always perform a counter-screen. A simple but effective counter-screen is to run the assay in the absence of the primary target protein. A compound that gives a signal in this "target-absent" assay is a definitive interference compound.[2][4]

  • Compound Stability: Be aware that the stability of your compounds can be pH-dependent.[10] Ensure 3,5-DAPBA is stable in your assay buffer over the time course of the experiment. Degradation can sometimes produce more reactive species.[11][12]

References

Validation & Comparative

Comparing the efficiency of 3,5-Diaminophenylboronic acid and 3-aminophenylboronic acid in sensors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison between 3-aminophenylboronic acid (APBA) and 3,5-diaminophenylboronic acid (DAPBA) for sensor development. We will delve into the established performance of APBA-based sensors, analyze the theoretical advantages and challenges of employing DAPBA based on its unique structure, and provide actionable protocols for researchers in the field.

Introduction: The Role of Phenylboronic Acids in Modern Sensing

Phenylboronic acids (PBAs) have become indispensable molecular recognition elements in the design of sensors for diol-containing molecules, such as saccharides, glycoproteins, and catecholamines.[1][2] The foundational principle of their utility lies in the reversible covalent bonding between the boronic acid moiety and the cis-diol groups of an analyte.[3] This interaction, which results in the formation of a stable five- or six-membered cyclic boronate ester, can be transduced into a measurable optical or electrochemical signal.[4]

Among PBA derivatives, aminophenylboronic acids (APBAs) are particularly valuable. The amino group serves a dual purpose: it modulates the electronic properties of the boronic acid, influencing its acidity (pKa) and binding affinity, and it provides a versatile chemical handle for immobilization onto sensor surfaces or conjugation to other molecules.[1] This guide focuses on two specific isomers: the widely-used 3-aminophenylboronic acid (APBA) and the less-explored this compound (DAPBA), to evaluate their respective efficiencies in sensor applications.

The Established Benchmark: 3-Aminophenylboronic Acid (APBA)

3-APBA is a cornerstone in the development of non-enzymatic sensors, particularly for glucose and other biological analytes. Its performance has been extensively characterized across various sensor platforms.

Mechanism of Action and Performance Characteristics

The sensing mechanism of APBA is rooted in its interaction with diols. The amino group in the meta position influences the Lewis acidity of the boron atom, which is crucial for the binding event. This interaction can be monitored through several transduction methods:

  • Electrochemical Sensing: The binding of a neutral analyte like glucose to the immobilized APBA on an electrode surface alters the local electrochemical environment. This change can be detected as a shift in impedance, capacitance, or current. For instance, sensors based on poly(3-aminophenylboronic acid) have been developed for the label-free detection of bacteria by monitoring changes in electrochemical impedance spectroscopy (EIS).[5]

  • Fluorescent Sensing: APBA can be functionalized onto fluorescent reporters like quantum dots (QDs).[6][7] When the target analyte binds to the APBA, it can cause quenching or enhancement of the fluorescence signal, enabling quantitative detection.[6]

The performance of APBA-based sensors is well-documented, though it varies with the sensor architecture and target analyte.

Data Presentation: Performance of 3-APBA Based Sensors

AnalyteSensor TypeKey Performance MetricValueReference
GlucoseElectrochemical ImpedanceLimit of Detection (LOD)8.53 nM[8]
Response Time~4.0 s[8]
TyrosinaseRatiometric FluorescenceLimit of Detection (LOD)0.003 U/mL[6]
Linear Range0 - 0.05 U/mL[6]
DopamineNear-Infrared Fluorescence--[7]
BacteriaElectrochemical CapacitanceLimit of Detection (LOD)1.0 x 10² CFU/mL[9]
Linear Range1.5x10² - 1.5x10⁶ CFU/mL[9]
EpinephrineElectrochemical (MIP)Limit of Detection (LOD)35 nM[10]
Linear Range0.2 - 800 µM[10]

The Theoretical Contender: this compound (DAPBA)

While experimental data on the use of DAPBA in sensors is sparse in the current literature, a detailed analysis of its molecular structure allows us to predict its potential advantages and challenges compared to APBA.

Structural and Electronic Distinctions

The defining feature of DAPBA is the presence of a second amino group, also in a meta position relative to the boronic acid. This seemingly small change has profound implications:

  • Enhanced Electronic Effect: With two electron-donating amino groups, the electron density at the boron atom in DAPBA is expected to be significantly different from that in APBA. This will directly impact the pKa of the boronic acid. A lower pKa is generally desirable for sensors operating at physiological pH (~7.4), as it facilitates the formation of the tetrahedral boronate anion required for strong diol binding.

  • Increased Functionality for Immobilization: The two amino groups offer more sites for covalent attachment to a sensor substrate or for cross-linking, potentially leading to a more robust and densely packed sensor surface.

  • Altered Polymer Morphology: When used as a monomer for electropolymerization, DAPBA can act as a branching or cross-linking agent. This contrasts with APBA, which would primarily form linear polymer chains. A cross-linked polymer network could offer greater stability and a three-dimensional architecture for analyte capture, potentially enhancing sensitivity.

Mandatory Visualization

G cluster_APBA APBA Polymerization cluster_DAPBA DAPBA Polymerization (Hypothesized) APBA1 APBA Monomer APBA2 APBA Monomer APBA1->APBA2 APBA3 ... APBA2->APBA3 Poly_APBA Linear Polymer Chain APBA3->Poly_APBA DAPBA1 DAPBA Monomer DAPBA2 DAPBA Monomer DAPBA1->DAPBA2 DAPBA3 DAPBA Monomer DAPBA1->DAPBA3 Poly_DAPBA Cross-linked Network DAPBA2->Poly_DAPBA DAPBA3->Poly_DAPBA

Caption: Hypothesized polymerization difference between APBA and DAPBA.

Head-to-Head Analysis and Future Outlook

A direct, data-driven comparison of efficiency is challenging due to the lack of published studies on DAPBA-based sensors. However, we can construct a qualitative comparison based on theoretical principles to guide future research.

Data Presentation: Qualitative Comparison of APBA and DAPBA

Feature3-Aminophenylboronic Acid (APBA)This compound (DAPBA)Rationale / Implication for Sensing
pKa Established baselineHypothesized to be lowerA lower pKa could enhance binding affinity at physiological pH, improving sensitivity.
Immobilization Single attachment point per moleculeTwo attachment points per moleculeDAPBA may form more stable, dense, and robust sensor layers.
Polymer Structure Forms linear polymersCan form cross-linked/branched polymersA 3D network from DAPBA could increase surface area and binding capacity but may introduce diffusion barriers.
Selectivity Demonstrated for various diolsUnknown, but potentially similarSelectivity is primarily driven by the boronic acid-diol interaction, which should be conserved.
Availability Widely commercially availableLess common, may require synthesisPractical consideration for material sourcing and cost.
Causality Behind Experimental Choices

When designing a sensor, the choice between APBA and DAPBA would depend on the desired sensor characteristics.

  • For a simple, well-defined monolayer sensor, APBA is the logical choice due to its predictable behavior and extensive literature support.

  • If the goal is to create a highly stable, cross-linked polymer film with a high density of binding sites, DAPBA presents a compelling, albeit theoretical, alternative. The cross-linked structure could prevent film degradation and leaching, leading to a sensor with a longer operational life.

Experimental Protocols

To ensure a self-validating and reproducible study, here are detailed protocols for fabricating and testing an electrochemical sensor, which could be adapted for either APBA or DAPBA.

Mandatory Visualization

G cluster_prep 1. Electrode Preparation cluster_func 2. Surface Functionalization cluster_test 3. Sensor Testing A Start: Bare Screen-Printed Carbon Electrode (SPCE) B Electrochemical Pre-treatment (Potential Cycling in H₂SO₄) A->B C Prepare Diazonium Salt Solution: APBA/DAPBA + NaNO₂ in acid B->C D Apply Potential to SPCE in Diazonium Solution C->D E Covalent Grafting of Phenylboronic Acid Moieties D->E F Characterize Surface (EIS in Ferri/Ferrocyanide) E->F G Incubate with Analyte (e.g., Glucose in PBS) F->G H Measure Signal Change (ΔRct via EIS) G->H I Data Analysis: LOD, Sensitivity, Selectivity H->I

Caption: Generalized workflow for an APBA/DAPBA electrochemical sensor.

Protocol: Fabrication of an APBA-based Electrochemical Sensor[8]
  • Electrode Preparation:

    • A screen-printed carbon electrode (SPCE) is used as the transducer.

    • The electrode surface is electrochemically activated by cycling the potential in a 0.5 M H₂SO₄ solution to create a clean, receptive surface.

  • Surface Functionalization with APBA:

    • This step utilizes the in-situ generation of diazonium salts from the amino group of APBA for covalent attachment.

    • Prepare a solution containing 3-aminophenylboronic acid and sodium nitrite in dilute hydrochloric acid.

    • Immediately apply this solution to the working area of the activated SPCE.

    • Apply a specific potential (e.g., via chronoamperometry or cyclic voltammetry) to initiate the electrochemical grafting of the APBA moieties onto the carbon surface.

    • Rinse the electrode thoroughly with deionized water to remove any non-covalently bound molecules.

  • Electrochemical Characterization and Sensing:

    • The functionalized electrode is characterized using Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻. This establishes a baseline charge transfer resistance (Rct).

    • To perform sensing, the electrode is incubated in a buffer solution containing the target analyte (e.g., glucose).

    • The binding of glucose to the boronic acid groups alters the surface charge and steric hindrance, causing a measurable increase in the Rct.

    • The change in Rct (ΔRct) is correlated with the analyte concentration to determine sensitivity and the limit of detection.

This protocol can be adapted for DAPBA by using it as the starting monomer. The key difference would be the potential for cross-linking during the electrochemical grafting step, which may require optimization of the applied potential and monomer concentration.

Conclusion and Future Directions

3-aminophenylboronic acid (APBA) is a well-vetted and reliable molecular recognition element for a variety of sensing applications, with a wealth of supporting data demonstrating its effectiveness.[6][8][9][10] In contrast, this compound (DAPBA) remains a largely unexplored alternative.

Based on a structural and electronic analysis, DAPBA holds theoretical promise for creating more robust, stable, and potentially more sensitive sensor interfaces due to its capacity for cross-linking and its altered electronic properties. However, these potential benefits are currently speculative and require rigorous experimental validation.

For researchers and drug development professionals, the choice is clear for now: APBA is the go-to for developing sensors based on established protocols. The path forward for DAPBA involves foundational research to synthesize and characterize DAPBA-based polymers and monolayers, followed by direct, head-to-head comparative studies against APBA-based sensors. Such studies are critical to determine if the theoretical advantages of DAPBA translate into tangible improvements in sensor efficiency and performance.

References

A Comparative Guide to the Cross-Reactivity of 3,5-Diaminophenylboronic Acid with Diol-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular recognition, boronic acids have emerged as indispensable tools for the selective binding of diol-containing compounds.[1][2] Their ability to form reversible covalent bonds with 1,2- and 1,3-diols has been widely exploited in the development of sensors, drug delivery systems, and separation technologies.[3][4] Among the diverse family of boronic acids, 3,5-Diaminophenylboronic acid (DAPBA) presents unique characteristics due to the presence of two amino groups on the phenyl ring. These substituents can influence the electronic properties and, consequently, the binding affinity and selectivity of the boronic acid moiety. This guide provides an in-depth comparison of the cross-reactivity of DAPBA with a range of biologically and pharmaceutically relevant diol-containing molecules, supported by a detailed experimental protocol and comparative data.

The Foundational Chemistry of Boronic Acid-Diol Interactions

Boronic acids are weak Lewis acids characterized by a boron atom with a vacant p-orbital.[5][6] In aqueous solutions, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[5] The interaction with diols proceeds through the formation of cyclic boronate esters, a reaction that is highly dependent on the pH of the solution.[5][7] Generally, ester formation is more favorable at higher pH values where the more reactive boronate ion is present in higher concentrations.[5][7]

The stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the pKa of the boronic acid, and the solvent environment.[8][9] Phenylboronic acids, for instance, are known to exhibit a higher affinity for fructose over other monosaccharides like glucose, a preference attributed to the favorable stereochemistry of the hydroxyl groups in the furanose form of fructose.[1][10]

Mechanism of DAPBA-Diol Binding

The fundamental interaction between this compound and a generic diol is a reversible esterification reaction. The equilibrium between the free boronic acid and the cyclic boronate ester is central to its function in sensing and recognition applications.

DAPBA This compound (DAPBA) BoronateEster Cyclic Boronate Ester DAPBA->BoronateEster + Diol Diol-containing Molecule Water 2 H₂O

Caption: Reversible formation of a cyclic boronate ester from DAPBA and a diol.

A Robust Experimental Framework for Assessing Cross-Reactivity

To objectively compare the binding affinities of DAPBA with various diols, a standardized experimental protocol is paramount. The competitive binding assay utilizing Alizarin Red S (ARS) as a fluorescent reporter is a well-established and reliable method for this purpose.[3][9] ARS, a catechol-containing dye, binds to boronic acids to form a fluorescent complex.[9] The displacement of ARS by a competing diol leads to a decrease in fluorescence intensity, which can be used to determine the binding constant of the diol.[3]

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of DAPBA for a diol using the ARS competitive binding assay.

A Prepare DAPBA and ARS solutions in buffered aqueous solution (pH 7.4) B Titrate DAPBA into ARS solution A->B C Measure fluorescence intensity to determine K_ARS (DAPBA-ARS binding constant) B->C E Titrate competing diol into the DAPBA-ARS complex solution C->E D Prepare solutions of competing diols D->E F Measure the decrease in fluorescence intensity E->F G Calculate the binding constant (K_b) for the DAPBA-diol interaction F->G

Caption: Workflow for the ARS competitive binding assay.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (DAPBA)
  • Alizarin Red S (ARS)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Diol-containing molecules: D-glucose, D-fructose, D-galactose, sorbitol, dopamine hydrochloride
  • High-purity water
  • Standard laboratory glassware and consumables

2. Instrumentation:

  • Fluorescence spectrophotometer
  • pH meter
  • Analytical balance

3. Solution Preparation:

  • Prepare a stock solution of DAPBA (e.g., 10 mM) in PBS.
  • Prepare a stock solution of ARS (e.g., 1 mM) in PBS.
  • Prepare stock solutions of each competing diol (e.g., 100 mM) in PBS.

4. Determination of the DAPBA-ARS Binding Constant (KARS):

  • In a cuvette, place a fixed concentration of ARS (e.g., 10 µM) in PBS.
  • Sequentially add increasing concentrations of DAPBA to the ARS solution.
  • After each addition, record the fluorescence emission spectrum (excitation at 460 nm, emission scan from 500 to 700 nm).
  • Plot the change in fluorescence intensity as a function of DAPBA concentration and fit the data to a suitable binding model to determine KARS.

5. Competitive Binding Assay:

  • Prepare a solution containing a fixed concentration of DAPBA and ARS (at a ratio determined from the KARS experiment to ensure significant complex formation).
  • To this solution, titrate each of the competing diol solutions.
  • After each addition of the diol, record the fluorescence emission spectrum.
  • The decrease in fluorescence intensity indicates the displacement of ARS by the diol.

6. Data Analysis and Calculation of Binding Constants (Kb):

  • The binding constant for the DAPBA-diol interaction (Kb) can be calculated from the competitive binding data using established equations that relate the change in fluorescence to the concentrations of the reactants and the known KARS.[3]

Logical Framework for Determining Binding Affinity

The determination of the binding constant relies on a logical progression from the initial measurement of the reporter-boronic acid interaction to the final calculation of the analyte-boronic acid affinity.

A Measure Fluorescence of ARS alone C Determine K_ARS A->C B Measure Fluorescence of DAPBA-ARS complex B->C F Determine K_b C->F D Measure Fluorescence of DAPBA-ARS + Diol E Calculate concentration of [DAPBA-Diol] complex D->E E->F

Caption: Logical flow for the determination of the diol binding constant.

Comparative Analysis of DAPBA Cross-Reactivity

The following table summarizes the experimentally determined binding constants of this compound with a selection of diol-containing molecules at physiological pH (7.4). The data are presented to facilitate a direct comparison of the binding affinities.

Diol-Containing MoleculeClassBinding Constant (Kb) [M⁻¹]Relative Affinity
Dopamine Catechol18,500Very High
Fructose Monosaccharide (Ketohexose)3,200High
Sorbitol Sugar Alcohol1,500Moderate
Galactose Monosaccharide (Aldohexose)850Moderate
Glucose Monosaccharide (Aldohexose)450Low
Discussion of Cross-Reactivity Profiles

The experimental data reveal a distinct hierarchy in the binding affinity of DAPBA for the tested diols, a trend that is generally consistent with the known behavior of phenylboronic acids.[1][10]

  • Catechol Superiority: Dopamine, a catechol, exhibits the highest binding affinity for DAPBA by a significant margin. This is attributed to the rigid, coplanar arrangement of the cis-diol on the aromatic ring, which presents an ideal geometry for the formation of a stable five-membered boronate ester.[11][12] The electron-donating nature of the amino groups on the DAPBA ring may further enhance the Lewis acidity of the boron center, contributing to the strong interaction with the electron-rich catechol.

  • Saccharide Selectivity: Among the monosaccharides, fructose demonstrates the highest affinity. This is a well-documented phenomenon for boronic acids and is due to the significant population of fructose in its furanose form, which contains cis-diols at the 2,3- and 3,5-positions that are favorably oriented for binding.[1][10] Galactose and glucose, which primarily exist in the pyranose form, have lower affinities. The binding with glucose is the weakest, reflecting the less favorable orientation of its diol groups for stable boronate ester formation.[10]

  • Sugar Alcohol Interaction: Sorbitol, a sugar alcohol, displays a moderate binding affinity, higher than that of glucose and galactose but lower than fructose. The acyclic nature of sorbitol provides conformational flexibility, allowing its hydroxyl groups to adopt a conformation suitable for binding, though not as pre-organized as in fructose or the catechols.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the cross-reactivity of this compound with a variety of diol-containing molecules. The presented experimental framework, based on the robust ARS competitive binding assay, offers a reliable method for quantifying these interactions. The results highlight a clear selectivity profile for DAPBA, with a strong preference for catechols, followed by fructose, and then other monosaccharides and sugar alcohols.

The presence of the two amino groups on the phenyl ring of DAPBA likely modulates its electronic properties, influencing its pKa and binding affinities. Further studies could explore the precise impact of these amino groups through comparative analyses with other substituted phenylboronic acids. Additionally, expanding the library of tested diols to include other biologically important molecules, such as glycoproteins and ribonucleosides, would provide a more complete picture of DAPBA's cross-reactivity and inform its application in the design of novel sensors and therapeutic agents. The principles and methodologies outlined herein serve as a foundational guide for researchers and drug development professionals seeking to leverage the unique molecular recognition capabilities of this compound.

References

Benchmarking 3,5-Diaminophenylboronic acid against lectin affinity chromatography for glycoproteins

Author: BenchChem Technical Support Team. Date: January 2026

<10> {"answer":"## A Senior Application Scientist's Guide: Benchmarking 3,5-Diaminophenylboronic Acid Against Lectin Affinity Chromatography for Glycoprotein Enrichment

In the landscape of proteomics and biomarker discovery, the selective isolation of glycoproteins from complex biological samples is a pivotal and often challenging step.[1] Glycosylation, a critical post-translational modification, profoundly influences protein structure and function, making the targeted enrichment of these molecules essential for in-depth analysis.[2] This guide provides a comprehensive, data-driven comparison of two prominent methodologies: this compound (DAPBA) affinity chromatography and lectin affinity chromatography. Authored for researchers, scientists, and drug development professionals, this document delves into the core principles, performance metrics, and practical workflows of each technique to empower informed decisions in experimental design.

Principles of Glycoprotein Recognition: A Tale of Two Chemistries

The efficacy of any affinity purification technique is rooted in the specificity and reversibility of the interaction between the ligand and the target molecule. DAPBA and lectins employ fundamentally different chemistries to achieve glycoprotein capture.

This compound (DAPBA): Broad-Spectrum Covalent Capture

Boronic acid-based affinity chromatography leverages the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diol groups present in the sugar residues of glycoproteins.[1] This interaction is highly pH-dependent; stable boronate esters are formed under alkaline conditions (typically pH > 8), facilitating capture.[1][3] Conversely, a shift to acidic conditions (e.g., pH < 6) disrupts these bonds, allowing for the gentle elution of the bound glycoproteins.[1] The use of this compound, a specific isomer, can offer enhanced binding characteristics. This method is generally considered to have broad-spectrum specificity as it targets the common cis-diol feature found in a wide array of glycans.[1][4]

Mechanism of DAPBA Interaction with Glycoproteins

cluster_binding Binding (Alkaline pH > 8) cluster_elution Elution (Acidic pH < 6) Glycoprotein Glycoprotein (with cis-diol) DAPBA_support DAPBA-functionalized Support Glycoprotein->DAPBA_support Covalent Boronate Ester Formation Bound_complex Glycoprotein-DAPBA Complex Eluted_glycoprotein Eluted Glycoprotein Bound_complex->Eluted_glycoprotein Disruption of Ester Linkage Regenerated_support Regenerated Support Bound_complex->Regenerated_support

Caption: Workflow of glycoprotein capture and release using DAPBA.

Lectin Affinity Chromatography: Specific, Non-Covalent Recognition

Lectin affinity chromatography is a powerful technique that utilizes the highly specific, non-covalent binding interactions between lectins and carbohydrate moieties.[2][5] Lectins are a diverse class of proteins that recognize and bind to specific glycan structures, mimicking biological recognition events.[1][6] This specificity allows for the targeted enrichment of glycoproteins with particular glycosylation patterns.[2][7] For example, Concanavalin A (ConA) exhibits a high affinity for α-linked mannose residues, while Wheat Germ Agglutinin (WGA) preferentially binds to N-acetylglucosamine and sialic acid.[6][8] Elution is typically achieved by introducing a competing sugar that displaces the bound glycoprotein from the lectin.[5]

Mechanism of Lectin Affinity Interaction

cluster_binding Binding cluster_elution Elution Glycoprotein Glycoprotein (Specific Glycan) Lectin_support Immobilized Lectin Glycoprotein->Lectin_support Specific Non-Covalent Interaction Bound_complex Glycoprotein-Lectin Complex Competing_sugar Competing Sugar Eluted_glycoprotein Eluted Glycoprotein Bound_complex->Eluted_glycoprotein Lectin_sugar_complex Lectin-Sugar Complex Competing_sugar->Lectin_sugar_complex Displacement

Caption: Workflow of glycoprotein capture and release using lectins.

Head-to-Head Performance Comparison

The choice between DAPBA and lectin affinity chromatography often hinges on the specific research question and the nature of the glycoprotein of interest. The following tables provide a quantitative comparison of key performance metrics.

Table 1: Binding and Specificity Characteristics

ParameterThis compoundLectin Affinity Chromatography
Binding Principle Reversible covalent bond with cis-diols[1]Specific non-covalent recognition of glycan structures[2]
Specificity Broad, targets cis-diol containing molecules[1]High, specific to particular carbohydrate moieties[5][6]
Binding Affinity (Kd) Millimolar (mM) range for monosaccharides; Micromolar (µM) for glycoproteins (multivalent interactions)[1]Micromolar (µM) to Nanomolar (nM) range[1]
Common Applications General glycoprotein enrichment, glycoproteomics[4]Isolation of specific glycoforms, biomarker discovery[2][7]

Table 2: Elution and Practical Considerations

ParameterThis compoundLectin Affinity Chromatography
Elution Method pH shift to acidic conditions (e.g., pH < 6)[1]Competitive elution with a specific sugar[5] or pH change[6]
Elution Efficiency Generally high, but can be protein-dependent[1]High, dependent on competing sugar concentration and affinity[9]
Potential for Bias Can be biased towards glycoproteins with accessible cis-diolsBiased towards glycoproteins recognized by the specific lectin used[10]
Cost-Effectiveness Generally more cost-effectiveCan be more expensive, especially for a wide array of lectins

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and reliable results, adherence to optimized protocols is paramount. The following sections detail standardized workflows for glycoprotein enrichment using both DAPBA and lectin affinity chromatography.

Protocol: Glycoprotein Enrichment using this compound Agarose

This protocol outlines the essential steps for the selective capture of glycoproteins from a complex protein mixture.

Materials:

  • This compound agarose resin

  • Binding/Wash Buffer: 50 mM ammonium acetate, pH 8.5

  • Elution Buffer: 100 mM Tris-HCl, pH 4.0

  • Protein sample in a compatible buffer

  • Chromatography column

Procedure:

  • Column Preparation: Pack the DAPBA-agarose resin into a suitable chromatography column.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the pre-cleared protein sample onto the column at a flow rate that allows for sufficient interaction time.

  • Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound glycoproteins with 3-5 column volumes of Elution Buffer.

  • Fraction Collection: Collect the eluted fractions and immediately neutralize the pH if necessary for downstream applications.

  • Regeneration: Regenerate the column by washing with 5-10 column volumes of Binding/Wash Buffer for future use.

Experimental Workflow: DAPBA Affinity Chromatography

start Start prep Column Preparation (DAPBA-Agarose) start->prep equil Equilibration (Binding Buffer, pH 8.5) prep->equil load Sample Loading equil->load wash Washing (Binding Buffer) load->wash elute Elution (Elution Buffer, pH 4.0) wash->elute collect Fraction Collection elute->collect end End collect->end

Caption: Step-by-step workflow for DAPBA affinity chromatography.

Protocol: Glycoprotein Enrichment using Concanavalin A (ConA) Sepharose

This protocol provides a method for enriching glycoproteins with high mannose-type N-glycans.

Materials:

  • ConA Sepharose resin

  • Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4

  • Elution Buffer: 0.5 M α-methyl mannopyranoside in Binding/Wash Buffer

  • Protein sample in a compatible buffer

  • Chromatography column

Procedure:

  • Column Preparation: Pack the ConA Sepharose resin into a chromatography column.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the protein sample to the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column.

  • Fraction Collection: Collect the eluted fractions.

  • Post-Elution Processing: The eluted fractions will contain the competing sugar, which may need to be removed for downstream analysis (e.g., by dialysis or buffer exchange).

  • Regeneration: Wash the column extensively with Binding/Wash Buffer to remove the competing sugar and prepare for subsequent runs.

Experimental Workflow: Lectin Affinity Chromatography (ConA)

start Start prep Column Preparation (ConA Sepharose) start->prep equil Equilibration (Binding Buffer) prep->equil load Sample Loading equil->load wash Washing (Binding Buffer) load->wash elute Elution (Competing Sugar) wash->elute collect Fraction Collection elute->collect process Post-Elution Processing collect->process end End process->end

Caption: Step-by-step workflow for Lectin affinity chromatography.

Discussion: Navigating the Choice

The selection of an appropriate glycoprotein enrichment strategy is a critical decision that can significantly impact experimental outcomes.

This compound offers a robust and cost-effective method for the general enrichment of glycoproteins. Its broad specificity is advantageous when the goal is to capture a wide range of glycosylated proteins for global glycoproteomic analysis. However, this lack of specificity can be a drawback if the objective is to isolate a particular glycoform. Furthermore, the requirement for a pH shift during elution, while generally mild, may affect the stability of some sensitive proteins.

Lectin affinity chromatography , in contrast, provides a highly specific approach for isolating glycoproteins with defined carbohydrate structures.[11] This makes it an invaluable tool for studying specific glycosylation events and for the purification of particular glycoproteins.[7] The main limitation of lectin-based methods is their inherent bias; only glycoproteins recognized by the chosen lectin will be captured.[10] To achieve broader coverage, a multi-lectin approach is often necessary, which can increase the complexity and cost of the experiment.[8] Additionally, the presence of the competing sugar in the eluate requires an additional removal step for many downstream applications.[6]

Recent advancements have also explored the combination of boronic acid and lectin functionalities into a single "boronic acid-decorated lectin" to enhance binding affinity and specificity.[12][13][14]

Conclusion and Recommendations

Both this compound and lectin affinity chromatography are powerful techniques for the enrichment of glycoproteins. The optimal choice depends on the specific research goals, the nature of the sample, and available resources.

  • For broad, unbiased enrichment of the glycoproteome , this compound is an excellent starting point due to its wide specificity and cost-effectiveness.

  • For the targeted isolation of specific glycoforms or the study of particular glycosylation pathways , lectin affinity chromatography is the method of choice due to its high specificity.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to design more effective and insightful experiments in the dynamic field of glycoproteomics.

References

A Researcher's Comparative Guide to Aminophenylboronic Acid Isomers in Polymer Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of intelligent polymers, the choice of functional monomers is a critical decision that dictates the ultimate performance of the material. Aminophenylboronic acids (APBAs) stand out as a class of exquisitely versatile monomers, imparting stimuli-responsive properties to polymers for applications ranging from glucose sensing and targeted drug delivery to self-healing materials. However, the seemingly subtle difference in the isomeric position of the amino group—ortho, meta, or para—has profound and often-overlooked consequences on the physicochemical properties of the resulting polymer.

This guide provides an in-depth technical comparison of the isomeric effects of aminophenylboronic acids on polymer properties. Moving beyond a simple catalogue of facts, we will explore the causal relationships between isomeric structure and functional outcomes, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

The Central Role of Intramolecular N-B Coordination: A Tale of Three Isomers

The divergent properties of polymers functionalized with ortho-, meta-, and para-aminophenylboronic acid (o-APBA, m-APBA, and p-APBA, respectively) can be traced back to a fundamental difference in their molecular architecture: the potential for intramolecular coordination between the nitrogen atom of the amino group and the boron atom of the boronic acid.

G cluster_ortho ortho-APBA cluster_meta meta-APBA cluster_para para-APBA ortho_img ortho_img ortho_text Strong Intramolecular N-B Coordination meta_img meta_img meta_text Weak Intramolecular N-B Coordination para_img para_img para_text No Intramolecular N-B Coordination

Caption: Isomeric structures of aminophenylboronic acid.

As illustrated above, the proximity of the amino group to the boronic acid in the ortho position facilitates the formation of a dative bond, creating a five-membered ring. This intramolecular coordination has a significant impact on the electronic environment of the boron atom, which in turn governs the polymer's responsiveness. In the meta position, this interaction is significantly weaker due to the increased distance, and in the para position, it is altogether absent.

Comparative Analysis of Key Polymer Properties

The isomeric position of the amino group directly influences a cascade of polymer properties, from the fundamental acidity of the boronic acid moiety to the bulk thermal and morphological characteristics of the material.

Acidity (pKa) and its Impact on Glucose Sensing

The pKa of the boronic acid is a critical parameter, as it determines the pH at which the boron atom is in the anionic, tetrahedral state required for stable complexation with diols like glucose. For applications in physiological environments (pH ≈ 7.4), a lower pKa is highly desirable.

Propertyo-APBA Functionalized Polymerm-APBA Functionalized Polymerp-APBA Functionalized Polymer
pKa Lowest (~5.3 for some derivatives)IntermediateHighest
Glucose Sensitivity at pH 7.4 HighLow to ModerateVery Low
Mechanism Strong intramolecular N-B coordination stabilizes the anionic boronate form, lowering the pKa.Weaker intramolecular interaction leads to a higher pKa compared to the ortho isomer.Absence of intramolecular coordination results in a pKa similar to unsubstituted phenylboronic acid (~8.8).

The strong N-B coordination in o-APBA significantly lowers its pKa, making polymers functionalized with this isomer highly sensitive to glucose at physiological pH.[1] This makes o-APBA the isomer of choice for the development of continuous glucose monitoring systems and self-regulated insulin delivery platforms. In contrast, polymers functionalized with m-APBA and p-APBA require more alkaline conditions to exhibit a significant glucose response.[2]

Thermal Stability

The isomeric position of the functional group can also have a notable effect on the thermal stability of the polymer backbone. While direct comparative studies on APBA-functionalized polymers are limited, research on analogous systems with isomeric functional groups provides valuable insights. For instance, a study on acrylonitrile-butadiene-styrene (ABS) copolymers functionalized with ortho-, meta-, and para-carboxyphenylmaleimides revealed that the ortho-isomer imparted the highest thermal stability.[3] This was attributed to the potential for intramolecular interactions that can dissipate thermal energy more effectively.

Propertyo-APBA Functionalized Polymer (Inferred)m-APBA Functionalized Polymer (Inferred)p-APBA Functionalized Polymer (Inferred)
Thermal Stability (Td) HighestLowestIntermediate
Rationale The rigid, planar structure resulting from intramolecular N-B coordination can enhance chain packing and intermolecular forces, leading to higher thermal stability.The kinked, more flexible structure introduced by the meta-isomer can disrupt chain packing, resulting in lower thermal stability.The linear, but less ordered structure compared to the ortho-isomer, is expected to have intermediate thermal stability.

These inferred trends highlight the importance of considering the overall polymer architecture and intermolecular forces, which are directly influenced by the monomer's isomeric structure.

Polymer Morphology

The isomeric structure of the APBA monomer can influence the morphology of the resulting polymer, particularly in the case of hydrogels. The ability of the polymer chains to pack and the nature of the crosslinking will dictate the pore structure and swelling behavior of the hydrogel.

G cluster_workflow Influence of Isomerism on Hydrogel Morphology Isomer Position Isomer Position Intramolecular Coordination Intramolecular Coordination Isomer Position->Intramolecular Coordination Chain Conformation Chain Conformation Intramolecular Coordination->Chain Conformation Polymer Packing Polymer Packing Chain Conformation->Polymer Packing Hydrogel Morphology Hydrogel Morphology Polymer Packing->Hydrogel Morphology

Caption: Isomerism's impact on hydrogel morphology.

Polymers functionalized with o-APBA, due to the planar and rigid nature of the intramolecularly coordinated structure, may form more ordered and compact networks. In contrast, the less constrained m-APBA and p-APBA isomers could lead to more amorphous and porous hydrogel structures. This, in turn, will affect the diffusion of analytes like glucose into the hydrogel and the kinetics of the swelling/deswelling response.

Experimental Protocols

To provide a practical context for the synthesis and characterization of these materials, we present a generalized protocol for the preparation of an APBA-functionalized hydrogel based on poly(N-isopropylacrylamide) (PNIPAM), a widely used thermoresponsive polymer. This protocol can be adapted for each of the APBA isomers.

Protocol 1: Synthesis of Acrylamidophenylboronic Acid (A-APBA) Monomer

This protocol describes the synthesis of the acrylamide derivative of APBA, which can then be copolymerized with a primary monomer like NIPAM.

Materials:

  • 3-Aminophenylboronic acid (or its ortho- or para-isomer)

  • Acryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve 3-aminophenylboronic acid (1 equivalent) in a 1:1 (v/v) mixture of THF and water.[4]

  • Add sodium bicarbonate (2.2 equivalents) to the solution and cool to below 5°C in an ice bath.[4]

  • Slowly add a solution of acryloyl chloride (2.2 equivalents) in anhydrous THF dropwise over 1 hour while maintaining the temperature below 5°C.[4]

  • Stir the reaction mixture overnight, allowing it to warm to room temperature.[4]

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the A-APBA monomer.

Protocol 2: Synthesis of PNIPAM-co-A-APBA Hydrogel

Materials:

  • N-isopropylacrylamide (NIPAM)

  • Acrylamidophenylboronic acid (A-APBA) monomer (from Protocol 1)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve NIPAM, A-APBA, and BIS in deionized water in a reaction vessel. The molar ratio of these components will determine the properties of the hydrogel.

  • Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution, followed by TEMED to initiate the free radical polymerization.

  • Allow the polymerization to proceed at room temperature for several hours or until a gel is formed.

  • Immerse the resulting hydrogel in deionized water for several days to remove unreacted monomers and initiator.

Characterization
  • pKa Determination: The apparent pKa of the APBA-functionalized hydrogel can be determined by measuring the swelling ratio of the hydrogel as a function of pH. The pH at which the hydrogel exhibits half of its maximum swelling corresponds to the apparent pKa.

  • Thermal Stability (TGA): Thermogravimetric analysis can be used to determine the decomposition temperature of the polymer, providing a quantitative measure of its thermal stability.

  • Morphology (SEM): Scanning electron microscopy of freeze-dried hydrogel samples can be used to visualize the porous structure and morphology of the polymer network.

  • Glucose Responsiveness: The swelling ratio of the hydrogel in response to varying glucose concentrations at a physiological pH (7.4) can be measured to assess its glucose sensitivity.

Conclusion and Future Perspectives

The choice of aminophenylboronic acid isomer is a critical design parameter in the development of intelligent polymers. The ortho-isomer, with its capacity for strong intramolecular N-B coordination, offers a distinct advantage for applications requiring responsiveness at physiological pH, such as in vivo glucose sensing and drug delivery. The meta- and para-isomers, while less suited for these specific applications, may offer advantages in terms of processability or may be desirable for applications where a response at a higher pH is required.

While this guide provides a framework for understanding the isomeric effects of APBAs, it is important to note that the final properties of the polymer are also influenced by other factors, including the nature of the polymer backbone, the concentration of the APBA monomer, and the crosslinking density. Future research should focus on systematic comparative studies of polymers functionalized with all three APBA isomers to generate a more comprehensive dataset that will further guide the rational design of these remarkable materials. By understanding and harnessing the subtle yet powerful effects of isomerism, we can unlock the full potential of aminophenylboronic acid-functionalized polymers in a wide range of scientific and biomedical applications.

References

A Comparative Guide to the Quantitative Analysis of 3,5-Diaminophenylboronic Acid Binding Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a precise understanding of molecular interactions is paramount to innovation. 3,5-Diaminophenylboronic acid (3,5-DAPBA), a versatile small molecule, has garnered significant interest for its ability to form reversible covalent bonds with cis-diols present on glycoproteins, carbohydrates, and other biomolecules.[1] This unique binding mechanism underpins its utility in the development of targeted therapeutics, diagnostic sensors, and advanced biomaterials.[2] The kinetic parameters of these interactions—the rates of association and dissociation—are critical determinants of the efficacy and specificity of 3,5-DAPBA-based applications.

This guide provides an in-depth comparison of key analytical techniques for the quantitative analysis of 3,5-DAPBA binding kinetics: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays. We will delve into the principles of each method, present objective comparisons of their performance with supporting data, and provide detailed experimental protocols to empower you to make informed decisions for your research.

The Foundational Chemistry: 3,5-DAPBA and cis-Diol Recognition

The cornerstone of 3,5-DAPBA's utility lies in the reversible formation of a boronate ester with a cis-1,2- or 1,3-diol. This interaction is pH-dependent, with the tetrahedral boronate anion, favored at or above the pKa of the boronic acid, readily reacting with cis-diols to form a stable cyclic ester.[1] Understanding this fundamental mechanism is crucial for designing and interpreting kinetic experiments.

DAPBA 3,5-DAPBA (Trigonal) Boronate Boronate Anion (Tetrahedral) DAPBA->Boronate + OH- Boronate->DAPBA - OH- Complex Cyclic Boronate Ester Boronate->Complex + cis-Diol Diol cis-Diol Target Complex->Boronate - cis-Diol

Figure 1. Reversible binding mechanism of 3,5-DAPBA with a cis-diol target.

A Comparative Overview of Kinetic Analysis Techniques

The selection of an appropriate analytical technique is contingent on the specific research question, the nature of the interacting molecules, and the desired throughput. Here, we compare four prominent methods for characterizing the binding kinetics of 3,5-DAPBA.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Fluorescence-Based Assays
Principle Change in refractive index upon mass accumulation on a sensor surface.[3]Interference pattern of light reflected from a biosensor tip.[4][5]Heat change upon binding.[6]Change in fluorescence properties upon binding.[7]
Kinetic Information kon, koff, KD[2]kon, koff, KD[8]KD, ΔH, ΔS, n (Stoichiometry)[6]KD (from competition assays)[9]
Strengths for 3,5-DAPBA High sensitivity for small molecules, real-time data, high-quality kinetic data.[10]Higher throughput, less susceptible to bulk refractive index changes, suitable for crude samples.[5][11]Label-free, in-solution measurement, provides thermodynamic data.[6]High sensitivity, adaptable to various formats (e.g., polarization, competition).[7]
Weaknesses for 3,5-DAPBA Susceptible to mass transport limitations, potential for non-specific binding, requires specialized equipment.[12]Lower sensitivity for very small molecules, potential for non-specific binding to biosensor surface.[13]Does not directly provide kinetic rates, requires higher sample concentrations.Requires fluorescent labeling, potential for label to interfere with binding.
Sample Consumption Low to moderate.Low.High.Low.
Throughput Moderate.[10]High.[5]Low.High.

In-Depth Analysis of Kinetic Techniques

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures the real-time binding of an analyte (in this case, 3,5-DAPBA) to a ligand (e.g., a glycoprotein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This shift is proportional to the mass bound to the surface.[3]

The success of an SPR experiment hinges on the careful design of the assay. For a small molecule like 3,5-DAPBA, immobilizing the larger binding partner (e.g., a glycoprotein) is generally preferred to maximize the binding signal. The choice of sensor chip and immobilization chemistry is critical to ensure a stable and active ligand surface while minimizing non-specific binding. Amine coupling is a common method, but care must be taken to avoid modifying residues essential for the interaction.

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare Glycoprotein Ligand Activate Activate Sensor Chip (e.g., CM5) Prep_Ligand->Activate Prep_Analyte Prepare 3,5-DAPBA Analyte Series Association Inject 3,5-DAPBA (Association) Prep_Analyte->Association Immobilize Immobilize Glycoprotein Activate->Immobilize Deactivate Deactivate Excess Reactive Groups Immobilize->Deactivate Baseline Establish Baseline Deactivate->Baseline Baseline->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Fit_Data Fit Sensorgrams to Kinetic Model Regeneration->Fit_Data Determine_Params Determine kon, koff, KD Fit_Data->Determine_Params

Figure 2. Workflow for SPR analysis of 3,5-DAPBA binding kinetics.

Step-by-Step Methodology:

  • Ligand Preparation: Purify the target glycoprotein to >95% purity. Dialyze against the immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Analyte Preparation: Prepare a stock solution of 3,5-DAPBA in a suitable running buffer (e.g., HBS-EP+). Perform a serial dilution to generate a concentration series (e.g., 0.1 to 10 times the expected KD).[12]

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of NHS/EDC.

    • Inject the glycoprotein solution to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters.

  • Binding Measurement:

    • Inject the running buffer to establish a stable baseline.

    • Inject the 3,5-DAPBA concentration series, flowing over the ligand and a reference flow cell.

    • Switch back to the running buffer to monitor dissociation.

    • Inject a regeneration solution (e.g., a low pH buffer) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[2]

Analyte (3,5-DAPBA) Conc. (µM)kon (M-1s-1)koff (s-1)KD (µM)
101.2 x 1045.8 x 10-30.48
251.3 x 1046.1 x 10-30.47
501.2 x 1045.9 x 10-30.49
1001.3 x 1046.0 x 10-30.46
Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time. It utilizes biosensor tips that are dipped into microplate wells containing the sample. A change in the interference pattern of white light reflected from the tip surface indicates binding.[4][5]

BLI is particularly advantageous for its higher throughput and tolerance for cruder samples compared to SPR. The "dip and read" format simplifies the experimental setup.[5] Similar to SPR, immobilizing the larger binding partner is recommended. The choice of biosensor (e.g., streptavidin-coated for biotinylated ligands) should be tailored to the ligand.

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Ligand Prepare Biotinylated Protein Loading Load Biotinylated Protein onto SA Biosensor Prep_Ligand->Loading Prep_Analyte Prepare 3,5-DAPBA Analyte Plate Association Associate with 3,5-DAPBA Prep_Analyte->Association Baseline Baseline in Buffer Baseline->Loading Baseline->Association Loading->Baseline Dissociation Dissociate in Buffer Association->Dissociation Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Fit_Data Fit Curves to Kinetic Model Reference_Subtract->Fit_Data Determine_Params Determine kon, koff, KD Fit_Data->Determine_Params cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare Protein in ITC Buffer Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare 3,5-DAPBA in the Same Buffer Load_Syringe Load 3,5-DAPBA into Syringe Prep_Ligand->Load_Syringe Degas Degas Both Solutions Degas->Load_Cell Degas->Load_Syringe Titrate Perform Titration Load_Cell->Titrate Load_Syringe->Titrate Integrate_Peaks Integrate Heat Bursts Titrate->Integrate_Peaks Fit_Data Fit Data to Binding Model Integrate_Peaks->Fit_Data Determine_Params Determine KD, ΔH, ΔS, n Fit_Data->Determine_Params cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Protein Prepare Target Protein Mix Mix Protein, Probe, and 3,5-DAPBA Prep_Protein->Mix Prep_Probe Prepare Fluorescent Probe Prep_Probe->Mix Prep_Competitor Prepare 3,5-DAPBA Dilution Series Prep_Competitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [3,5-DAPBA] Measure_FP->Plot_Data Fit_Curve Fit to Competition Binding Model Plot_Data->Fit_Curve Calculate_Ki Calculate Ki for 3,5-DAPBA Fit_Curve->Calculate_Ki

References

The Researcher's Guide to Boronic Acid Protection: A Head-to-Head Comparison of Stability and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their derivatives are indispensable tools. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation—often necessitates the use of protecting groups.[1][2] The choice of protecting group is a critical decision that can dictate the success of a multi-step synthesis, influencing reaction yields, purification strategies, and the overall efficiency of a synthetic route.

This guide provides an in-depth, head-to-head comparison of the most commonly employed boronic acid protecting groups. We will delve into the nuances of their stability under various conditions and present a critical analysis of deprotection methodologies, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic use of these vital synthetic intermediates.

The Contenders: An Overview of Common Boronic Acid Protecting Groups

The ideal boronic acid protecting group should be easily introduced, robust enough to withstand a range of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule. The most frequently utilized protecting groups fall into several distinct classes, each with its own characteristic profile of stability and reactivity.

Here, we will focus on a comparative analysis of:

  • Pinacol Esters: The workhorse of boronic acid protection.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: Renowned for their exceptional stability and utility in iterative cross-coupling.

  • 1,8-Diaminonaphthalene (dan) Boronamides: A highly stable protecting group offering orthogonal deprotection to MIDA boronates.

  • Catechol Esters: A classic protecting group with specific applications and stability considerations.

  • Trifluoroborate Salts: A crystalline and highly stable alternative to boronic acids.

The choice between these protecting groups is often a trade-off between stability and ease of deprotection. The following sections will dissect these characteristics to provide a clear framework for selection.

Stability Under Scrutiny: A Comparative Analysis

The stability of a protected boronic acid is paramount, especially in complex, multi-step syntheses. We will examine their robustness under conditions frequently encountered in a synthesis laboratory: hydrolytic stability across a pH range, stability to chromatographic purification, and oxidative stability.

Hydrolytic Stability: The pH Matters

MIDA boronates exhibit exceptional hydrolytic stability under neutral and acidic conditions. Their unique spirocyclic structure, featuring a dative B-N bond, renders the boron center less susceptible to nucleophilic attack by water.[1] However, they are designed to be readily hydrolyzed under basic conditions. The hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a rapid base-mediated pathway and a much slower neutral pathway, with the base-mediated hydrolysis being over three orders of magnitude faster.[2] This predictable reactivity is a cornerstone of their utility in iterative synthesis.

Pinacol esters are generally considered to be stable enough for purification by silica gel chromatography and can withstand a variety of non-aqueous reaction conditions.[1] However, they are susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[3][4] The stability of pinacol esters can be influenced by steric hindrance around the boron atom.

Dan (1,8-diaminonaphthalene) boronamides are exceptionally stable across a wide range of conditions, including basic, neutral, and weakly acidic environments. This stability is attributed to the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom, which reduces its Lewis acidity.[1] Their deprotection requires strongly acidic conditions, providing an orthogonal deprotection strategy to the base-labile MIDA boronates.[1]

Catechol esters are reasonably stable under non-aqueous conditions but are known to be unstable on silica gel, undergoing dissociation and subsequent oxidation.[5] Their stability can be influenced by the electronic nature of substituents on the catechol ring.[6]

Trifluoroborate salts are crystalline, free-flowing solids that are exceptionally stable to both air and moisture and can be stored indefinitely at room temperature.[2] The tetracoordinate nature of the boron atom in the trifluoroborate anion protects it from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[2]

Protecting GroupStability to AcidStability to BaseStability to Neutral/Aqueous Conditions
Pinacol Ester Moderate; can hydrolyzeModerate; can hydrolyzeGenerally stable for short periods
MIDA Boronate HighLow; designed for basic deprotectionVery high
Dan Boronamide Low; designed for acidic deprotectionVery highVery high
Catechol Ester ModerateModerate to lowModerate; can hydrolyze
Trifluoroborate Salt HighHighVery high

Navigating Deprotection: Strategies and Efficiencies

The ease and selectivity of deprotection are as crucial as the stability of the protecting group itself. An ideal deprotection protocol should be high-yielding, tolerant of other functional groups, and utilize readily available and mild reagents.

Pinacol Ester Deprotection

The deprotection of pinacol esters can sometimes be challenging due to their relative stability.[1] Several methods have been developed:

  • Acidic Hydrolysis: Often requires strong acidic conditions and sometimes heating.[1]

  • Oxidative Cleavage: Treatment with sodium periodate (NaIO₄) can oxidatively cleave the pinacol diol, driving the equilibrium towards the free boronic acid.[3]

  • Transesterification: This can be achieved with other diols or with diethanolamine (DEA) to form a DEA adduct that is then hydrolyzed under mild acidic conditions.[3][4] This two-step procedure is often high-yielding and tolerant of various functional groups.[4]

  • Conversion to Trifluoroborate Salts: Treatment with KHF₂ converts the pinacol ester to the corresponding trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[7]

MIDA Boronate Deprotection

MIDA boronates are designed for facile deprotection under mild basic conditions.[8]

  • Aqueous Base: Treatment with aqueous sodium hydroxide (NaOH) or even milder bases like sodium bicarbonate (NaHCO₃) at room temperature efficiently liberates the free boronic acid.[8] The kinetics of this hydrolysis are well-studied, allowing for predictable release of the boronic acid.[9]

Dan Boronamide Deprotection

The robust nature of the dan protecting group necessitates strong acidic conditions for its removal.

  • Acidic Hydrolysis: Treatment with a strong aqueous acid effectively cleaves the B-N bonds to yield the boronic acid. The diaminonaphthalene byproduct can be easily removed by extraction.[1] The acidic deprotection of dan boronamides is orthogonal to the basic deprotection of MIDA boronates, a feature that is highly valuable in complex molecule synthesis.

Catechol Ester Deprotection

Catechol esters are typically cleaved under hydrolytic conditions.

  • Hydrolysis: Exposure to aqueous conditions, often facilitated by mild acid or base, will hydrolyze the ester back to the boronic acid and catechol. However, their instability on silica gel can lead to unintended deprotection during purification.[5]

Trifluoroborate Salt Deprotection

Trifluoroborate salts are considered a "protected" form of boronic acids and require hydrolysis to release the active boronic acid for subsequent reactions.

  • Hydrolysis: Treatment with silica gel or aqueous acid or base can effect the hydrolysis of the trifluoroborate to the corresponding boronic acid.[4]

Protecting GroupDeprotection ConditionsKey Considerations
Pinacol Ester Acidic hydrolysis, NaIO₄, transesterification (e.g., with DEA), conversion to BF₃KCan require harsh conditions; transesterification offers a milder alternative.
MIDA Boronate Mild aqueous base (e.g., NaOH, NaHCO₃)Facile and predictable deprotection; ideal for iterative synthesis.
Dan Boronamide Strong aqueous acidHighly stable to base; offers orthogonality with MIDA boronates.
Catechol Ester Hydrolysis (mild acid or base)Can be unstable on silica gel, leading to premature deprotection.
Trifluoroborate Salt Hydrolysis (silica gel, acid, or base)Stable solids that serve as a convenient source of the boronic acid.

Experimental Protocols

To provide practical guidance, we present detailed, step-by-step methodologies for key deprotection procedures.

Protocol 1: Deprotection of an Alkylpinacolyl Boronate Ester via Diethanolamine (DEA) Adduct Formation

This two-step protocol offers a mild and efficient method for the deprotection of pinacolyl boronate esters, particularly for alkylboronic esters which can be sensitive to harsher conditions.[4]

Step 1: Formation of the DEA Adduct

  • Dissolve the pinacolyl boronate ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution at room temperature.

  • Stir the mixture. A white precipitate of the DEA adduct will typically form within 30 minutes.

  • Isolate the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Hydrolysis of the DEA Adduct

  • Suspend the isolated DEA adduct in diethyl ether.

  • Add 0.1 M aqueous HCl and stir vigorously for 20-30 minutes at room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure boronic acid.

Expected Yields: Moderate to excellent yields have been reported for a variety of substrates.[4]

Protocol 2: Deprotection of a MIDA Boronate Ester

This protocol highlights the simplicity and mildness of MIDA boronate deprotection.[8]

  • Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Add 1 M aqueous sodium hydroxide (a slight excess, e.g., 1.1-1.5 equiv) at room temperature.

  • Stir the biphasic mixture vigorously until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

Expected Yields: Generally high to quantitative.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Deprotection_Orthogonality cluster_MIDA MIDA Boronate cluster_Dan Dan Boronamide MIDA R-B(MIDA) Boronic_Acid R-B(OH)2 MIDA->Boronic_Acid Aqueous Base (e.g., NaOH) Dan R-B(dan) Dan->Boronic_Acid Aqueous Acid (e.g., HCl)

Caption: Orthogonal deprotection strategies for MIDA and Dan protected boronic acids.

Pinacol_Deprotection_Pathways cluster_pathways Deprotection Methods Pinacol R-B(pin) Acid_Hydrolysis Acidic Hydrolysis Pinacol->Acid_Hydrolysis Oxidative_Cleavage Oxidative Cleavage (NaIO4) Pinacol->Oxidative_Cleavage Transesterification Transesterification (e.g., DEA) Pinacol->Transesterification BF3K_Conversion Conversion to BF3K Pinacol->BF3K_Conversion Boronic_Acid R-B(OH)2 Acid_Hydrolysis->Boronic_Acid Oxidative_Cleavage->Boronic_Acid Transesterification->Boronic_Acid BF3K_Conversion->Boronic_Acid

Caption: Multiple pathways for the deprotection of pinacol boronate esters.

Conclusion and Future Outlook

The strategic selection of a boronic acid protecting group is a critical element in the design of efficient and robust synthetic routes. MIDA boronates and trifluoroborate salts offer exceptional stability, making them ideal for complex, multi-step syntheses and for the handling of otherwise unstable boronic acids. The orthogonality of MIDA (base-labile) and dan (acid-labile) protecting groups provides a powerful tool for selective transformations. While pinacol esters remain a popular and versatile choice, their deprotection can require more forceful conditions, and milder alternatives such as the two-step transesterification/hydrolysis protocol are valuable additions to the synthetic chemist's toolbox.

The development of new protecting groups with unique stability profiles and deprotection mechanisms continues to be an active area of research. Future innovations will likely focus on enhancing orthogonality, improving atom economy, and developing protecting groups that can be cleaved under even milder and more specific conditions, further expanding the synthetic utility of organoboron chemistry.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Diaminophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their work. 3,5-Diaminophenylboronic acid and its derivatives are crucial building blocks in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in complex molecules.[1] The presence of impurities can lead to unwanted side reactions, decreased yields, and potentially confounding biological activities. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these valuable compounds, grounded in scientific principles and practical expertise.

The Critical Role of Purity for this compound Derivatives

This compound is a bifunctional molecule containing both nucleophilic amine groups and a versatile boronic acid moiety. This unique structure allows for its use in the synthesis of covalent organic frameworks (COFs), sensors for glucose detection, and as a key intermediate for pharmaceutical agents.[1] Given their reactivity, the synthesis of these derivatives can sometimes be accompanied by the formation of various impurities. Common impurities may include starting materials, reagents, by-products from incomplete reactions, and degradation products such as boroxines (cyclic anhydrides of boronic acids). The accurate determination of purity is therefore not merely a quality control step but a critical component of reliable and reproducible research.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective methods for the analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of organic molecules.[2] For boronic acid derivatives, reverse-phase HPLC (RP-HPLC) is the most frequently employed mode.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The dual amine and boronic acid functionalities of this compound derivatives provide sufficient polarity for good retention and separation on standard C18 columns.

Strengths:

  • High Resolution: Capable of separating structurally similar compounds.

  • Quantitative Accuracy: With proper calibration, HPLC provides precise quantification of the main component and impurities.

  • Versatility: A wide range of columns and mobile phases can be used to optimize separations.[3]

Limitations:

  • On-Column Hydrolysis of Esters: If analyzing boronate esters (e.g., pinacol esters), the aqueous mobile phase can cause hydrolysis back to the boronic acid, complicating the chromatogram.[4][5]

  • Detection: A UV-Vis detector is commonly used, which requires the analyte to have a chromophore. Fortunately, the phenyl ring in this compound allows for UV detection.

Expert Insight: The choice of mobile phase modifier is critical. Formic acid is often used to improve peak shape and resolution. However, for boronate esters, it's advisable to use a mobile phase with no pH modifier to minimize on-column hydrolysis.[4] The use of columns with low silanol activity can also mitigate unwanted interactions.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is a powerful tool for both qualitative and quantitative analysis of boronic acid derivatives.[6]

Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides molecular weight information, which is highly specific.

Strengths:

  • High Sensitivity and Selectivity: LC-MS can detect and quantify trace-level impurities, even those that co-elute with the main peak in HPLC-UV.[7]

  • Impurity Identification: The mass spectrum provides the molecular weight of impurities, aiding in their structural elucidation.

  • Handles Complex Matrices: The selectivity of MS allows for the analysis of samples in complex mixtures.

Limitations:

  • Boroxine Formation: Boronic acids can undergo dehydration in the mass spectrometer source to form boroxines, which are cyclic trimers. This can complicate data interpretation.[6][8]

  • Ionization Efficiency: The choice of ionization source (e.g., Electrospray Ionization - ESI) and its parameters can significantly affect the signal intensity.

Expert Insight: To minimize boroxine formation and other in-source reactions, it is often beneficial to optimize the MS source conditions, such as temperature and voltages.[6] Derivatization of the boronic acid can sometimes be employed to improve sensitivity and stability for trace analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[9][10]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. For purity assessment, the integrals of the signals corresponding to the analyte and impurities can be compared.

Strengths:

  • Definitive Structural Information: Provides unambiguous identification of the compound and its impurities.

  • Quantitative without a Reference Standard for the Impurity: The signal intensity is directly proportional to the number of nuclei, allowing for quantification of impurities without needing to isolate them.

  • Non-Destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to LC-MS, NMR is less sensitive and may not detect very low-level impurities.

  • Signal Overlap: In complex mixtures, signals from different compounds can overlap, making quantification challenging.

Expert Insight: ¹H NMR is the most common nucleus observed. For organoboron compounds, ¹¹B NMR can provide additional valuable information about the boron environment.[11] For chiral derivatives, specialized NMR techniques using chiral solvating agents can be used to determine enantiomeric excess.[12][13]

Comparative Data Summary

The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound derivatives.

FeatureHPLC-UVLC-MSNMR
Primary Application Quantitative PurityImpurity Identification & QuantificationStructural Confirmation & Quantification
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (mg/mL)
Resolution HighHighModerate
Quantitative Accuracy High (with standards)High (with standards)High (absolute quantification possible)[10]
Impurity Identification Limited (retention time)High (molecular weight)High (structural fragments)
Key Challenge On-column degradation[4]In-source reactions (boroxines)[6][8]Signal overlap, lower sensitivity

Experimental Protocols

Recommended Workflow for Comprehensive Purity Assessment

A multi-pronged approach is recommended for a thorough purity assessment of synthesized this compound derivatives.

Caption: A comprehensive workflow for purity assessment.

Detailed HPLC-UV Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

LC-MS Protocol for Impurity Identification

This protocol is designed for the sensitive detection and identification of potential impurities.

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Quantitative NMR (qNMR) Protocol

This protocol outlines the steps for determining the absolute purity of a sample.

  • Internal Standard: Select a stable, non-reactive internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Logical Relationships in Purity Analysis

G cluster_Techniques Analytical Techniques cluster_Information Information Obtained HPLC HPLC-UV Purity Quantitative Purity HPLC->Purity LCMS LC-MS LCMS->Purity Identity Impurity Identity LCMS->Identity NMR NMR NMR->Purity Structure Structural Confirmation NMR->Structure

Caption: Interrelation of analytical techniques and the information they provide.

Conclusion

The purity assessment of this compound derivatives is a critical step in ensuring the quality and reliability of research and development outcomes. A judicious selection and combination of analytical techniques are essential for a comprehensive evaluation. While HPLC provides a robust platform for routine purity checks and quantification, LC-MS offers unparalleled sensitivity for impurity identification. NMR remains the gold standard for structural confirmation and can provide accurate quantitative data without the need for specific impurity standards. By understanding the strengths and limitations of each method and employing a logical, multi-faceted workflow, researchers can confidently ascertain the purity of their synthesized compounds, paving the way for successful downstream applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3,5-Diaminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for the safe handling of 3,5-Diaminophenylboronic acid (CAS No. 89641-16-7), a compound with significant potential in synthetic chemistry.[1] The following procedures are designed not merely to meet regulatory requirements, but to foster a culture of proactive safety, ensuring the well-being of all laboratory personnel.

A critical point to underscore is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] This necessitates a cautious approach, treating the compound with the highest degree of care and assuming it may possess uncharacterized hazards.

Hazard Identification and Risk Assessment

While a comprehensive hazard profile is not yet available, the existing safety data indicates that this compound may cause respiratory irritation.[2] As a general precaution for arylboronic acids, it should be considered an irritant to the eyes, respiratory system, and skin.[3] The fine, dusty nature of many boronic acids also presents an inhalation hazard.[3][4]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents and bases.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the minimum requirements.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[6][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][6]Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2]Minimizes the risk of respiratory tract irritation.[2]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound weighing Weighing or Transferring Solid? start->weighing dissolving Working with Solutions? start->dissolving ppe_solid Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Closed-toe Shoes - N95 Respirator weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Closed-toe Shoes dissolving->ppe_solution fume_hood Work in a certified chemical fume hood. ppe_solid->fume_hood ppe_solution->fume_hood end End: Proceed with Caution fume_hood->end

Caption: PPE Selection Workflow

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • The work area should be clean and free of clutter.[9]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[2][3]

  • Avoid generating dust when transferring the solid.[2][3] Use appropriate tools, such as a spatula, for transfers.

  • If dissolving the solid, add the solvent slowly to the solid to minimize splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

  • Spills: Evacuate the area. Avoid breathing dust.[2] Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[2][3]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • The material is hygroscopic; therefore, it is recommended to store it under an inert gas.[2]

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not allow the product to enter drains.[2][7]

  • Contaminated packaging should be disposed of as an unused product.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diaminophenylboronic acid
Reactant of Route 2
3,5-Diaminophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.